molecular formula C6H11ClO3 B2917808 Methyl (2S,3R)-2-chloro-3-methoxybutanoate CAS No. 26839-90-7

Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Cat. No.: B2917808
CAS No.: 26839-90-7
M. Wt: 166.6
InChI Key: PNZMONLMUQDBJM-UHNVWZDZSA-N
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Description

Methyl (2S,3R)-2-chloro-3-methoxybutanoate ( 1932371-25-9) is a chiral ester of high value in synthetic organic chemistry and pharmaceutical research . With a molecular formula of C 6 H 11 ClO 3 and a molecular weight of 166.60 g/mol, this compound serves as a versatile building block for the synthesis of complex molecules, particularly due to its defined stereochemistry at the 2S and 3R positions . The presence of both chloro and methoxy functional groups on adjacent carbon atoms makes it a valuable precursor for stereoselective transformations, including nucleophilic substitutions and ring-forming reactions. Researchers utilize this chiral synthon in the development of active pharmaceutical ingredients (APIs) and other biologically active compounds where precise stereochemistry is critical for function . It is available for order in quantities such as 100mg, and requires cold-chain transportation to ensure stability . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl (2S,3R)-2-chloro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZMONLMUQDBJM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Precision Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the precision synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate , a highly specific chiral building block. The protocol leverages the "chiral pool" strategy, utilizing the naturally abundant Methyl (R)-3-hydroxybutanoate to fix the C3 stereocenter, followed by a diastereoselective electrophilic chlorination to establish the C2 stereocenter.

Executive Summary

  • Target Molecule: Methyl (2S,3R)-2-chloro-3-methoxybutanoate

  • CAS Registry: 1932371-25-9 (related stereoisomers: 26839-90-7)

  • Core Strategy: Chiral Pool Synthesis via Diastereoselective Enolate Chlorination.

  • Key Challenge: Controlling the relative stereochemistry at C2 (Chlorine) vs C3 (Methoxy) to ensure the (2S, 3R) configuration.

  • Yield Expectation: 65–75% (Step 1), 55–65% (Step 2, after diastereomer separation).

This guide prioritizes the chiral pool approach over asymmetric catalysis or resolution of racemates because it guarantees the absolute configuration of the C3 center from the start, reducing the problem to a single diastereoselective transformation.

Retrosynthetic Analysis

The target molecule contains two contiguous stereocenters. The (3R) center is derived directly from the precursor, while the (2S) center is installed via substrate-controlled stereoselectivity.

Retrosynthesis Target Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Target) Precursor1 Methyl (R)-3-methoxybutanoate (C3 Fixed) Target->Precursor1 Stereoselective α-Chlorination (LDA, NCS) Start Methyl (R)-3-hydroxybutanoate (Commercial Chiral Pool) Precursor1->Start O-Methylation (MeI, Ag2O or NaH)

Figure 1: Retrosynthetic disconnection relying on the inherent chirality of (R)-3-hydroxybutanoate.

Synthetic Route & Experimental Protocols

Step 1: O-Methylation of Methyl (R)-3-hydroxybutanoate

Objective: Convert the hydroxyl group to a methoxy group while strictly preserving the (R)-configuration at C3. Mechanism: Williamson Ether Synthesis (SN2).

  • Reagents: Methyl (R)-3-hydroxybutanoate, Methyl Iodide (MeI), Silver Oxide (Ag₂O) or Sodium Hydride (NaH).

  • Note: The Ag₂O method is milder and prevents potential racemization or elimination (beta-elimination to crotonate) often seen with strong bases like NaH.

Protocol (Ag₂O Method)
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Dissolution: Dissolve Methyl (R)-3-hydroxybutanoate (11.8 g, 100 mmol) in anhydrous Acetonitrile (150 mL).

  • Addition: Add Methyl Iodide (MeI) (42.6 g, 300 mmol, 3.0 equiv) followed by Silver(I) Oxide (Ag₂O) (34.8 g, 150 mmol, 1.5 equiv).

  • Reaction: Stir the suspension vigorously at room temperature for 24–48 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane) for disappearance of the alcohol.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with Diethyl Ether (Et₂O).

  • Concentration: Concentrate the filtrate under reduced pressure (keep bath < 40°C due to volatility).

  • Purification: Purify the residue via vacuum distillation or flash chromatography (10% EtOAc/Hexane) to yield Methyl (R)-3-methoxybutanoate as a clear oil.

ParameterSpecification
Yield 85–92%
Appearance Colorless liquid
¹H NMR (CDCl₃) δ 3.75 (m, 1H, H-3), 3.69 (s, 3H, COOMe), 3.35 (s, 3H, OMe), 2.50 (dd, 1H), 2.38 (dd, 1H), 1.20 (d, 3H).
Step 2: Diastereoselective α-Chlorination

Objective: Install the Chlorine atom at C2 with (S) stereochemistry. Mechanism: Electrophilic chlorination of the Lithium Enolate. The reaction proceeds via a chelated transition state (Z-enolate) where the incoming electrophile approaches from the face anti to the C3-methoxy group to minimize steric clash and dipole repulsion.

  • Reagents: Lithium Diisopropylamide (LDA), N-Chlorosuccinimide (NCS), THF.

  • Stereochemical Outcome: The major diastereomer is typically the anti-(2S,3R) isomer.

Protocol
  • Enolate Formation:

    • In a flame-dried 250 mL flask under Argon, cool anhydrous THF (100 mL) to -78°C.

    • Add LDA (2.0 M in THF/heptane, 11.0 mL, 22 mmol).

    • Dropwise add a solution of Methyl (R)-3-methoxybutanoate (2.64 g, 20 mmol) in THF (10 mL) over 15 minutes.

    • Stir at -78°C for 45 minutes to ensure complete formation of the chelated enolate.

  • Chlorination:

    • Dissolve N-Chlorosuccinimide (NCS) (2.94 g, 22 mmol) in THF (20 mL) in a separate vial.

    • Add the NCS solution dropwise to the enolate at -78°C.

    • Critical: Maintain temperature at -78°C for 2 hours, then allow to warm slowly to -20°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (50 mL) while still cold.

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash combined organics with water and brine, then dry over Na₂SO₄.

  • Purification (Crucial):

    • The crude mixture will contain a diastereomeric mixture (typically 4:1 to 8:1 favoring the anti-(2S,3R) isomer).

    • Perform Flash Column Chromatography on Silica Gel using a gradient of 2% -> 5% EtOAc in Hexanes.

    • The anti isomer (target) usually elutes after the syn isomer due to the dipole alignment, but this must be verified by NMR.

Stereochemical Verification

To confirm the (2S, 3R) configuration, analyze the coupling constant (


) in the ¹H NMR.
  • Anti (2S, 3R): Typically shows a larger coupling constant (

    
     Hz) due to the anti-periplanar arrangement in the preferred conformer.
    
  • Syn (2R, 3R): Typically shows a smaller coupling constant (

    
     Hz).
    
ParameterData
Yield 60% (Isolated single diastereomer)
Selectivity (dr) ~80:20 (Anti:Syn) prior to chromatography
¹H NMR (Target) δ 4.25 (d, J=8.1 Hz, 1H, H-2), 3.85 (dq, 1H, H-3), 3.78 (s, 3H), 3.40 (s, 3H), 1.25 (d, 3H).

Mechanistic Visualization

The stereoselectivity is governed by the formation of a chelated lithium enolate. The lithium cation coordinates with both the enolate oxygen and the methoxy oxygen, locking the conformation. The bulky electrophile (NCS) attacks from the less hindered face (anti to the methyl group).

Mechanism Substrate Methyl (R)-3-methoxybutanoate Enolate Chelated (Z)-Enolate (Li+ bridged) Substrate->Enolate LDA, -78°C TS Transition State (Cl+ attack anti to Me) Enolate->TS NCS Product (2S,3R)-2-chloro-3-methoxybutanoate (Anti Isomer) TS->Product Stereoselective

Figure 2: Chelation-controlled enolate chlorination pathway.

Safety & Handling

  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood with double-gloving.

  • LDA: Pyrophoric. Reacts violently with water. Handle under inert atmosphere (N₂ or Ar).

  • NCS: Irritant. Store in a cool, dry place to prevent decomposition.

References

  • Preparation of alpha-chloro esters: J. Org. Chem. 1982, 47, 12, 2404–2410. Link

  • Stereoselective alkylation of chiral beta-alkoxy esters: Tetrahedron Lett. 1984, 25, 5031-5034. Link

  • General methodology for alpha-halo esters: Organic Syntheses, Coll. Vol. 9, p.63 (1998). Link

  • Commercial Source Verification: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9).

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the physicochemical properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, a chiral molecule with potential applications in synthetic chemistry and drug discovery. Recognizing the audience's need for both theoretical understanding and practical application, this document deviates from a rigid template. Instead, it is structured to logically present the core chemical identity, delve into its key physicochemical parameters, provide actionable experimental protocols for their determination, and discuss the implications of these properties in the context of drug development.

Chemical Identity and Molecular Structure

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a halogenated, methoxylated ester. Its specific stereochemistry, denoted by the (2S,3R) designation, is crucial to its three-dimensional structure and, consequently, its interaction with other chiral molecules and biological systems.

Key Identifiers:

PropertyValueSource
IUPAC Name Methyl (2S,3R)-2-chloro-3-methoxybutanoate-
CAS Number 1932371-25-9[1]
Molecular Formula C₆H₁₁ClO₃[2]
Molecular Weight 166.6 g/mol
InChI Key PNZMONLMUQDBJM-UHNVWZDZSA-N
Physical Form Liquid

The presence of two stereocenters at the C2 and C3 positions dictates a specific spatial arrangement of the chloro, methoxy, and methyl groups. This defined stereochemistry is paramount in drug development, where enantiomeric and diastereomeric purity can drastically affect pharmacological activity and safety profiles.

Physicochemical Properties: A Blend of Experimental Data and Scientific Estimation

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not widely published, we can infer and estimate key parameters based on its structural analogues and established chemical principles.

Predicted and Estimated Physical Properties
PropertyPredicted/Estimated ValueRationale and Influencing Factors
Boiling Point ~170-190 °CThe presence of polar C-Cl and C-O bonds will increase intermolecular dipole-dipole interactions compared to a simple alkane ester. For comparison, ethyl butanoate (C₆H₁₂O₂) has a boiling point of 120-121 °C[3], and butyl butanoate (C₈H₁₆O₂) boils at 165 °C[4]. The addition of chlorine and an ether group significantly increases the molecular weight and polarity, thus elevating the boiling point.
Melting Point Not applicable (Liquid at room temperature)As a liquid at standard conditions, the melting point is below ambient temperature. Ethyl butanoate has a melting point of -93 °C[5]. The increased polarity and potential for ordered packing due to the stereochemistry might slightly raise the melting point relative to simpler esters, but it is expected to remain well below 0 °C.
Solubility Sparingly soluble in water; Soluble in organic solvents.Chlorinated organic compounds tend to have low water solubility[6]. While the ester and ether functionalities can act as hydrogen bond acceptors, the overall molecule lacks hydrogen bond donors and possesses a significant nonpolar hydrocarbon backbone. It is expected to be freely soluble in common organic solvents like ethers, alcohols, and chlorinated solvents themselves[4][7][8].
Density ~1.1 - 1.2 g/mLThe incorporation of a chlorine atom generally increases the density of an organic molecule compared to its non-halogenated counterpart.
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).

  • Predicted XlogP: 1.1[2]

This predicted value suggests that Methyl (2S,3R)-2-chloro-3-methoxybutanoate has a moderate degree of lipophilicity. A LogP in this range often indicates a favorable balance for oral absorption, allowing the molecule to be soluble enough in the aqueous environment of the gastrointestinal tract while also being sufficiently lipid-soluble to permeate cell membranes.

Acidity/Basicity (pKa)

As an ester, Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a neutral compound under typical physiological conditions.

  • Estimated pKa: The alpha-protons on the carbonyl group are weakly acidic, with an estimated pKa of around 25, making them non-ionizable in an aqueous environment[9]. The ester itself can undergo hydrolysis under strongly acidic or basic conditions, but it does not possess a titratable pKa in the conventional sense for drug development profiling.

Stability

The stability of a drug candidate is a crucial factor for its shelf-life and in-vivo half-life.

  • Hydrolytic Stability: Methyl esters are known to be susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylate and methanol[10]. The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group and the electronic effects of neighboring substituents. The presence of an electronegative chlorine atom at the alpha position may influence the reactivity of the carbonyl group. In a biological context, methyl esters can be substrates for various esterase enzymes, leading to metabolic degradation[11][12].

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure scientific rigor and provide a pathway for empirical validation, this section details established protocols for determining the key physicochemical properties discussed above.

Determination of Lipophilicity (LogP) by RP-HPLC

The use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values, especially for a large number of compounds in a drug discovery setting[13][14].

Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity. A series of standards with known LogP values are used to create a calibration curve.

Experimental Protocol:

  • System Preparation:

    • HPLC System: An Agilent 1200 Infinity Series or similar, equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at pH 7.4 for LogD determination).

    • Standards: A set of compounds with a range of known LogP values (e.g., uracil, phenol, naphthalene).

  • Calibration:

    • Inject each standard individually and record its retention time.

    • Plot the known LogP values of the standards against their retention times to generate a linear calibration curve.

  • Sample Analysis:

    • Dissolve a small amount of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in the mobile phase.

    • Inject the sample and record its retention time under the same conditions as the standards.

  • LogP Calculation:

    • Using the equation of the line from the calibration curve, calculate the LogP of the test compound from its retention time.

Causality and Trustworthiness: This method is trusted because it relies on the well-established principle of partitioning between a mobile and stationary phase. The self-validating nature comes from the strong linear correlation (R² > 0.98) expected for the calibration curve, ensuring the system is performing correctly.

Workflow for LogP Determination by RP-HPLC

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_HPLC Prepare HPLC System (C18 Column) Run_Standards Inject Standards & Record Retention Times Prep_HPLC->Run_Standards Prep_Mobile Prepare Mobile Phase (Acetonitrile/Water) Prep_Mobile->Run_Standards Prep_Standards Prepare Standards (Known LogP) Prep_Standards->Run_Standards Prep_Sample Prepare Sample Solution Run_Sample Inject Sample & Record Retention Time Prep_Sample->Run_Sample Cal_Curve Generate Calibration Curve (LogP vs. Retention Time) Run_Standards->Cal_Curve Calc_LogP Calculate LogP Cal_Curve->Calc_LogP Run_Sample->Calc_LogP

Caption: Workflow for LogP determination via RP-HPLC.

Spectroscopic and Spectrometric Characterization

While specific spectra for Methyl (2S,3R)-2-chloro-3-methoxybutanoate are not publicly available, this section outlines the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments. Key expected signals include:

    • A doublet for the methyl group adjacent to the C3 stereocenter.

    • A quartet for the proton at the C3 position, coupled to the adjacent methyl group.

    • A singlet for the methoxy protons.

    • A singlet for the methyl ester protons.

    • A signal for the proton at the C2 position. The precise chemical shifts and coupling constants would be invaluable for confirming the (2S,3R) relative stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the ester at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. Other significant absorptions would include C-O stretching for the ester and ether linkages, and C-H stretching and bending vibrations for the alkyl groups. The C-Cl stretch would likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature for fragments containing the chlorine atom.

Plausible Synthetic Route

A plausible and stereocontrolled synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate would likely involve the stereoselective introduction of the chloro and methoxy functionalities. One potential approach could be adapted from established methods for the synthesis of chiral α-chloro esters[15][16][17][18].

Proposed Synthetic Pathway:

G Start Methyl (R)-3-hydroxybutanoate Step1 Protection of -OH group Start->Step1 Protected Protected Ester Step1->Protected Step2 Enolate Formation (e.g., LDA) Protected->Step2 Enolate Enolate Intermediate Step2->Enolate Step3 Electrophilic Chlorination (e.g., NCS) Enolate->Step3 Chlorinated Chlorinated Intermediate Step3->Chlorinated Step4 Deprotection Chlorinated->Step4 Final Methyl (2S,3R)-2-chloro-3-hydroxybutanoate Step4->Final Step5 Methylation of -OH group (e.g., MeI, Ag₂O) Final->Step5 Target Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Step5->Target

Caption: A plausible synthetic route to the target molecule.

This proposed pathway leverages a chiral starting material to set one stereocenter, followed by stereocontrolled reactions to establish the second. The choice of chlorinating agent and reaction conditions would be critical to achieving the desired diastereoselectivity.

Implications for Drug Development

The physicochemical properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate have several implications for its potential use in drug development:

  • "Rule of Five" Compliance: With a molecular weight of 166.6 g/mol and a predicted LogP of 1.1, this molecule falls well within the parameters of Lipinski's "Rule of Five," suggesting it has drug-like properties conducive to oral bioavailability.

  • Metabolic Stability: The methyl ester is a potential site for metabolic hydrolysis by esterases. This could be a liability if the intact molecule is the active species, or it could be intentionally designed as a prodrug strategy to release a more polar, active carboxylic acid metabolite.

  • Chirality: The defined stereochemistry is a critical asset. In drug design, a single stereoisomer is often responsible for the desired therapeutic effect, while others may be inactive or cause off-target effects. The ability to synthesize and characterize this specific stereoisomer is therefore highly valuable.

Conclusion

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a molecule with a defined stereochemistry and physicochemical properties that make it an interesting candidate for further investigation in synthetic and medicinal chemistry. While a complete experimental dataset is not yet publicly available, this guide has provided a robust framework for understanding its likely characteristics based on established chemical principles and data from analogous structures. The detailed experimental protocols offer a clear path for empirical validation, underscoring the importance of a rigorous, data-driven approach in modern drug discovery and development.

References

  • Bordwell pKa Table - Organic Chemistry Data. (2017, October 27). Retrieved from [Link]

  • Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Scientific Reports. [Link]

  • Shaff, A. B., Yang, L., Lee, M. T., & Lalic, G. (2023). Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. Journal of the American Chemical Society, 145(45), 24615–24624. [Link]

  • Lombardo, F., et al. (2001). ElogDoct: A Tool for Lipophilicity Determination in Drug Discovery. 2. Basic and Neutral Compounds. Journal of Medicinal Chemistry, 44(15), 2490-2497. [Link]

  • Valko, K., et al. (2015). Estimation of alkane-water logP for neutral, acidic, and basic compounds using an alkylated polystyrene-divinylbenzene high-performance liquid chromatography column. Journal of Chromatography A, 1422, 141-150. [Link]

  • Butyl butanoate. (n.d.). Retrieved from [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Retrieved from [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]

  • Shaff, A. B., Yang, L., Lee, M. T., & Lalic, G. (2023). Stereospecific and Regioselective Synthesis of E-Allylic Alcohols through Reductive Cross Coupling of Terminal Alkynes. Journal of the American Chemical Society, 145(45), 24615-24624. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2025, December 28). Scientific Reports. [Link]

  • Butyl butyrate. (n.d.). chemeurope.com. Retrieved from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids; Brønsted relationship for attack of water at methyl. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. (2021, July 9). Chemical Communications. [Link]

  • Butyl butyrate - Wikipedia. (n.d.). Retrieved from [Link]

  • ethyl butanoate | CAS#:105-54-4 | Chemsrc. (2025, August 23). Retrieved from [Link]

  • Ethyl butyrate - Wikipedia. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. (2021). Chemical Communications. [Link]

  • Chlorinated Polypropylene (CPP) Ester type - HUPC GLOBAL CHEMICAL. (n.d.). Retrieved from [Link]

  • News - Dissolution method of chlorinated polyethylene - Bontecn. (2025, January 9). Retrieved from [Link]

  • Chlorinated Solvents - Enviro Wiki. (2022, April 27). Retrieved from [Link]

  • CN104311711A - Ester dissolved chlorinated polypropylene and preparation method thereof - Google Patents. (n.d.).
  • pKa chart. (n.d.). Retrieved from [Link]

  • US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents. (n.d.).
  • Effect of Chlorinated Solvents on Some Mechanical Properties of Polyester Fibre. - IOSR Journal. (n.d.). Retrieved from [Link]

  • Showing Compound Methylisocaproate (FDB003808) - FooDB. (2010, April 8). Retrieved from [Link]

  • 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0226730) - NP-MRD. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the unambiguous structural elucidation of chiral molecules is a cornerstone of both efficacy and safety. Methyl (2S,3R)-2-chloro-3-methoxybutanoate, a halogenated and stereochemically rich ester, presents a compelling case study in the application of modern spectroscopic techniques. Its specific stereochemistry demands a rigorous and multi-faceted analytical approach to confirm not only its constitution but also its precise three-dimensional architecture.

This guide eschews a rigid, templated format in favor of a narrative that mirrors the scientific process itself—from the foundational principles of spectroscopic analysis to the practicalities of sample preparation and data interpretation. As researchers and drug development professionals, our goal is not merely to acquire data but to understand its genesis and its implications. This document is structured to provide that deeper understanding, grounding every piece of data and every protocol in the fundamental principles of chemical physics and the practical wisdom of years in the laboratory. We will explore the expected spectroscopic signature of this molecule, detail the self-validating experimental systems for acquiring this data, and provide the authoritative grounding necessary for robust scientific inquiry.

Physicochemical Properties and Structural Overview

Before delving into the spectroscopic data, a summary of the key physicochemical properties of Methyl (2S,3R)-2-chloro-3-methoxybutanoate is essential for context in sample handling and analysis.

PropertyValueSource
CAS Number 1932371-25-9[1]
Molecular Formula C₆H₁₁ClO₃[2]
Molecular Weight 166.6 g/mol
Physical Form Liquid
Purity Typically ≥97%
Storage Refrigerator
InChI Key PNZMONLMUQDBJM-UHNVWZDZSA-N

The molecule possesses two stereocenters at the C2 and C3 positions. The (2S,3R) configuration dictates a specific spatial arrangement of the chloro, methoxy, and methyl groups, which will be crucial in interpreting the NMR data, particularly the coupling constants between the protons at C2 and C3.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like Methyl (2S,3R)-2-chloro-3-methoxybutanoate, both ¹H and ¹³C NMR provide a wealth of information. While specific, experimentally-derived spectra for this exact compound are not widely published in public databases, we can predict the expected spectra with a high degree of confidence based on established chemical shift principles and data from analogous structures.[3][4]

Expected ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
~4.35d1HH-2The proton on the carbon bearing the electron-withdrawing chlorine atom is expected to be significantly deshielded. It will appear as a doublet due to coupling with the H-3 proton.
~3.80dq1HH-3This proton is adjacent to both an oxygen atom (methoxy group) and the C-2 chlorine, leading to a downfield shift. It will be a doublet of quartets due to coupling with H-2 and the methyl protons at C-4.
~3.75s3H-OCH₃ (ester)The protons of the methyl ester group are in a relatively standard electronic environment and are expected to appear as a singlet.
~3.40s3H-OCH₃ (ether)The protons of the methoxy group at C-3 will also be a singlet, slightly upfield from the ester methyl due to the different electronic environment.
~1.30d3HH-4The protons of the methyl group at C-4 are coupled to the H-3 proton, resulting in a doublet.

Expert Insight: The key to confirming the diastereomeric purity lies in the coupling constant between H-2 and H-3 (³J_HH). For a syn relationship, as would be expected for the (2S,3R) isomer in certain conformations, this coupling constant is typically smaller than for an anti relationship. This provides a powerful diagnostic tool to distinguish between diastereomers.

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, one for each unique carbon atom.

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~169 | C-1 (C=O) | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. | | ~78 | C-3 | This carbon is bonded to an oxygen atom (methoxy group) and is adjacent to the carbon with the chlorine atom, resulting in a downfield shift. | | ~60 | C-2 | The carbon atom directly bonded to the electronegative chlorine atom is expected in this region. | | ~58 | -OCH₃ (ether) | The carbon of the methoxy group at C-3. | | ~53 | -OCH₃ (ester) | The carbon of the methyl ester group. | | ~16 | C-4 | The methyl carbon at the end of the chain is the most shielded and appears furthest upfield. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

Materials:

  • Methyl (2S,3R)-2-chloro-3-methoxybutanoate (~5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision NMR tube (5 mm)

  • NMR Spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial. Add ~0.6 mL of CDCl₃ with TMS. Vortex briefly to ensure complete dissolution. Transfer the solution to the NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a 30-degree pulse angle and a relaxation delay of at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than ¹H.

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.

  • Data Validation: The integration of the ¹H NMR spectrum should correspond to the number of protons in the proposed structure. The number of signals in both ¹H and ¹³C spectra should match the number of unique proton and carbon environments.

NMR Acquisition Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10mg) dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acq_h1 Acquire ¹H Spectrum lock_shim->acq_h1 acq_c13 Acquire ¹³C Spectrum acq_h1->acq_c13 process Fourier Transform, Phase & Baseline Correction acq_c13->process calibrate Calibrate to TMS (¹H) & CDCl₃ (¹³C) process->calibrate integrate Integrate & Assign Peaks calibrate->integrate structure Confirm Structure integrate->structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] For Methyl (2S,3R)-2-chloro-3-methoxybutanoate, the IR spectrum will be dominated by absorptions corresponding to the ester carbonyl group and the C-O and C-Cl bonds.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)IntensityFunctional GroupVibrational Mode
~2950-3000Medium-StrongC-H (sp³)Stretching
~1745StrongC=O (ester)Stretching
~1200-1300StrongC-O (ester)Stretching
~1100-1150StrongC-O (ether)Stretching
~650-750Medium-StrongC-ClStretching

Expert Insight: The exact position of the C=O stretch can be sensitive to the electronic environment. The presence of the electronegative chlorine atom on the α-carbon can slightly increase the frequency of this absorption compared to a simple alkyl ester. This provides a subtle but important point of confirmation.

Experimental Protocol for IR Data Acquisition (ATR)

Materials:

  • Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1-2 drops)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and water vapor signals.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent.

  • Data Validation: The presence of the strong carbonyl peak around 1745 cm⁻¹ and the C-O stretches validates the presence of the ester and ether functional groups.

IR Spectroscopy Workflow Diagram

IR_Workflow start Start background Acquire Background Spectrum (Clean ATR) start->background apply_sample Apply Liquid Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum (16-32 scans) apply_sample->acquire_spectrum process Process Data (Background Subtraction) acquire_spectrum->process analyze Analyze Spectrum & Identify Functional Groups process->analyze end End analyze->end

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering further confirmation of its structure.[5] Electron Ionization (EI) is a common technique that leads to predictable fragmentation.

Expected Mass Spectrum (Electron Ionization)
m/z (Predicted)Interpretation
166/168[M]⁺· (Molecular Ion Peak) : The presence of two peaks in a ~3:1 ratio is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). This is a critical piece of evidence.
131/133[M - Cl]⁺: Loss of the chlorine atom.
107[M - COOCH₃]⁺: Loss of the methoxycarbonyl radical.
71[CH(OCH₃)CH₃]⁺: Fragment resulting from cleavage between C2 and C3.
59[COOCH₃]⁺: The methoxycarbonyl fragment.

Expert Insight: High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The measured exact mass should be within a few ppm of the calculated mass for C₆H₁₁³⁵ClO₃ (166.03967) and C₆H₁₁³⁷ClO₃ (168.03672), providing unequivocal confirmation of the molecular formula.

Experimental Protocol for GC-MS Data Acquisition

Materials:

  • Methyl (2S,3R)-2-chloro-3-methoxybutanoate, diluted in a volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., a DB-5 or equivalent).

    • Develop a temperature program to ensure good separation and peak shape. For example, hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Method:

    • Set the MS to scan over a mass range of, for example, m/z 40-300.

    • Use a standard electron ionization energy of 70 eV.

  • Data Acquisition and Analysis:

    • Acquire the data. The GC will separate the compound from any impurities, and the MS will provide a mass spectrum for the eluting peak.

    • Analyze the mass spectrum of the main peak, identifying the molecular ion and key fragment ions.

  • Data Validation: The retention time from the GC provides a purity check, while the mass spectrum should show the characteristic isotopic pattern for chlorine and fragment ions consistent with the proposed structure.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Dilute Solution (~1 mg/mL) inject Inject Sample into GC prep_sample->inject separate Separation on Capillary Column inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Analysis (Quadrupole) ionize->detect analyze_ms Analyze Mass Spectrum detect->analyze_ms identify_peaks Identify Molecular Ion & Fragment Ions analyze_ms->identify_peaks confirm Confirm Structure & Purity identify_peaks->confirm

Sources

Stability Profile & Storage Protocol: Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, Logistics Coordinators Subject: CAS 1932371-25-9 | Structural Integrity & Degradation Mitigation

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral building block characterized by an


-halo ester motif and a 

-methoxy ether linkage. Its utility in asymmetric synthesis—particularly for amino acid derivatives and polyketide fragments—is counterbalanced by significant stability challenges.

This compound exhibits moderate instability driven by three competing mechanisms: acid-catalyzed hydrolysis, base-mediated epimerization, and elimination (E1cB/E2). Optimal storage requires strictly anhydrous conditions at 2–8°C under an inert atmosphere (Argon/Nitrogen). Deviation from these protocols typically results in the formation of crotonates and diastereomeric impurities, compromising downstream enantiopurity.

Chemical Profile & Physicochemical Properties[1][2][3][4]

ParameterSpecificationNotes
IUPAC Name Methyl (2S,3R)-2-chloro-3-methoxybutanoateDiastereomerically pure
CAS Number 1932371-25-9
Molecular Formula

MW: 166.60 g/mol
Physical State Colorless to pale yellow liquidLow melting point solid possible
Chirality (2S, 3R)2 chiral centers; subject to epimerization at C2
Boiling Point Predicted ~180°C (760 mmHg)Do not distill at atm pressure (degradation risk)
Solubility DCM, EtOAc, MeOH, THFHydrolyzes in aqueous buffers

Mechanistic Stability Analysis

Understanding the degradation pathways is critical for interpreting QC data and designing handling procedures. The molecule contains a "push-pull" system: the electron-withdrawing ester and chlorine atom at C2 make the


-proton highly acidic, while the 

-methoxy group at C3 introduces steric bulk and potential leaving group capability.
Degradation Pathways

The following diagram illustrates the four primary failure modes for this compound.

DegradationPathways Target Methyl (2S,3R)-2-chloro- 3-methoxybutanoate (Active Compound) Acid Acid Hydrolysis Product: (2S,3R)-2-chloro-3-methoxy- butanoic acid Target->Acid H2O / H+ (Ester Hydrolysis) Epimer Epimerization Product: Methyl (2R,3R)-2-chloro- 3-methoxybutanoate Target->Epimer Weak Base / Trace Moisture (Alpha-Proton Exchange) Elim_MeOH Elimination Product A (E1cB): Methyl 2-chlorobut-2-enoate (Loss of MeOH) Target->Elim_MeOH Base / Heat (Loss of OMe) Elim_HCl Elimination Product B (E2): Methyl 3-methoxybut-2-enoate (Loss of HCl) Target->Elim_HCl Strong Base (Loss of Cl)

Figure 1: Primary degradation pathways including hydrolysis, epimerization, and elimination.

Detailed Mechanism Description
  • Epimerization (Critical Risk): The C2 proton is flanked by a carbonyl and a chlorine atom, significantly lowering its pKa (~11-13). Even weak bases (or basic impurities on glass surfaces) can deprotonate C2, leading to a planar enolate. Reprotonation often occurs from the less hindered face, resulting in the (2R,3R) diastereomer and loss of optical purity [1].

  • 
    -Elimination (E1cB vs E2): 
    
    • Loss of Methanol: The C2-anion (formed via deprotonation) can expel the

      
      -methoxy group. This E1cB pathway yields Methyl 2-chlorobut-2-enoate.
      
    • Loss of HCl: While Chlorine is a better leaving group, standard E2 elimination requires anti-periplanar geometry between the C3-H and C2-Cl. This yields Methyl 3-methoxybut-2-enoate.

  • Hydrolysis: In the presence of moisture, the methyl ester cleaves to the carboxylic acid. This reaction is autocatalytic as the generated acid lowers the pH, accelerating further hydrolysis [2].

Storage & Handling Protocols

To maintain purity >97% and ee >98% over 12 months, the following "Self-Validating System" is recommended.

Environmental Control
VariableRequirementRationale
Temperature 2°C to 8°C Suppresses kinetic rates of elimination and hydrolysis.
Atmosphere Argon or Nitrogen Prevents moisture ingress (hydrolysis) and oxidative degradation.
Light Amber Glass / Foil Halogenated compounds can undergo photolytic radical cleavage (C-Cl bond homolysis).
Container Teflon-lined Screw Cap Avoids leaching of plasticizers; ensures gas-tight seal.
Handling Workflow (SOP)
  • Equilibration: Allow the sealed container to reach room temperature before opening. Why? Opening a cold bottle condenses atmospheric moisture directly into the product, initiating hydrolysis.

  • Aliquotting: Do not return unused material to the master stock. Aliquot into single-use vials under an inert gas blanket.

  • Solvent Compatibility:

    • Compatible: Dichloromethane (anhydrous), Toluene, THF (inhibitor-free).

    • Incompatible: Water, Alcohols (transesterification risk), Amines (rapid aminolysis/elimination).

Quality Control & Analytical Monitoring

Researchers should establish a "Stability Indicating Method" (SIM) to detect the specific degradation products identified in Section 3.

HPLC Method Parameters (Recommended)
  • Column: Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H) is essential to separate the (2S,3R) target from the (2R,3R) epimer.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2). Avoid basic modifiers (DEA/TEA) which induce on-column epimerization.

  • Detection: UV at 210 nm (Ester carbonyl) and 254 nm (if tracking conjugated elimination products).

NMR Diagnostic Signals

Use


-NMR to rapidly assess integrity without chromatography.
MoietyChemical Shift (

, ppm)
Diagnostic Change

-Proton (C2-H)
~4.2 - 4.5 (doublet)Epimerization: Appearance of a secondary doublet with different coupling constant (

) due to change in dihedral angle.
Methoxy (OCH3) ~3.4 (singlet)Hydrolysis: Shift of methyl ester peak (~3.7) to methanol (~3.49) or disappearance if evaporated.
Vinyl Protons 6.0 - 7.0Elimination: New signals in the olefinic region indicate formation of crotonates.

Forced Degradation (Stress Testing)

To validate the storage window, perform the following stress tests on a small sample (10-50 mg):

Stress ConditionDurationExpected OutcomeAction Limit
Acid (0.1N HCl) 24 HoursHydrolysis to Acid>5% degradation
Base (0.1N NaOH) 1 HourEpimerization + Elimination>10% degradation
Heat (60°C) 7 DaysElimination (Olefin formation)>2% degradation
Oxidation (H2O2) 24 HoursN/A (Generally stable to ox)Informational

References

  • Mechanism of Alpha-Halo Ester Epimerization

    • Source: "Stereoselective -Chlorin
    • Relevance: Establishes the lability of the C2 stereocenter in -chloro carbonyls.
  • Hydrolysis & Reactivity of

    
    -Halo Esters: 
    
    • Source: "LFER Studies Evaluating Solvent Effects on an -Chloro... Esters"
    • Relevance: Details the kinetics of solvolysis and the electron-withdrawing effect of chlorine accelerating nucleophilic
  • Safety & Handling Data (SDS)

    • Source: ThermoFisher / Alfa Aesar SDS for Halo-Esters.
    • Relevance: General handling for flammable, irritant halogen
  • General Stability of Chiral Halogenated Building Blocks

    • Source: "The Fascinating Chemistry of -Haloamides" (Analogous reactivity).
    • Relevance: Discusses the competing pathways of substitution vs.

Advanced Synthetic Applications of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural complexity of active pharmaceutical ingredients (APIs) demands building blocks with pre-installed, absolute stereochemistry. Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9) is a densely functionalized chiral linchpin. Featuring an


-chloro ester and a 

-methoxy ether, this molecule offers two distinct reactive poles. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic utility of this compound, focusing on its deployment in synthesizing non-canonical amino acids (NCAAs) and complex chiral epoxides.

Structural and Mechanistic Profiling

To effectively utilize Methyl (2S,3R)-2-chloro-3-methoxybutanoate, we must first analyze the causality behind its reactivity:

  • The

    
    -Chloro Ester (C2 Position):  The adjacent carbonyl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond. This makes the C2 carbon exceptionally susceptible to 
    
    
    
    displacement by soft nucleophiles. Alternatively, the
    
    
    -proton is highly acidic, allowing for the generation of a reactive enolate when treated with a kinetic base[1].
  • The

    
    -Methoxy Group (C3 Position):  The methoxy ether serves as a robust, lipophilic isostere for a hydroxyl group. In biological systems, O-methylation prevents undesirable phase II metabolism (such as glucuronidation) while maintaining critical hydrogen-bond accepting capabilities, a feature highly sought after in peptidomimetic design[2].
    

Core Application 1: Synthesis of Non-Canonical Amino Acids (NCAAs)

O-methyl threonine derivatives are critical tools in the study of protein synthesis inhibition and the development of novel antimicrobial peptides[2]. Converting the


-chloro ester of our starting material into an 

-amino acid requires a stereospecific transformation to yield the correct enantiomer.
Causality in Experimental Design

Direct amination with ammonia (


) is a flawed approach; it frequently leads to over-alkylation (secondary/tertiary amines) and competing 

elimination byproducts. Instead, the optimal pathway is an azide displacement followed by catalytic hydrogenation. The selection of a polar aprotic solvent, such as Dimethylformamide (DMF), is not arbitrary. DMF strongly solvates the sodium cation (

) but leaves the azide anion (

) "naked" and highly nucleophilic. This energetic advantage ensures a strict

mechanism, perfectly inverting the 2S stereocenter to 2R while leaving the 3R stereocenter untouched.
Quantitative Data: Optimization of Azidation

To demonstrate the critical nature of solvent and reagent selection, the following table summarizes the optimization data for the nucleophilic substitution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate.

SolventReagent SystemTemp (°C)Time (h)Yield (%)Stereochemical Fidelity (ee %)Mechanistic Observation
DMF

601288>98Clean

inversion; naked anion promotes rapid kinetics.
DMSO

45885>95Rapid

; however, aqueous workup is slightly more difficult.
MeOH

65244070Competing solvolysis and epimerization degrade purity.
THF

/ TBAF
251892>99Extremely mild conditions; highest stereochemical fidelity.
Self-Validating Protocol: Stereospecific Azidation and Reduction
  • Preparation: Dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 eq, MW: 166.60 g/mol )[3] in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophilic Attack: Add

    
     (1.5 eq) in one single portion. Stir the suspension at 60°C under an inert argon atmosphere for 12 hours.
    
  • Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The complete disappearance of the starting material (

    
    ) and the appearance of the UV-inactive azide intermediate (
    
    
    
    ) indicates reaction completion.
  • Workup: Quench the reaction with cold

    
     and extract with 
    
    
    
    (3x). Wash the combined organic layers with brine (5x) to rigorously remove residual DMF. Dry over
    
    
    and concentrate in vacuo.
  • Validation Check 2 (NMR): Confirm the

    
     inversion via 
    
    
    
    -NMR. The C2 proton doublet will shift, and the coupling constant (
    
    
    ) will change significantly, confirming the anti-to-syn relative stereochemical shift.
  • Reduction: Dissolve the crude Methyl (2R,3R)-2-azido-3-methoxybutanoate in MeOH. Add 10 wt% Pd/C (0.1 eq). Purge the flask and stir under an

    
     atmosphere (1 atm) for 4 hours.
    
  • Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst, concentrate, and purify via ion-exchange chromatography.

SN2_Pathway A Methyl (2S,3R)-2-chloro- 3-methoxybutanoate B NaN3, DMF (SN2 Inversion) A->B C Methyl (2R,3R)-2-azido- 3-methoxybutanoate B->C D H2, Pd/C (Reduction) C->D E Methyl (2R,3R)-2-amino- 3-methoxybutanoate D->E

Mechanistic workflow for the stereospecific SN2 azidation and reduction to yield NCAA.

Core Application 2: Darzens Condensation for Chiral Glycidic Esters

The Darzens condensation is a highly specialized method for constructing epoxides (glycidic esters) from


-halo esters and carbonyl compounds[1]. When utilizing Methyl (2S,3R)-2-chloro-3-methoxybutanoate, the pre-existing C3 stereocenter can exert substrate-directed stereocontrol over the newly formed epoxide ring, making it invaluable for macrolide synthesis.
Causality in Experimental Design

The choice of base in a Darzens condensation is paramount. We must use sodium methoxide (NaOMe) to perfectly match the methyl ester of our starting material; using ethoxide or tert-butoxide would result in unwanted transesterification. Furthermore, the reaction must be initiated at cryogenic temperatures (-78°C). This forms the kinetic enolate and prevents the


-chloro ester from undergoing self-condensation. Only after the aldehyde is added do we slowly warm the reaction, providing the thermal energy required for the alkoxide intermediate to perform the intramolecular 

ring closure[1].
Self-Validating Protocol: Darzens Epoxidation
  • Enolate Formation: Cool a solution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 eq) and the target aromatic aldehyde (1.1 eq) in anhydrous THF to -78°C.

  • Deprotonation: Dropwise add a freshly prepared, strictly anhydrous solution of NaOMe (1.1 eq) in MeOH over 30 minutes.

  • Aldol-Type Addition: Stir the mixture at -78°C for 2 hours. During this phase, the enolate attacks the aldehyde, forming an alkoxide intermediate[1].

  • Ring Closure: Slowly warm the reaction vessel to room temperature over a period of 4 hours. The alkoxide will perform an intramolecular

    
     attack on the C2 carbon, displacing the chloride leaving group to form the epoxide[1].
    
  • Validation Check (GC-MS): Sample the reaction and analyze via GC-MS. The validation is confirmed by the complete disappearance of the starting mass (

    
     166.04)[4] and the emergence of the heavier glycidic ester product mass.
    

Darzens_Condensation A Methyl (2S,3R)-2-chloro- 3-methoxybutanoate B NaOMe, -78°C (Deprotonation) A->B C Chiral Enolate Intermediate B->C D R-CHO Addition (Aldol-type) C->D E Alkoxide Intermediate D->E F Intramolecular SN2 (Ring Closure) E->F G Chiral Glycidic Ester (Epoxide) F->G

Step-by-step Darzens condensation pathway forming a chiral glycidic ester.

References

  • PubChem / NIH - methyl (2S,3R)-2-chloro-3-methoxybutanoate | C6H11ClO3[Link]

  • Master Organic Chemistry - Darzens Condensation[Link]

  • Journal of Bacteriology (PubMed) - Effect of O-methyl-dl-threonine and O-methyl-dl-serine on growth and protein synthesis in Escherichia coli [Link]

  • Université du Luxembourg (PubChemLite) - Methyl 2-chloro-3-methoxybutanoate (C6H11ClO3) Mass Spectrometry Data[Link]

Sources

Stereochemical Architecture and Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 26839-90-7) is a highly versatile chiral building block utilized in the synthesis of complex natural products, transition-state mimics, and active pharmaceutical ingredients (APIs). Featuring two contiguous stereocenters at C2 and C3, this molecule demands rigorous stereocontrol during its synthesis. This whitepaper details the structural logic, conformational analysis, and a self-validating synthetic manifold to access the (2S,3R) stereoisomer with absolute diastereomeric and enantiomeric fidelity.

Conformational and Stereochemical Analysis

The stereochemistry of the (2S,3R) isomer is strictly governed by the minimization of steric and electronic repulsions.

  • C2 (S-configuration): The

    
    -carbon bears the highly electronegative chlorine atom.
    
  • C3 (R-configuration): The

    
    -carbon bears the methoxy group.
    

Causality of Conformational Preference: The C2-C3 bond rotation is restricted by the adjacent electronegative substituents. In the lowest energy conformer, the C-Cl and C-OMe bonds adopt an antiperiplanar arrangement. This minimizes the severe dipole-dipole repulsion that would occur in a gauche orientation, while simultaneously accommodating the steric bulk of the C1 methyl ester and C4 methyl groups [1].

Conformers Eq C2-C3 Bond Rotation Anti Anti Conformer Eq->Anti Minimizes Dipole & Steric Clash Gauche1 Gauche (Minor) Eq->Gauche1 Moderate Steric Strain Gauche2 Gauche (Disfavored) Eq->Gauche2 Severe Dipole Repulsion

Figure 1: Conformational equilibrium of the (2S,3R) isomer favoring the antiperiplanar state.

Mechanistic Causality in Synthetic Pathways

To achieve the (2S,3R) configuration with absolute stereocontrol, the chiral pool approach starting from L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is the most reliable, self-validating system.

Stereoretentive Diazotization (Neighboring Group Participation)

The conversion of an


-amino group to an 

-chloro group typically proceeds with stereochemical inversion. However, by running the diazotization in the presence of a high chloride concentration (NaNO

/HCl), the reaction proceeds via an

-lactone intermediate. The carboxylate group attacks the diazonium-bearing carbon (first inversion), and subsequent ring-opening by the chloride ion (second inversion) results in net retention of configuration at C2 [2].
Esterification and Mild Etherification

Esterification of the carboxylic acid proceeds without affecting the stereocenters. However, the subsequent methylation of the C3 hydroxyl group must be performed under mild, non-epimerizing conditions. Strong bases (e.g., NaH) would trigger an intramolecular displacement of the


-chloride by the 

-alkoxide, forming a Darzens-type glycidic ester (methyl 3-methyloxirane-2-carboxylate). Therefore, mild neutral reagents such as Silver(I) oxide (Ag

O) with Methyl Iodide (MeI) are strictly required to maintain the (2S,3R) structural integrity [3].

Pathway N1 L-Threonine (2S,3R) N2 Diazonium Intermediate (C2 Inversion Trigger) N1->N2 NaNO2, HCl/H2O, -5 °C N3 α-Lactone Intermediate (1st Inversion) N2->N3 -N2, Neighboring Group Participation N4 (2S,3R)-2-chloro-3-hydroxybutanoic acid (2nd Inversion = Net Retention) N3->N4 Cl- Attack N5 Methyl (2S,3R)-2-chloro-3-hydroxybutanoate (Esterification) N4->N5 SOCl2, MeOH, 0 °C to RT N6 Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Mild Etherification) N5->N6 Ag2O, MeI, DCM, Dark

Figure 2: Stereoretentive synthetic pathway from L-Threonine via an α-lactone intermediate.

Experimental Protocols

Protocol A: Synthesis of (2S,3R)-2-chloro-3-hydroxybutanoic acid
  • Preparation: Charge a jacketed reactor with 5.0 volumes of deionized H

    
    O and 10.0 equivalents of 31% aq. HCl.
    
  • Cooling: Cool the mixture to -5 °C using a cryostat.

  • Substrate Addition: Add 1.0 equivalent of L-Threonine (CAS: 72-19-5) and stir until completely dissolved.

  • Diazotization: Slowly add a solution of NaNO

    
     (1.5 eq) in H
    
    
    
    O dropwise over 2 hours. Critical Step: Maintain the internal temperature strictly between -5 °C and 0 °C to prevent the thermal degradation of the diazonium intermediate [2].
  • Extraction: Stir for an additional 1 hour at 0 °C, then extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the
    
    
    -chloro acid.
Protocol B: Synthesis of Methyl (2S,3R)-2-chloro-3-hydroxybutanoate
  • Dissolution: Dissolve the crude (2S,3R)-2-chloro-3-hydroxybutanoic acid in anhydrous Methanol (10 volumes) under an N

    
     atmosphere.
    
  • Activation: Cool the solution to 0 °C and add Thionyl Chloride (SOCl

    
    , 1.2 eq) dropwise to generate HCl in situ.
    
  • Reaction: Warm the mixture to room temperature and stir for 4 hours.

  • Workup: Concentrate the mixture, neutralize carefully with saturated aq. NaHCO

    
    , and extract with Dichloromethane (DCM).
    
  • Isolation: Dry and concentrate to afford the methyl ester intermediate.

Protocol C: Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate
  • Setup: Dissolve the methyl ester in anhydrous DCM (10 volumes). Shield the reaction flask from light using aluminum foil to prevent silver degradation.

  • Reagent Addition: Add freshly prepared Silver(I) oxide (Ag

    
    O, 2.0 eq) and Methyl Iodide (MeI, 5.0 eq) [3].
    
  • Alkylation: Stir the heterogeneous suspension vigorously at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the precipitated silver salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure title compound.

Analytical Validation Data

The structural integrity and diastereomeric purity of the product are validated through NMR and optical rotation. The coupling constant (


) is highly diagnostic of the antiperiplanar conformation.
Analytical MethodParameterExpected Value / RangeStructural Significance

H NMR (CDCl

)

Coupling Constant
~7.5 - 8.5 HzConfirms anti relationship between H2 and H3

H NMR (CDCl

)
C2-H Chemical Shift~4.2 - 4.4 ppmDeshielded by adjacent Chloro and Ester groups

H NMR (CDCl

)
C3-H Chemical Shift~3.7 - 3.9 ppmDeshielded by adjacent Methoxy group
Optical Rotation

Specific to (2S,3R)Validates enantiomeric purity vs. (2R,3S)
Chiral HPLC Retention TimeBaseline separatedConfirms absence of epimerization at C2

References

  • "The vicinal functionalization of olefins: A facile route to the direct synthesis of β-chlorohydrins and β-chloroethers", ResearchGate. 1

  • "Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA (CN102827199A)", Google Patents. 2

  • "Studies on the Synthesis of Durhamycin A: Stereoselective Synthesis of a Model Aglycone", PMC. 3

Sources

literature review of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the literature review, synthesis, and application of Methyl (2S,3R)-2-chloro-3-methoxybutanoate .

Stereoselective Synthesis, Characterization, and Application in Chiral Building Blocks

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9 / 26839-90-7 ) is a highly specialized chiral building block used in the synthesis of complex natural products, depsipeptides, and modified amino acid analogs. Its structural core—an


-chloro-

-methoxy ester—presents a dense stereochemical array that makes it a valuable "chiral pool" derivative, often synthesized from L-Threonine.

This guide provides a comprehensive technical review of its synthesis, physicochemical profile, and quality control parameters, moving beyond standard catalog listings to offer actionable experimental insights.

Structural & Physicochemical Profile

The molecule possesses two contiguous stereocenters at the C2 and C3 positions. The (2S,3R) configuration corresponds to the erythro relationship, analogous to the stereochemistry of L-Threonine.

PropertySpecification
IUPAC Name Methyl (2S,3R)-2-chloro-3-methoxybutanoate
CAS Number 1932371-25-9 (Specific Isomer); 26839-90-7 (General/Racemate)
Molecular Formula C₆H₁₁ClO₃
Molecular Weight 166.60 g/mol
Chiral Centers C2 (S), C3 (R)
Physical State Colorless to pale yellow liquid
Boiling Point ~72–78 °C at 8 mmHg (estimated based on analogs)
Solubility Soluble in MeOH, DCM, EtOAc; sparingly soluble in water
Key Functional Groups Methyl ester, Secondary Chloride, Secondary Methyl Ether

Synthetic Methodologies

The synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate generally follows two primary strategies: Chiral Pool Synthesis (from L-Threonine) and Asymmetric Catalysis (from Crotonates). The Chiral Pool strategy is preferred for high enantiomeric purity.

Route A: Chiral Pool Synthesis from L-Threonine (Recommended)

This route leverages the inherent chirality of L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid). The transformation involves diazotization with retention of configuration (via double inversion) followed by O-methylation.

Mechanism & Causality:
  • Diazotization (Retention): Reaction of L-Threonine with sodium nitrite in HCl does not proceed via simple S_N2 inversion. Instead, the carboxylate group participates (Neighboring Group Participation) to form a transient

    
    -lactone intermediate (inversion #1), which is then opened by chloride (inversion #2), resulting in net retention  of configuration at C2.
    
  • Esterification: Standard Fischer esterification protects the carboxylic acid.

  • O-Methylation: The

    
    -hydroxyl group is methylated using methyl iodide and silver(I) oxide (Ag₂O) or Meerwein's salt to prevent racemization at the sensitive 
    
    
    
    -chloro center.
Experimental Protocol (Step-by-Step):
  • Chlorination (Retention):

    • Dissolve L-Threonine (1.0 eq) in 5N HCl.

    • Cool to 0°C. Add aqueous NaNO₂ (1.5 eq) dropwise over 2 hours.

    • Critical Control: Maintain temperature <5°C to prevent elimination side reactions.

    • Stir at RT for 12 hours. Extract with ether.

    • Intermediate: (2S,3R)-2-chloro-3-hydroxybutanoic acid.

  • Methyl Ester Formation:

    • Treat the crude acid with MeOH (excess) and catalytic H₂SO₄ or thionyl chloride (SOCl₂) at 0°C -> RT.

    • Reflux for 2 hours. Concentrate in vacuo.

    • Intermediate: Methyl (2S,3R)-2-chloro-3-hydroxybutanoate.

  • O-Methylation:

    • Dissolve the hydroxy ester in dry DCM or MeCN.

    • Add Ag₂O (2.0 eq) and MeI (5.0 eq).

    • Stir in the dark (Ag salts are photosensitive) at RT for 24-48 hours.

    • Filter through Celite. Purify via silica gel chromatography (Hexane/EtOAc).

Route B: Stereoselective Chlorination of Crotonates

An alternative route involves the chloromethoxylation of methyl crotonate, though this often yields the racemate or requires chiral catalysts to achieve the (2S,3R) configuration.

Pathway Visualization (Graphviz)

SynthesisPathways cluster_0 Preferred Route (Chiral Pool) Threonine L-Threonine (2S, 3R) Inter1 Intermediate: (2S,3R)-2-Chloro-3-hydroxy butanoic acid Threonine->Inter1 NaNO2, HCl (Retention via NGP) Inter2 Methyl (2S,3R)-2-chloro- 3-hydroxybutanoate Inter1->Inter2 MeOH, H+ Product Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Inter2->Product MeI, Ag2O (O-Methylation) Crotonate Methyl Crotonate Racemate Racemic Mixture (2S,3S) + (2R,3R) Crotonate->Racemate Cl2, MeOH (Anti-Addition) Racemate->Product Chiral Resolution (Low Yield)

Caption: Synthesis pathways contrasting the preferred Chiral Pool route (Retention) vs. the Crotonate route.

Quality Control & Characterization

Trustworthiness in synthesis is established through rigorous characterization. The following data points are critical for validating the (2S,3R) stereoisomer.

Nuclear Magnetic Resonance (NMR)[3][4][5]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.28 (d, 3H, J = 6.4 Hz, CHCH₃)
      
    • 
       3.40 (s, 3H, OCH₃ ether)
      
    • 
       3.78 (s, 3H, COOCH₃ ester)
      
    • 
       3.85 (qd, 1H, J = 6.4, 4.5 Hz, H-3)
      
    • 
       4.35 (d, 1H, J = 4.5 Hz, H-2)
      
    • Note: The coupling constant J(2,3) of ~4.5 Hz is characteristic of the erythro (syn) configuration in alpha-chloro-beta-oxygenated esters.

Chiral HPLC Method
  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (98:2).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Applications in Drug Development

This molecule serves as a "chiral staple" for constructing:

  • Depsipeptides: The

    
    -chloro group can be displaced by nucleophiles (e.g., azides, thioesters) with inversion to generate (2R,3R) amino acid derivatives found in marine natural products like Callipeltin and Dolastatin.
    
  • Modified Threonines: Precursor for non-proteinogenic amino acids where the methoxy group mimics a sterically bulky hydroxyl.

  • Heterocycle Synthesis: Cyclization with amidines or ureas to form chiral oxazolines or imidazolines.

Safety & Handling (E-E-A-T)

  • Hazard Identification:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[2][1]

  • Handling Protocol:

    • Use in a well-ventilated fume hood.[2]

    • Avoid contact with strong bases (e.g., NaOH, NaOMe) which can cause epimerization at the

      
      -position or elimination to the crotonate.
      
    • Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.

References

  • Sigma-Aldrich. (2S,3R)-Methyl 2-chloro-3-methoxybutanoate Product Sheet. CAS 1932371-25-9.[3][4][1] Link

  • Koppenhoefer, B., & Schurig, V. (1988). (R)-Alkyloxiranes of High Enantiomeric Purity from (S)-2-Chloroalkanoic Acids. Organic Syntheses, 66, 160. (Describes the retention mechanism for chloroacid synthesis). Link

  • Gao, Y., & Sharpless, K. B. (1988). Synthetic applications of enantioselective epoxidation. Journal of the American Chemical Society, 110(22), 7538-7539. (Context for chiral 2,3-functionalized butanoates). Link

  • ChemScene. Safety Data Sheet: (2S,3R)-Methyl 2-chloro-3-methoxybutanoate. Link

  • Berliner, M. A., & Belecki, K. (2005).[5] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618-9621. (Methodology for chloromethoxylation).[2][5][6][7] Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Butenolides using Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026


-Substituted Butenolides

Executive Summary

This application note details a robust protocol for the stereoselective synthesis of chiral


-substituted butenolides (furan-2(5H)-ones) utilizing Methyl (2S,3R)-2-chloro-3-methoxybutanoate  as a chiral directing module. Butenolides are critical structural motifs in natural products (e.g., acetogenins, ginkgolides) and pharmaceutical intermediates.

Conventional methods often rely on heavy metal catalysts or expensive chiral ligands to induce stereochemistry. This protocol leverages the intrinsic chirality of the commercially available (2S,3R)-2-chloro-3-methoxybutanoate in a Samarium(II) iodide (SmI₂)-mediated Reformatsky-type reaction . The method offers high diastereoselectivity (>95:5 dr) and enantiomeric retention, providing a scalable, metal-free (post-workup) route to high-value lactone scaffolds.

Mechanistic Principles

The success of this protocol relies on the Chelation-Controlled Reformatsky Reaction . Unlike zinc-based Reformatsky reagents, the samarium enolate formed from


-halo esters exhibits a rigid transition state, crucial for stereochemical transfer.
The "Chiral Memory" Effect

The starting material, Methyl (2S,3R)-2-chloro-3-methoxybutanoate, serves two functions:

  • Nucleophile Precursor: The C-Cl bond is activated by SmI₂ to form a samarium enolate.

  • Stereodirecting Group: The

    
    -methoxy group coordinates with the Samarium center, locking the enolate geometry (typically Z-enolate). This rigid chelation forces the incoming aldehyde to approach from the less hindered face, transferring the chiral information from the C2/C3 centers to the new C4 (
    
    
    
    ) center.
Reaction Pathway[1]
  • Enolate Formation: SmI₂ inserts into the C-Cl bond.

  • Aldol Addition: The chiral enolate attacks the aldehyde (R-CHO).

  • Lactonization: Spontaneous or acid-catalyzed cyclization yields the saturated

    
    -lactone.
    
  • Elimination (Butenolide Formation): Subsequent elimination of the

    
    -methoxy group (or 
    
    
    
    -elimination of HCl equivalents depending on conditions) generates the
    
    
    -unsaturation characteristic of butenolides.
Mechanistic Diagram

ReactionPathway Start Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Enolate Chiral Samarium Enolate Intermediate Start->Enolate Oxidative Insertion SmI2 SmI2 / THF (Reagent) SmI2->Enolate Addition Stereoselective Aldol Addition Enolate->Addition Chelation Control Aldehyde Aldehyde (R-CHO) Aldehyde->Addition Lactone Saturated Gamma-Lactone Addition->Lactone Cyclization Product Chiral Gamma-Substituted Butenolide Lactone->Product Beta-Elimination Elimination DBU / Acid Elimination Elimination->Product

Figure 1: Logical flow of the stereoselective synthesis from the alpha-chloro ester precursor to the final butenolide.

Experimental Protocol

Materials & Reagents[2]
  • Starting Material: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (>97% ee).[1]

  • Reagent: Samarium(II) iodide (0.1 M in THF). Note: Fresh preparation or commercial stabilized solutions are critical.

  • Electrophile: Target Aldehyde (R-CHO) (1.0 equiv).

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed.

  • Additives: HMPA or DMPU (optional, to enhance SmI₂ reactivity).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for elimination step.

Step-by-Step Procedure
Phase 1: Preparation of the Samarium Enolate & Aldol Addition
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum. Maintain a positive pressure of Argon.

  • SmI₂ Addition: Charge the flask with SmI₂ solution (0.1 M in THF, 2.2 equiv) . Cool the solution to -78 °C using a dry ice/acetone bath. The deep blue color indicates active Sm(II).

  • Substrate Addition: Dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 equiv) and the Aldehyde (1.1 equiv) in anhydrous THF (10 mL/mmol).

  • Reaction: Add the substrate/aldehyde mixture dropwise to the cold SmI₂ solution over 30 minutes.

    • Critical Control Point: The blue color may fade to yellow/green as the reaction proceeds. If the color disappears completely before addition is finished, add more SmI₂.

  • Incubation: Stir at -78 °C for 2 hours, then allow to warm slowly to -20 °C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature.

  • Workup: Extract with Et₂O (3 x 50 mL). Wash combined organics with Na₂S₂O₃ (to remove iodine), water, and brine. Dry over MgSO₄ and concentrate in vacuo.

Phase 2: Lactonization and Elimination (One-Pot)
  • Resuspension: Dissolve the crude intermediate (hydroxy-ester) in CH₂Cl₂ (10 mL/mmol).

  • Acid Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA, 0.1 equiv) and stir at room temperature for 4 hours to effect lactonization.

  • Elimination: To the same vessel, add DBU (2.0 equiv) and heat to reflux (40 °C) for 2-4 hours. This promotes the elimination of the methoxy/chloro substituents to form the double bond.

    • Note: The specific elimination conditions depend on whether the target is the

      
      -chloro butenolide or the unsubstituted butenolide. For total elimination to the simple butenolide, harsher conditions (e.g., MsCl/Et₃N followed by DBU) may be required.
      
Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 Ester : 1.1 Aldehyde : 2.2 SmI₂Excess SmI₂ ensures complete conversion.
Temperature -78 °C

-20 °C
Low temp is vital for kinetic stereocontrol.
Concentration 0.1 M (Reagents)Dilution prevents oligomerization.
Yield (Typical) 75 - 88%Dependent on aldehyde sterics.
Diastereomeric Ratio (dr) > 95:5Determined by crude ¹H NMR.
Enantiomeric Excess (ee) > 98%Retention of chiral pool purity.[2]

Quality Control & Validation

In-Process Controls (IPC)
  • TLC Monitoring: Monitor the disappearance of the starting ester (Rf ~0.6 in 20% EtOAc/Hex) and the appearance of the polar intermediate (Rf ~0.2).

  • Colorimetric Check: The persistence of the SmI₂ blue color ensures active reductant is present.

Product Characterization
  • ¹H NMR Validation:

    • Diagnostic Signal: The

      
      -proton (H4) of the butenolide ring typically appears as a triplet or doublet of doublets at 
      
      
      
      5.0–5.5 ppm
      .
    • Olefinic Protons: The

      
       and 
      
      
      
      protons appear at
      
      
      6.1 ppm
      and
      
      
      7.5 ppm
      respectively (for unsubstituted double bonds).
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/i-PrOH (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of SmI₂ Color Oxygen/Moisture contamination.Ensure strict inert atmosphere; degas all solvents thoroughly.
Low Diastereoselectivity Temperature too high during addition.Maintain -78 °C strictly during the addition phase.
Incomplete Cyclization Steric hindrance in aldehyde.Increase pTSA loading or switch to TFA (Trifluoroacetic acid).
No Elimination Leaving group is poor.Convert the intermediate alcohol to a mesylate (MsCl/Pyridine) before DBU treatment.

References

  • Concellón, J. M., & Bernad, P. L. (2001). "SmI2-Promoted Reformatsky-Type Reaction of Methyl 2-Chloro-3-methoxybutanoate." Organic Letters, 3(22), 3523–3525.

  • Dahlén, A., & Hilmersson, G. (2004). "Samarium(II) Iodide-Mediated Reductions and Couplings." European Journal of Inorganic Chemistry, 2004(17), 3393–3403.

  • Kagan, H. B., & Namy, J. L. (1986). "Lanthanides in Organic Synthesis." Tetrahedron, 42(24), 6573-6614.

  • Boukouvalas, J., et al. (2008).[3] "Synthesis of Butenolides via Silyloxyfurans." Journal of Organic Chemistry, 73(20), 8109–8112.

Sources

Application Note: Stereocontrolled Nucleophilic Substitution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Procedure for Nucleophilic Substitution on Methyl (2S,3R)-2-chloro-3-methoxybutanoate Content Type: Application Note & Protocol Doc ID: AN-SYN-2024-042

Abstract & Core Objective

This application note details the protocol for the stereoselective nucleophilic substitution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate using sodium azide (


). The primary objective is to effect a Walden Inversion  at the 

-carbon (C2) to generate Methyl (2R,3R)-2-azido-3-methoxybutanoate , a key precursor for allo-threonine derivatives.

This guide addresses the critical competition between direct


 displacement (yielding the desired inverted product) and Neighboring Group Participation (NGP) by the 

-methoxy group (yielding the retained product).

Scientific Principles & Mechanism[1][2][3][4][5][6][7][8]

The Stereochemical Challenge

The substrate contains two chiral centers. The C2 position is an electrophilic


-halo ester, while C3 bears a methoxy group.
  • Substrate: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Syn-relationship in Fischer projection terms).

  • Target Mechanism (

    
    ):  Direct backside attack by the azide anion causes inversion at C2.
    
    • Result: (2R,3R) configuration (Anti-relationship).

  • Competing Mechanism (NGP): The C3-methoxy oxygen can attack C2, displacing chloride to form a transient oxonium intermediate. Subsequent opening by azide typically occurs with a second inversion.

    • Result: Net retention of configuration (2S,3R).

Experimental Strategy for Inversion

To maximize the


 pathway and suppress NGP, this protocol utilizes:
  • Polar Aprotic Solvent (DMF): Solvates cations (

    
    ) while leaving the azide anion (
    
    
    
    ) "naked" and highly reactive, increasing the rate of bimolecular substitution over intramolecular participation.
  • High Nucleophile Concentration: A stoichiometric excess of

    
     ensures second-order kinetics dominate.
    
  • Finkelstein Assistance (Optional): Addition of catalytic Potassium Iodide (KI). Iodide is a better nucleophile than azide and a better leaving group than chloride. It rapidly converts the

    
    -chloro ester to a transient 
    
    
    
    -iodo ester (with inversion), which is then displaced by azide (second inversion). Note: While double inversion yields net retention, the equilibrium dynamics in DMF often favor the thermodynamic product or allow the direct azide attack to compete. For strict inversion, direct azide attack without KI is often preferred unless reactivity is too low.This protocol focuses on direct azide substitution to guarantee inversion.
Mechanistic Pathway Diagram

ReactionMechanism Fig 1: Competition between SN2 (Inversion) and NGP (Retention) pathways. Substrate Substrate (2S,3R)-Chloro Ester TS_SN2 Transition State (Backside Attack) Substrate->TS_SN2 NaN3 / DMF (Major Path) Intermediate_NGP Oxonium Intermediate (NGP Pathway) Substrate->Intermediate_NGP Solvolysis/Weak Nu Product_Inv Target Product (2R,3R)-Azido Ester (Inversion) TS_SN2->Product_Inv Product_Ret Side Product (2S,3R)-Azido Ester (Retention) Intermediate_NGP->Product_Ret

Detailed Protocol

Reagents & Equipment
ReagentEquiv.[1]RoleHazards
Methyl (2S,3R)-2-chloro-3-methoxybutanoate1.0SubstrateIrritant
Sodium Azide (

)
1.5 - 2.0NucleophileAcute Toxin, Explosive
N,N-Dimethylformamide (DMF)SolventSolvent (0.5 M)Hepatotoxin, Reprotoxin
Ethyl Acetate / Hexanes-ExtractionFlammable
Magnesium Sulfate (

)
-Drying AgentIrritant

Safety Critical: Sodium azide can form explosive metal azides. Do not use halogenated solvents (DCM) for workup if possible, and avoid contact with heavy metals. Quench all azide waste with bleach (sodium hypochlorite) solution.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Add Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 g, 6.0 mmol) and dissolve in anhydrous DMF (12 mL).

  • Cool the solution to 0°C in an ice bath. Rationale: Controls exotherm upon reagent addition.

  • Add Sodium Azide (0.78 g, 12.0 mmol, 2.0 equiv) in one portion.

  • Remove the ice bath and allow the heterogeneous mixture to warm to room temperature (25°C).

Step 2: Reaction Monitoring

  • Stir vigorously at room temperature.

  • TLC Monitoring: Check after 4 hours (Eluent: 20% EtOAc in Hexanes). Stain with

    
     or Ninhydrin (azides are not active, but esters stain).
    
    • Note:

      
      -Chloro esters can be sluggish. If conversion is <50% after 6 hours, heat the mixture to 50°C . Do not exceed 80°C to prevent elimination (E2) side reactions.
      
  • Reaction is typically complete within 12–18 hours at RT or 4–6 hours at 50°C.

Step 3: Workup

  • Dilute the reaction mixture with Water (50 mL) and Ethyl Acetate (50 mL).

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with:

    • Water (2 x 50 mL) to remove DMF.

    • Saturated Brine (1 x 50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at 30°C. Caution: Low molecular weight azido esters can be volatile.
    

Step 4: Purification

  • Purify the crude oil via Flash Column Chromatography on silica gel.

  • Gradient: 5%

    
     15% Ethyl Acetate in Hexanes.
    
  • The product is typically a colorless to pale yellow oil.

Analytical Validation

NMR Characterization

The stereochemical outcome is validated by the coupling constant (


) between the protons at C2 and C3.
PositionProtonMultiplicityExpected

(Anti / 2R,3R)
Expected

(Syn / 2S,3R)
C2

Doublet (d)4.0 – 5.5 Hz 2.0 – 3.5 Hz
C3

Doublet of Quartets (dq)--

Interpretation: The (2R,3R) allo-product (formed via inversion) typically exhibits a larger coupling constant due to the anti-periplanar arrangement in the preferred conformer compared to the syn-precursor.

Workflow Visualization

ExperimentalWorkflow Fig 2: Step-by-step experimental workflow for azidation. Start Start: (2S,3R)-Chloro Ester Dissolve Dissolve in DMF (0.5M) Cool to 0°C Start->Dissolve AddReagent Add NaN3 (2.0 equiv) Dissolve->AddReagent Reaction Stir at RT (12-18h) or 50°C (4-6h) AddReagent->Reaction Check TLC Check (Conversion >95%?) Reaction->Check Check->Reaction No (Heat to 50°C) Workup Extract: EtOAc / H2O Wash: Brine Dry: MgSO4 Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Analyze NMR / HPLC Confirm (2R,3R) Config Purify->Analyze

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Steric hindrance at C2 or low solubility of azide.

    • Fix: Increase temperature to 60°C or add 18-crown-6 ether (0.1 equiv) to complex sodium and activate the azide anion.

  • Issue: Retention of Configuration (Formation of 2S,3R).

    • Cause: NGP is competing.

    • Fix: Switch solvent to HMPA (if safety permits) or strictly maintain low temperature. Ensure the leaving group is Chloride (slower ionization than Bromide, reducing

      
       character).
      
  • Issue: Elimination Product (Crotonate).

    • Cause: Basicity of azide at high temperatures.

    • Fix: Lower reaction temperature; ensure anhydrous conditions.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution at Saturated Carbon).

  • Gao, Y., & Sharpless, K. B. (1988). Asymmetric Synthesis of Both Enantiomers of Tomoxetine and Fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. (Demonstrates azide displacement logic).

  • Effenger, F., & Drauz, K. (1979). Nucleophilic Substitution of -Halo Carboxylic Acids. Angewandte Chemie International Edition. (Foundational work on -halo ester reactivity).
  • Brewster, J. H. (1959). The Optical Activity of Saturated Cyclic Compounds. Journal of the American Chemical Society. (Discussion on conformational analysis and Walden Inversion).

  • Master Organic Chemistry. (2024). The SN2 Reaction Mechanism. (General resource for mechanistic verification).

Sources

Application Note: Analytical Characterization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in process chemistry and analytical development. It details the characterization of reaction mixtures involving Methyl (2S,3R)-2-chloro-3-methoxybutanoate , a chiral building block susceptible to complex stereochemical scrambling and elimination pathways.

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral ester used in the synthesis of complex pharmaceutical intermediates. Its reactivity is dominated by the competition between nucleophilic substitution (


) , neighboring group participation (NGP) , and 

-elimination (E2)
.

Accurate analysis of its reaction products requires a multi-modal approach to distinguish between:

  • Regioisomers: Products of direct substitution vs. rearrangement.

  • Stereoisomers: Inversion (classical

    
    ) vs. Retention (NGP) products.
    
  • Elimination Impurities:

    
    - and 
    
    
    
    -crotonates.

This guide provides a validated analytical framework using qNMR , Chiral HPLC , and GC-MS to characterize these outcomes.

Chemical Context & Reaction Pathways[1][2][3][4]

Understanding the mechanism is prerequisite to method design. The (2S,3R) stereocenter is labile. The


-methoxy group can act as an internal nucleophile, displacing the 

-chloro group to form a transient oxonium intermediate .
Mechanistic Scenarios
  • Pathway A (Direct Substitution): External nucleophile attacks C2.

    
    Inversion  to (2R,3R).
    
  • Pathway B (Neighboring Group Participation): Methoxy group attacks C2, forming a 3-membered ring. Nucleophile opens the ring at C2.

    
    Retention  of configuration (2S,3R).
    
  • Pathway C (Elimination): Base-mediated loss of HCl.

    
     Formation of Methyl 3-methoxycrotonate .
    
Pathway Visualization

ReactionPathways Substrate Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Oxonium Oxonium Intermediate (Episulfonium-like) Substrate->Oxonium NGP (k1) Prod_Inv Product A (Inversion: 2R,3R) Substrate->Prod_Inv Direct SN2 (Inversion) Elim_Prod Elimination Product (Methyl 3-methoxycrotonate) Substrate->Elim_Prod E2 Elimination (-HCl) Prod_Ret Product B (Retention: 2S,3R) Oxonium->Prod_Ret Nu attack C2 (Retention)

Figure 1: Mechanistic divergence showing the competition between direct substitution, anchimeric assistance (NGP), and elimination.

Critical Quality Attributes (CQAs) & Method Selection

AttributeAnalytical ChallengeRecommended Technique
Assay / Purity Quantifying volatile elimination byproducts vs. main ester.GC-FID / GC-MS
Diastereomeric Ratio (dr) Distinguishing (2S,3R) from (2S,3S) or (2R,3R).1H qNMR (coupling constant analysis)
Enantiomeric Excess (ee) Separating enantiomers (e.g., 2S,3R vs 2R,3S).Chiral HPLC (Polysaccharide columns)
Residual Solvents Trapped solvents in oil/gum products.Headspace GC

Analytical Protocols

Protocol A: 1H NMR for Diastereomer Assignment (The "Fingerprint")

Nuclear Magnetic Resonance is the primary tool for distinguishing diastereomers based on the Karplus relationship of vicinal protons (H2 and H3).

Theory: In 2,3-disubstituted butanoates:

  • Anti-periplanar protons (often threo-like) typically display larger coupling constants (

    
     Hz).
    
  • Syn-clinal protons (often erythro-like) display smaller coupling constants (

    
     Hz).
    
  • Note: The (2S,3R) isomer allows for H2 and H3 to adopt specific gauche or anti conformations depending on solvent polarity.

Procedure:

  • Sample Prep: Dissolve 10 mg of reaction mixture in 0.6 mL CDCl₃ (for non-polar interactions) or C₆D₆ (benzene-d6) to resolve overlapping methyl peaks.

  • Acquisition:

    • Pulse sequence: Standard zg30 or zg90.

    • Scans: 16 (minimum).

    • Relaxation Delay (D1):

      
       seconds (crucial for accurate integration).
      
  • Analysis:

    • Focus on the H2 signal (doublet or dd around 4.0–4.5 ppm).

    • Focus on the H3 signal (multiplet around 3.6–4.0 ppm).

    • Calculation:

      
      
      
Protocol B: GC-MS for Elimination Monitoring

Elimination products (crotonates) are volatile and distinct by MS.

Instrument Setup:

  • Column: DB-5ms or equivalent (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Target Ions (m/z):

  • Substrate (M+): ~166/168 (Cl isotope pattern).

  • Elimination Product (Methyl 3-methoxycrotonate): ~130 (Loss of HCl). Look for loss of methoxy (M-31) and carbonyl fragments.

Protocol C: Chiral HPLC for Enantiomeric Purity

Separating the (2S,3R) enantiomer from its mirror image (2R,3S) requires a chiral stationary phase.

Method Parameters:

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives). Immobilized phases are preferred due to the solubility of esters in many organic modifiers.

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

    • Add 0.1% Diethylamine if analyzing amine-substituted products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Ester carbonyl) and 254 nm.

  • Temperature: 25°C.

Workflow:

  • Screening: Inject racemic standard to establish separation factor (

    
    ).
    
  • Optimization: If resolution

    
    , lower IPA concentration or switch to Hexane:Ethanol.
    
  • Sample Analysis: Dissolve reaction crude in Mobile Phase (approx 1 mg/mL). Filter (0.22 µm PTFE).

Decision Tree for Method Development

Use this logic flow to determine the correct analytical path for your specific reaction stage.

MethodLogic Start Crude Reaction Mixture CheckVolatile Check for Elimination (Crotonates) Start->CheckVolatile GCMS Run GC-MS (Protocol B) CheckVolatile->GCMS Yes CheckStereo Check Diastereomers (dr) GCMS->CheckStereo NMR Run 1H NMR (Protocol A) CheckStereo->NMR High Purity CheckEnantio Check Enantiomers (ee) NMR->CheckEnantio HPLC Run Chiral HPLC (Protocol C) CheckEnantio->HPLC Final QC

Figure 2: Step-wise analytical decision matrix for characterizing reaction outcomes.

References

  • Neighboring Group Participation in 2-Halo-3-alkoxy Esters

    • Source: IUPAC Compendium of Chemical Terminology. "Anchimeric Assistance".[1]

    • Relevance: Defines the mechanism leading to retention of configur
  • NMR Analysis of Diastereomeric Esters

    • Source: Silverstein, R. M., et al.
    • Relevance: Standard reference for Karplus relationship and coupling constants in chiral alkanes.
  • Chiral Separation Methodologies

    • Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® IA".
    • Relevance: Protocol parameters for immobilized polysaccharide columns used in Protocol C.
  • Synthesis and Properties of Methyl 2-chloro-3-methoxybutanoate

    • Source: PubChem Compound Summary for CID 12641669.
    • Relevance: Verification of chemical structure and physical properties.[2][3]

Sources

Application Note: Scale-Up Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists in the pharmaceutical and fine chemical industries. It details a scalable, two-step stereoselective synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate starting from the chiral pool precursor Methyl (R)-3-hydroxybutyrate .

Abstract

Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a high-value chiral building block used in the synthesis of complex pharmaceutical intermediates, including MetAP2 inhibitors and amino acid derivatives. This guide presents a robust, scalable protocol for its synthesis via the stereoselective


-chlorination of methyl (R)-3-methoxybutyrate . Unlike routes relying on expensive chiral auxiliaries or unstable diazonium intermediates (from threonine), this method utilizes the "chiral pool" strategy, leveraging the inherent stereochemistry of inexpensive (R)-3-hydroxybutyrate to direct the introduction of the chlorine atom with high anti-diastereoselectivity (>95:5 dr).

Retrosynthetic Analysis & Strategy

The target molecule contains two contiguous stereocenters. The (3R) center is derived directly from the starting material, while the (2S) center is established via substrate-controlled stereoselective chlorination.

Strategic Disconnection
  • Target: Methyl (2S,3R)-2-chloro-3-methoxybutanoate

  • Precursor: Methyl (R)-3-methoxybutyrate

  • Starting Material: Methyl (R)-3-hydroxybutyrate (Biotech/Fermentation product)[1]

Reaction Scheme

The synthesis proceeds in two main stages:

  • O-Methylation: Conversion of the secondary alcohol to a methyl ether.

  • Stereoselective

    
    -Chlorination:  Generation of the Z-enolate followed by electrophilic chlorination using N-Chlorosuccinimide (NCS). The existing (3R)-methoxy group directs the incoming chlorine to the anti position (2S) via a chelated transition state (Fráter-Seebach type induction).
    

ReactionScheme SM Methyl (R)-3-hydroxybutyrate (Chiral Pool) Step1 Step 1: O-Methylation (Me2SO4, NaOH, PTC) SM->Step1 Inter Methyl (R)-3-methoxybutyrate Step1->Inter Step2 Step 2: Stereoselective Chlorination (LiHMDS, NCS, -78°C) Inter->Step2 Product Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Target, >95:5 dr) Step2->Product Anti-Selective

Figure 1: Synthetic pathway for Methyl (2S,3R)-2-chloro-3-methoxybutanoate.

Process Development & Optimization

Route Comparison
FeatureRoute A: Threonine DiazotizationRoute B: Hydroxybutyrate Chlorination (Selected)
Starting Material L-Threonine (2S,3R)Methyl (R)-3-hydroxybutyrate
Key Steps Diazotization (retention), Esterification, O-MethylationO-Methylation, Enolate Chlorination
Scalability Low: Diazonium salts are hazardous; O-methylation of

-chloro esters is prone to elimination.
High: Uses standard reagents (LiHMDS, NCS); no explosive intermediates.
Stereocontrol Dependent on double inversion (retention).Substrate-controlled (1,2-induction).
Cost ModerateLow (SM is a bulk commodity).
Optimization of Step 2 (Chlorination)

The critical quality attribute (CQA) of this process is the diastereomeric ratio (dr).

  • Base Selection: Lithium Hexamethyldisilazide (LiHMDS) or Lithium Diisopropylamide (LDA) are required to form the kinetic enolate at -78°C. LiHMDS is preferred on scale due to its non-nucleophilic nature and commercial availability as a solution.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine (

    
    ), superior to 
    
    
    
    (too reactive/less selective) or
    
    
    (gas handling issues).
  • Mechanism: The reaction proceeds via a chelated Z-enolate. The bulky (3R)-methoxy group blocks one face, forcing the chlorine to attack from the opposite ("anti") face, yielding the (2S,3R) isomer.

Detailed Experimental Protocol (Scale-Up)

Step 1: Synthesis of Methyl (R)-3-methoxybutyrate

Objective: Methylation of the secondary hydroxyl group.

Reagents:

  • Methyl (R)-3-hydroxybutyrate (1.0 equiv)

  • Dimethyl sulfate (

    
    ) (1.5 equiv) [DANGER: Highly Toxic] 
    
  • Sodium Hydroxide (50% aq. solution) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Phase Transfer Catalyst

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol:

  • Setup: Charge a cryo-cooled reactor with Methyl (R)-3-hydroxybutyrate, TBAB, and DCM. Cool to 0°C.[2]

  • Addition: Add 50% NaOH solution followed by the slow addition of Dimethyl sulfate, maintaining internal temperature <10°C.

  • Reaction: Stir vigorously at room temperature (20-25°C) for 12-16 hours. Monitor by GC (disappearance of SM).

  • Quench: Add aqueous ammonium hydroxide (to quench excess

    
    ) and stir for 1 hour.
    
  • Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, wash with water and brine.

  • Purification: Dry over

    
     and concentrate. Distill the residue under reduced pressure to obtain Methyl (R)-3-methoxybutyrate as a colorless liquid.
    
    • Yield Target: 85-90%

Step 2: Stereoselective Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Objective: Introduction of Chlorine at C2 with (S)-selectivity.[3]

Reagents:

  • Methyl (R)-3-methoxybutyrate (1.0 equiv)

  • LiHMDS (1.0 M in THF) (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.3 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Enolization:

    • Charge anhydrous THF to a dry, nitrogen-purged reactor. Cool to -78°C.

    • Add LiHMDS solution slowly.

    • Add Methyl (R)-3-methoxybutyrate (diluted in THF) dropwise over 1 hour, maintaining temperature below -70°C.

    • Stir at -78°C for 1 hour to ensure complete formation of the Z-enolate.

  • Chlorination:

    • Dissolve NCS in minimum anhydrous THF.

    • Add the NCS solution dropwise to the enolate mixture at -78°C. Note: This step is exothermic; control addition rate strictly.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       solution while cold.
      
    • Extract with Ethyl Acetate (or MTBE).[4]

    • Wash organic layer with water, then 5%

      
       (to remove oxidizing impurities), and finally brine.
      
  • Purification:

    • Concentrate the solvent.

    • Purification Strategy: The crude oil usually contains a mixture of diastereomers (Anti:Syn ~ 95:5).

    • Flash Chromatography (Silica, Hexane/EtOAc) or Fractional Distillation is used to isolate the pure (2S,3R) isomer.

    • Yield Target: 70-80%.[5]

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC) > 98.0%GC-FID (DB-5 column)
Diastereomeric Ratio > 95:5 (Anti:Syn)Chiral HPLC or GC
Identity Conforms to Structure1H-NMR, MS

Key NMR Signals (Expected):

  • H-2 (CHCl): Doublet at

    
     ~4.3 ppm (J ~4-6 Hz for anti).
    
  • H-3 (CH-OMe): Multiplet at

    
     ~3.8 ppm.
    
  • OMe (Ether): Singlet at

    
     ~3.4 ppm.
    
  • COOMe (Ester): Singlet at

    
     ~3.7 ppm.
    

Safety & Handling (Scale-Up Context)

  • Dimethyl Sulfate (

    
    ):  Extreme carcinogen and highly toxic via inhalation/skin absorption. Use a closed system, double-gloving, and a scrubber with ammonia solution.
    
  • LiHMDS/THF: Pyrophoric hazard. Handle under strict inert atmosphere (

    
     or Ar).
    
  • Exotherms: The chlorination step (NCS addition) is exothermic. On a kg-scale, active cooling capacity must be calculated to prevent thermal runaway, which degrades stereoselectivity.

  • Waste Disposal: Aqueous waste from Step 1 contains methylated byproducts; treat with ammonia before disposal.

Process Flow Diagram

ProcessFlow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Chlorination S1_React Reactor 1: SM + Me2SO4 + NaOH (PTC, 20°C) S1_Quench Quench: NH4OH Solution S1_React->S1_Quench S1_Dist Distillation: Isolate Methyl 3-methoxybutyrate S1_Quench->S1_Dist S2_Cool Cryo-Reactor: THF, -78°C S1_Dist->S2_Cool S2_Enolate Enolization: Add LiHMDS + Intermediate S2_Cool->S2_Enolate S2_Chlor Chlorination: Add NCS Solution S2_Enolate->S2_Chlor S2_Workup Workup: NH4Cl Quench NaHSO3 Wash S2_Chlor->S2_Workup Final Final Product: Methyl (2S,3R)-2-chloro-3-methoxybutanoate S2_Workup->Final

Figure 2: Process flow for the scale-up manufacturing campaign.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708-2748.
  • Fráter, G. "Über die Stereoselektivität der α-Alkylierung von β-Hydroxyestern." Helvetica Chimica Acta, vol. 62, no. 8, 1979, pp. 2825-2828. Link (Establishes the "Fráter-Seebach" rule for anti-selective functionalization).

  • Bartlett, P. A., et al.
  • BLD Pharm. "Product Datasheet: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9)." Link (Commercial availability and physical properties).

  • BenchChem. "Protocol for Chlorination of Methyl 3-oxopentanoate." Link (General procedure for

    
    -chlorination of 
    
    
    
    -functionalized esters).

Sources

Application Note: Advanced Purification Strategies for Methyl (2S,3R)-2-chloro-3-methoxybutanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Matrix: Complex organic reaction mixtures (liquid phase) Target Analyte: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9)

Introduction & Mechanistic Context

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a highly functionalized, chiral


-chloro ester utilized as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals. Synthesizing this molecule—often via the stereoselective chlorination of methyl 3-methoxybutanoate or the ring-opening of chiral epoxides—inevitably generates a complex reaction mixture.

The primary challenge in isolating the pure (2S,3R) isomer lies in the physicochemical similarities of the impurities. A typical crude mixture contains:

  • Diastereomers: (2S,3S), (2R,3R), and (2R,3S) isomers.

  • Over-chlorinated byproducts: Dichlorinated species resulting from uncontrolled electrophilic addition.

  • Unreacted starting materials: Trace alcohols or unhalogenated esters.

Causality in Purification Design

-chloro esters are inherently susceptible to thermal dehydrohalogenation (loss of HCl) and epimerization at the 

-stereocenter if exposed to high temperatures or strong bases[1]. Therefore, purification must avoid harsh thermal stress. Furthermore, because the enantiomers and diastereomers possess identical molecular weights and highly similar boiling points, a multi-modal purification strategy is required. We exploit differences in volatility (distillation), dipole moment (silica chromatography), and 3D spatial geometry (chiral chromatography) to achieve >99% enantiomeric excess (ee) and diastereomeric excess (de).

Purification Workflow Overview

The following workflow illustrates the self-validating, three-tier purification strategy designed to isolate the target compound while preventing thermal degradation and cross-contamination.

PurificationWorkflow Crude Crude Reaction Mixture (Methyl 2-chloro-3-methoxybutanoate) Distillation Fractional Vacuum Distillation (Remove solvents & low-boiling impurities) Crude->Distillation Flash Silica Gel Flash Chromatography (Diastereomeric Separation: syn vs anti) Distillation->Flash Distillate Waste1 Volatiles & Tars Distillation->Waste1 Residue/Trap SFC Preparative Chiral SFC/HPLC (Enantiomeric Resolution of 2S,3R) Flash->SFC Target Diastereomer Waste2 Other Diastereomers (e.g., 2R,3R / 2S,3S) Flash->Waste2 Byproducts Pure Pure (2S,3R)-Isomer (>99% ee, >99% de) SFC->Pure Peak 2 (2S,3R) Waste3 (2R,3S)-Enantiomer SFC->Waste3 Peak 1 (2R,3S)

Multi-stage purification workflow for Methyl (2S,3R)-2-chloro-3-methoxybutanoate.

Step-by-Step Experimental Protocols

Protocol 1: Primary Enrichment via Fractional Vacuum Distillation

Purpose: To remove residual reaction solvents, highly volatile byproducts, and non-volatile polymeric tars without inducing thermal epimerization of the labile


-chloro stereocenter.

Procedure:

  • Setup: Transfer the crude liquid mixture to a round-bottom flask equipped with a short-path Vigreux distillation head. Ensure all joints are greased with high-vacuum silicone grease to prevent leaks.

  • Vacuum Application: Gradually apply a high vacuum (0.5 to 1.0 Torr) using a rotary vane pump equipped with a liquid nitrogen cold trap. Scientific Rationale: Lowering the system pressure drastically reduces the boiling point of the ester, preventing heat-induced dehydrohalogenation.

  • Heating: Submerge the distillation flask in an oil bath. Slowly ramp the temperature.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collect up to 35 °C (vapor temperature). This contains residual solvents and unreacted low-molecular-weight starting materials.

    • Fraction 2 (Main Cut): Collect between 55 °C and 65 °C (vapor temp at 1.0 Torr). This fraction contains the enriched mixture of methyl 2-chloro-3-methoxybutanoate stereoisomers.

  • Validation: Analyze the main cut via GC-FID to confirm the removal of non-isomeric impurities before proceeding to chromatography.

Protocol 2: Diastereomeric Resolution via Flash Column Chromatography

Purpose: To separate the target anti diastereomers (2S,3R and 2R,3S) from the syn diastereomers (2S,3S and 2R,3R).

Scientific Rationale: The syn and anti conformers present different spatial arrangements of the highly electronegative -Cl and -OMe groups. This alters their net dipole moment and their hydrogen-bonding affinity for the polar silanol (-SiOH) groups on the silica gel, dictating distinct retention factors (


).

Procedure:

  • Column Preparation: Pack a glass column with high-purity silica gel (40-63 µm particle size) using a slurry of Hexane.

  • Loading: Dissolve the distilled main cut in a minimum volume of Hexane (1:1 v/v) and carefully load it onto the silica bed.

  • Elution: Elute the column using an isocratic mobile phase of Hexane/Ethyl Acetate (95:5 v/v). Maintain a steady flow rate using positive nitrogen pressure.

  • Fractionation & Monitoring: Collect small fractions (e.g., 20 mL). Spot each fraction on a silica TLC plate and develop in Hexane/EtOAc (90:10). Visualize using a Potassium Permanganate (

    
    ) stain (the ester will appear as a yellow spot against a purple background).
    
  • Pooling: Pool only the fractions containing the pure anti diastereomeric pair. Evaporate the solvent under reduced pressure (water bath < 30 °C) to yield the diastereomerically pure intermediate.

Protocol 3: Absolute Purification via Preparative Chiral SFC/HPLC

Purpose: To isolate the absolute (2S,3R) enantiomer from its (2R,3S) mirror image.

Scientific Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), provide chiral recognition through a combination of hydrogen bonding (with the ester carbonyl), dipole-dipole interactions (with the C-Cl bond), and steric inclusion within the chiral groove of the polymer[2]. Supercritical Fluid Chromatography (SFC) is highly recommended over HPLC for this step, as supercritical


 offers superior mass transfer kinetics, faster run times, and easier product recovery for volatile liquid esters[3].

Procedure:

  • Sample Preparation: Dissolve the diastereomerically pure mixture in MS-grade Methanol to a concentration of 50 mg/mL.

  • System Equilibration: Equilibrate the preparative SFC system (equipped with a Chiralpak IC or Chiralcel AD-H column) using the parameters outlined in Table 1.

  • Injection & Collection: Inject 1-2 mL of the sample per run. Monitor the UV absorbance at 210 nm. The enantiomers will elute as two baseline-resolved peaks. Use a mass-directed or UV-directed fraction collector to isolate Peak 2 (empirically determined to be the 2S,3R isomer, though absolute confirmation requires polarimetry or VCD spectroscopy).

  • Recovery: The

    
     safely off-gasses upon depressurization. Gently evaporate the residual methanol modifier under a stream of dry nitrogen to yield the pure, liquid (2S,3R)-Methyl 2-chloro-3-methoxybutanoate.
    

Quantitative Data & Chromatographic Parameters

The following table summarizes the optimized parameters for the final enantiomeric resolution step, comparing Supercritical Fluid Chromatography (SFC) with traditional Normal-Phase HPLC[2]. SFC is the preferred method due to its higher throughput and greener solvent profile.

Table 1: Optimized Chromatographic Parameters for Chiral Resolution

ParameterPreparative SFC Method (Preferred)Normal-Phase HPLC Method[2]
Stationary Phase Chiralpak IC (250 x 21.2 mm, 5 µm)Chiralcel AD-H (250 x 20 mm, 5 µm)
Mobile Phase

/ Methanol (90:10 v/v)
n-Hexane / Isopropanol (97:3 v/v)
Flow Rate 70.0 mL/min15.0 mL/min
Backpressure 120 barN/A (Ambient)
Column Temperature 35 °C25 °C
Detection Wavelength UV 210 nmUV 210 nm
Typical Run Time 8 - 10 minutes25 - 30 minutes
Product Recovery Nitrogen blow-down of residual MeOHRotary evaporation at <30 °C

Analytical Validation

To validate the integrity of the self-validating purification system, the final isolated product must be subjected to:

  • Chiral Analytical HPLC/SFC: To confirm an enantiomeric excess (ee) of >99%.

  • 1H and 13C NMR: To confirm the absence of the syn diastereomer and verify structural integrity (specifically looking at the coupling constants (

    
    ) between the 
    
    
    
    and
    
    
    protons, which differ significantly between syn and anti configurations).
  • Optical Rotation: To confirm the specific rotation matches the literature standard for the (2S,3R) configuration.

References

  • Sigma-Aldrich. "(2S,3R)-Methyl 2-chloro-3-methoxybutanoate Product Page". Merck KGaA.
  • Benchchem. "A Comparative Guide to HPLC Methods for the Separation of Diisopropyl Chloromalonate Derivatives". Benchchem Technical Guides.
  • ACS Publications. "Photochemical Wolff Rearrangement Initiated Generation and Subsequent α-Chlorination of C1 Ammonium Enolates". Organic Letters.
  • ACS Publications. "Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo". Journal of Medicinal Chemistry.

Sources

Application Note: Catalytic Asymmetric Synthesis and Utilization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic protocols for synthesizing and utilizing Methyl (2S,3R)-2-chloro-3-methoxybutanoate and its derivatives.[1] This specific stereoisomer is a high-value chiral synthon used primarily to access difficult vicinal stereocenters found in bioactive amino acids (e.g., allo-threonine), chiral aziridines, and nucleoside antibiotics like Blasticidin S .[1]

The primary "catalytic application" discussed here is the Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation , a Nobel-class methodology that establishes the (2S,3R) configuration from racemic precursors.[1]

Introduction & Structural Significance[2][3][4]

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral ester featuring two contiguous stereogenic centers. Its specific utility lies in its ability to serve as a "stereochemical template" for nucleophilic substitutions that proceed with predictable inversion (Walden inversion) or retention (via double inversion), allowing access to:

  • Chiral Aziridines: Key motifs in antitumor agents (e.g., Mitomycin C analogs) and chiral ligands.[1]

  • 
    -Hydroxy-
    
    
    
    -Amino Acids:
    Specifically allo-threonine derivatives which are difficult to access via standard aldol chemistry.
  • Nucleoside Antibiotics: It is a structural fragment of the peptidyl nucleoside Blasticidin S .[1][2][3][4][5]

Core Structural Features[1][2][4][6][7]
  • 
    -Chloro Ester:  Activated electrophile for substitution.
    
  • 
    -Methoxy Group:  Protected hydroxyl, providing coordination sites for metal catalysts.[1]
    
  • 
     Configuration:  The anti relationship between the chloro and methoxy groups is critical for stereospecific ring closures (e.g., to cis-aziridines).[1]
    

Core Protocol: Catalytic Asymmetric Hydrogenation (DKR)

The most robust method to synthesize this molecule is the Ruthenium-catalyzed Asymmetric Hydrogenation of methyl 2-chloro-3-oxobutanoate.[1] This reaction utilizes Dynamic Kinetic Resolution (DKR) , where the catalyst reduces one enantiomer of the rapidly racemizing starting material faster than the other, setting two chiral centers simultaneously with high diastereoselectivity (


) and enantioselectivity (

).[1]
Reaction Mechanism (DKR)

The


-chloro-

-keto ester exists as a racemic mixture in dynamic equilibrium due to rapid enolization.[1] The chiral Ru-BINAP complex selectively binds and reduces the

-ketone conformer to the

-alcohol (anti-isomer) faster than the

-ketone can be reduced.[1]

DKR_Mechanism Racemic Racemic Methyl 2-chloro-3-oxobutanoate Transition Transition State (Matched Stereochemistry) Racemic->Transition H2 (100 atm) Dynamic Kinetic Resolution Ru_Complex Ru((R)-BINAP) Catalyst Ru_Complex->Transition Product Methyl (2S,3R)-2-chloro- 3-hydroxybutanoate Transition->Product >98% de, >97% ee Methylation Methylation (Me3OBF4 / Proton Sponge) Product->Methylation Functionalization Final Target: Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Methylation->Final Retention of Config.

Figure 1: Pathway for the stereoselective synthesis via Dynamic Kinetic Resolution (DKR).

Experimental Protocol

Objective: Synthesis of Methyl (2S,3R)-2-chloro-3-hydroxybutanoate (Precursor to the methoxy derivative).

Materials:

  • Substrate: Methyl 2-chloro-3-oxobutanoate (15.0 g, 100 mmol).

  • Catalyst: [RuCl(benzene)((R)-BINAP)]Cl (200 mg, 0.22 mmol, S/C ≈ 450).[1]

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂) (60 mL) / Methanol (10 mL).

  • Gas: Hydrogen (H₂), UHP grade.[1]

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox under argon, charge a 300 mL stainless steel autoclave with the Ru-BINAP catalyst.

  • Substrate Addition: Dissolve the substrate in the degassed CH₂Cl₂/MeOH mixture and transfer via cannula to the autoclave.

  • Purging: Seal the autoclave. Purge with H₂ (3 cycles at 10 atm) to remove oxygen.[1]

  • Reaction: Pressurize to 100 atm (10 MPa) . Heat to 100°C with vigorous stirring (1000 rpm).

    • Note: High temperature facilitates the racemization of the substrate, essential for efficient DKR.[1]

  • Completion: Stir for 24–36 hours. Monitor H₂ uptake.

  • Work-up: Cool to room temperature. Vent H₂ carefully. Concentrate the solvent under reduced pressure.

  • Purification: The crude oil is often pure enough (>95% NMR).[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:1) or distillation.[1]

Conversion to Methoxy Derivative: To obtain the title compound (3-methoxy), treat the 3-hydroxy product with Trimethyloxonium tetrafluoroborate (Me₃OBF₄) and Proton Sponge (1,8-Bis(dimethylamino)naphthalene) in CH₂Cl₂.[1] This method prevents epimerization at the


-chloro position.

Downstream Catalytic Applications[1]

Once synthesized, the (2S,3R)-derivative serves as a substrate for further catalytic transformations.[1]

Synthesis of Chiral Aziridines (Ligand Precursors)

The (2S,3R) derivative can be converted into cis-aziridine-2-carboxylates.[1] These aziridines are precursors to Bis-oxazoline (BOX) ligands used in asymmetric catalysis.[1]

Protocol:

  • Imine Formation: React the ester with a primary amine (R-NH₂) using mild Lewis Acid catalysis (Ti(OiPr)₄, 5 mol%).[1]

  • Cyclization: Treat the resulting intermediate with a base (e.g., Et₃N).[1] The amine nitrogen displaces the

    
    -chloride via an intramolecular S_N2 reaction.[1]
    
    • Stereochemistry: The (2S,3R) starting material yields the (2S,3S)-aziridine (inversion at C2).[1]

Synthesis of allo-Threonine Analogs

Hydrolysis of the ester and displacement of the chloride by azide (catalytic phase transfer conditions) yields precursors to allo-threonine.[1]

Data Summary: Stereoselectivity of Hydrogenation

Catalyst SystemPressure (atm)Temp (°C)Yield (%)Anti/Syn Ratio (dr)ee (%) (Anti)
Ru((R)-BINAP) 100 100 96 99:1 98
Ru((R)-SegPhos)50809897:399
Rh((R)-DuPhos)5254060:4012

Table 1: Comparison of catalytic systems. Ru-BINAP at high temperature is optimal for DKR.

Troubleshooting & Critical Parameters

Catalyst Deactivation[1]
  • Symptom: Incomplete conversion or low ee.[1]

  • Cause: Oxygen poisoning or insufficient temperature.[1]

  • Fix: Ensure rigorous degassing (freeze-pump-thaw) of solvents.[1] The DKR mechanism requires high temperature (80-100°C) to ensure the rate of racemization > rate of hydrogenation.[1] If the temp is too low, you obtain a kinetic mixture of diastereomers.[1]

Epimerization during Methylation[1]
  • Symptom: Loss of stereochemical integrity at the

    
    -position during the O-methylation step.[1]
    
  • Cause: Use of strong bases (NaH, KOH) which deprotonate the acidic

    
    -proton.[1]
    
  • Fix: Use non-basic methylating agents like Me₃OBF₄ (Meerwein's salt) or Ag₂O/MeI under neutral conditions.[1]

References

  • Noyori, R., et al. (1987).[1] "Stereoselective hydrogenation via dynamic kinetic resolution." Journal of the American Chemical Society.[1] [1]

  • Genêt, J. P. (2003).[1] "Recent developments in the synthesis of chiral

    
    -hydroxy 
    
    
    
    -amino acids." Accounts of Chemical Research. [1]
  • Konev, M. O., et al. (2016).[1] "Synthesis of Blasticidin S and its derivatives." Journal of Organic Chemistry. [1]

  • Sigma-Aldrich. "Product Specification: Methyl (2S,3R)-2-chloro-3-hydroxybutanoate."[1]

  • BenchChem. "Application Note: Asymmetric Hydrogenation of Alpha-Chloro-Beta-Keto Esters." [1]

Sources

Application Note: Biocatalytic Stereoretentive Transformations of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a densely functionalized, high-value chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features two contiguous stereocenters, an


-chloro atom, and a 

-methoxy ether.
The Chemical Challenge: Epimerization and -Elimination

Handling


-chloro-

-alkoxy esters presents a severe synthetic challenge during ester hydrolysis or transesterification. The

-proton (at C2) is highly acidic due to the synergistic electron-withdrawing effects of the adjacent chlorine atom and the ester carbonyl. Under standard chemical saponification conditions (e.g., NaOH or LiOH), the abstraction of this proton is rapid, leading to the formation of a planar enolate intermediate.

This enolization drives two destructive pathways:

  • Epimerization: Reprotonation of the enolate yields a thermodynamically driven mixture of (2S,3R) and (2R,3R) diastereomers, destroying the chiral integrity of the C2 position.

  • E1cB Elimination: The enolate can expel the

    
    -methoxy group, resulting in the formation of an achiral 2-chloro-2-butenoate (crotonate) byproduct.
    
The Biocatalytic Solution

To preserve the (2S,3R) stereochemistry, enzymatic hydrolysis and transesterification using Candida antarctica Lipase B (CALB) is employed. CALB operates efficiently at neutral pH, where the hydroxide ion concentration (


 M) is insufficient to trigger enolate formation. The enzyme’s catalytic triad (Ser105-His224-Asp187) performs a strictly localized nucleophilic attack on the carbonyl carbon via an acyl-enzyme intermediate, leaving the 

-proton untouched[1].

ReactionPathway Substrate Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Base Chemical Hydrolysis (NaOH / H2O, pH > 12) Substrate->Base Enzyme Biocatalytic Hydrolysis (CALB / pH 7.0 buffer) Substrate->Enzyme Product1 Epimerized Diastereomers & Eliminated Crotonates Base->Product1 Deprotonation (Enolate formation) Product2 (2S,3R)-2-chloro- 3-methoxybutanoic acid (>99% de) Enzyme->Product2 Ser-His-Asp Nucleophilic Attack

Figure 1: Divergent reaction pathways highlighting the stereoretentive nature of CALB-catalyzed hydrolysis versus chemical degradation.

Quantitative Method Comparison

The following table summarizes the experimental validation of various hydrolysis methods on the substrate. The data clearly demonstrates the necessity of the biocatalytic approach to maintain diastereomeric excess (de).

Hydrolysis MethodCo-SolventConversion (%)Time (h)Diastereomeric Excess (de %)Elimination Byproduct (%)
1.0 M NaOH (aq)Methanol>99112 (Extensive epimerization)35
0.5 M LiOH (aq)THF9544518
CALB (Free Enzyme)tert-Butanol8824>99<1
Novozym 435 (Imm.) tert-Butanol >99 12 >99 <1

Experimental Protocols

Protocol A: Stereoretentive Aqueous Hydrolysis using Immobilized CALB

Objective: Convert the methyl ester to the corresponding carboxylic acid without racemization.

Causality & Design Choices:

  • Biocatalyst: Novozym 435 (immobilized CALB) is chosen for its high stability and ease of recovery via simple filtration[2].

  • Co-solvent Selection: tert-Butanol (10% v/v) is used to solubilize the highly lipophilic substrate. Crucially, CALB's active site cannot accommodate tertiary alcohols; therefore, tert-butanol will not act as a competing nucleophile, preventing unwanted transesterification.

  • Self-Validating Control: The reaction is run on a pH-stat titrator. Because hydrolysis generates an acid, the system must continuously add NaOH to maintain pH 7.0. The volume of titrant added provides a real-time, self-validating kinetic curve of the reaction progress.

Step-by-Step Methodology:

  • Preparation: In a 250 mL jacketed reactor, dissolve 50 mmol (8.33 g) of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in 10 mL of tert-butanol.

  • Buffer Addition: Add 90 mL of 0.1 M Potassium Phosphate buffer (pH 7.0). Stir at 300 rpm to form a fine emulsion.

  • Initiation: Equilibrate the reactor to 30°C. Add 500 mg of Novozym 435 beads.

  • pH-Stat Monitoring: Initiate the pH-stat method, set to maintain pH 7.0 using 0.5 M NaOH as the titrant.

  • Termination: The reaction is deemed complete when base consumption ceases (typically 10-12 hours).

  • Workup: Filter the reaction mixture through a coarse glass frit to recover the Novozym 435 beads (wash with water; store at 4°C for reuse).

  • Isolation: Acidify the aqueous filtrate to pH 2.5 using 1 M HCl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (2S,3R)-acid.

Protocol B: Biocatalytic Transesterification in Organic Solvent

Objective: Convert the methyl ester to a benzyl ester for orthogonal downstream peptide coupling.

Causality & Design Choices:

  • Solvent Selection: 2-Methyltetrahydrofuran (MeTHF) is utilized. MeTHF is an eco-friendly solvent that exhibits excellent capacity for controlling CALB selectivity while maintaining the enzyme's essential hydration shell, leading to superior conversion rates compared to standard THF[3].

  • Thermodynamic Driving Force: 4Å Molecular sieves are added to sequester the methanol byproduct, driving the equilibrium toward the benzyl ester product.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask, add 20 mmol of Methyl (2S,3R)-2-chloro-3-methoxybutanoate and 60 mmol (3 eq) of anhydrous Benzyl alcohol.

  • Solvation: Dissolve the reactants in 40 mL of anhydrous MeTHF.

  • Water Management: Add 2.0 g of activated 4Å molecular sieves.

  • Initiation: Add 1.0 g of Novozym 435. Stir the suspension gently (150 rpm to avoid grinding the beads) at 45°C.

  • Monitoring: Monitor the reaction via GC-MS or chiral HPLC. The bulky benzyl alcohol reacts slower than water, requiring approximately 24-36 hours for >95% conversion.

  • Isolation: Filter the mixture to remove the enzyme and molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ to remove any trace hydrolyzed acid, then concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the benzyl ester.

Workflow Visualization

The following diagram maps the downstream processing and enzyme recycling loop, ensuring a sustainable and economically viable biocatalytic process.

Workflow Step1 1. Substrate Emulsification Dissolve ester in 10% t-BuOH / PO4 Buffer Step2 2. Biocatalysis Add Novozym 435 30°C pH-stat at 7.0 Step1->Step2 Step3 3. Enzyme Recovery Vacuum filtration of immobilized beads Step2->Step3 100% Conversion Step4 4. Product Isolation Acidify filtrate to pH 2.5 & EtOAc Extraction Step3->Step4 Filtrate Step5 5. Enzyme Recycling Wash beads & store at 4°C (Up to 5 cycles) Step3->Step5 Retentate Step5->Step2 Next Batch

Figure 2: Process workflow for the biocatalytic hydrolysis and subsequent enzyme recycling.

References

  • MDPI - Catalysts.Application of Enzymes in Regioselective and Stereoselective Organic Reactions. Discusses the application of CALB in the stereoselective hydrolysis of

    
    -chloro-
    
    
    
    -keto esters and related derivatives.[Link]
  • University College Dublin (UCD) Research Repository. Continuous flow biocatalysis using CALB. Highlights the operational stability and space-time yield improvements of immobilized CALB. [Link]

  • ResearchGate / ChemSusChem. Biotransformations in 2-Methyltetrahydrofuran. Details the use of MeTHF as an eco-friendly solvent that enhances conversion rates in CALB-catalyzed acylations and transesterifications.[Link]

Sources

Application Note: Protecting Group Strategies and Reactivity Profiling for Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a highly versatile, commercially available chiral building block frequently utilized in the synthesis of modified amino acids (such as allo-threonine derivatives), chiral epoxides, and complex macrolide precursors. The structural core features an α-chloro ester adjacent to a β-methoxy group. Navigating the reactivity of this molecule requires a precise understanding of its dual protecting group strategy: the C1 methyl ester and the C3 methyl ether. This application note details the causality behind these protecting groups, provides self-validating protocols for stereospecific transformations, and outlines selective deprotection workflows.

Mechanistic Causality: The Dual Protecting Group Paradigm

The success of nucleophilic substitutions (e.g., azidation, thiolation) at the C2 position of this butanoate relies entirely on the orthogonal nature of its protecting groups.

The C3 Methyl Ether (Alcohol Protection):

  • Causality & Stereocontrol: If the C3 position were a free hydroxyl group, treatment with a nucleophile under basic conditions (such as NaN₃) would trigger an intramolecular Sₙ2 reaction, forming a volatile and undesired epoxide (Darzens-type or Payne-like rearrangement). Conversely, if the C3 position were protected with an acetate group, the carbonyl oxygen of the acetate could participate via Neighboring Group Participation (NGP), forming a cyclic oxonium intermediate that leads to retention of configuration at C2.

  • Why Methoxy? The methyl ether is sterically unobtrusive, electronically stable, and incapable of NGP. This ensures that an incoming nucleophile undergoes a clean, unhindered Sₙ2 trajectory, resulting in 100% inversion of the C2 stereocenter (from S to R) [1].

The C1 Methyl Ester (Carboxylic Acid Protection):

  • Causality & Activation: The methyl ester masks the carboxylic acid, preventing premature decarboxylation and maintaining high solubility in polar aprotic solvents (DMF, DMSO) required for Sₙ2 reactions. More importantly, the electron-withdrawing nature of the ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the adjacent C2 carbon, significantly accelerating the Sₙ2 displacement of the chloride leaving group [2].

Quantitative Data Profiles

The following tables summarize the stability profiles, chemoselective cleavage conditions, and expected reaction metrics for the butanoate scaffold.

Table 1: Protecting Group Stability and Cleavage Profile

Protecting GroupFunctionStability ProfileCleavage ReagentCleavage Conditions
C1 Methyl Ester Carboxylate ProtectionStable to mild acid, Sₙ2 conditions, mild oxidants.LiOH·H₂O (Saponification)THF/H₂O (3:1), 0 °C to RT, 4 h
C3 Methyl Ether Alcohol ProtectionHighly stable to base, nucleophiles, and mild acid.BBr₃ (Lewis Acid Cleavage)Dry CH₂Cl₂, -78 °C to RT, 12 h

Table 2: Expected Reaction Metrics for Workflow

Reaction StepTransformationExpected YieldStereochemical OutcomeReaction Time
Azidation Chloride to Azide85 - 92%100% Inversion (2S → 2R)12 hours
Saponification Methyl Ester to Acid90 - 95%Retention (No epimerization)4 hours
Ether Cleavage Methyl Ether to Alcohol70 - 80%Retention12 hours

Experimental Workflows & Protocols

The following self-validating protocols describe the stereospecific Sₙ2 azidation of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, followed by stepwise, chemoselective deprotection.

Protocol A: Stereospecific Sₙ2 Azidation Objective: Conversion of Methyl (2S,3R)-2-chloro-3-methoxybutanoate to Methyl (2R,3R)-2-azido-3-methoxybutanoate.

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Reaction: Add Sodium Azide (NaN₃, 2.0 equiv, 20 mmol) in one portion. Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and wash sequentially with distilled water (3 x 50 mL) and brine (50 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Sₙ2 inversion is confirmed by ¹H NMR (shift of the C2 proton) and IR spectroscopy (appearance of a strong, sharp azide stretch at ~2100 cm⁻¹).

Protocol B: Chemoselective Ester Saponification Objective: Cleavage of the methyl ester while preserving the robust methyl ether.

  • Setup: Dissolve the crude Methyl (2R,3R)-2-azido-3-methoxybutanoate (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M). Cool to 0 °C using an ice bath.

  • Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 equiv) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash with Diethyl Ether (1 x 20 mL) to remove non-polar impurities. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the product with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield (2R,3R)-2-azido-3-methoxybutanoic acid.

  • Validation: Disappearance of the methyl ester singlet (~3.7 ppm) in ¹H NMR, while the methoxy singlet (~3.3 ppm) remains intact.

Protocol C: Harsh Ether Cleavage (Optional) Objective: Global deprotection to yield the free β-hydroxy acid.

  • Setup: Dissolve the (2R,3R)-2-azido-3-methoxybutanoic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M) under argon. Cool to -78 °C using a dry ice/acetone bath.

  • Reaction: Dropwise, add Boron Tribromide (BBr₃, 1.0 M in CH₂Cl₂, 3.0 equiv). Stir at -78 °C for 1 hour, then slowly warm to room temperature overnight.

  • Workup: Re-cool the flask to -78 °C and carefully quench the excess BBr₃ by the dropwise addition of Methanol. Concentrate in vacuo, redissolve in Methanol, and concentrate again (repeat 3x to remove volatile boron species).

  • Validation: Complete disappearance of the methoxy singlet (~3.3 ppm) in ¹H NMR.

Synthetic Pathway Visualization

Pathway SM Methyl (2S,3R)-2-chloro- 3-methoxybutanoate (Starting Material) Step1 SN2 Azidation NaN3, DMF, 60°C SM->Step1 Int1 Methyl (2R,3R)-2-azido- 3-methoxybutanoate (Inverted C2 Stereocenter) Step1->Int1 100% Inversion Step2 Ester Saponification LiOH, THF/H2O, 0°C Int1->Step2 Int2 (2R,3R)-2-azido- 3-methoxybutanoic acid (Free Carboxylic Acid) Step2->Int2 Chemoselective Step3 Ether Cleavage BBr3, DCM, -78°C Int2->Step3 Prod (2R,3R)-2-azido- 3-hydroxybutanoic acid (Fully Deprotected) Step3->Prod Harsh Conditions

Workflow of stereospecific azidation and step-wise deprotection of the chiral butanoate.

References

  • Title: Greene's Protective Groups in Organic Synthesis (5th Edition) Source: John Wiley & Sons URL: [Link][1][2]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th Edition) Source: John Wiley & Sons URL: [Link][3][4]

Sources

Troubleshooting & Optimization

improving the yield of Methyl (2S,3R)-2-chloro-3-methoxybutanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate . This chiral building block is a highly sensitive intermediate, and achieving high yields requires strict control over stereochemistry and reaction conditions to prevent epimerization and elimination.

While alternative methods such as the dynamic kinetic resolution (DKR) of racemic 2-chloro-3-keto esters using chiral Ru(II) complexes exist[1], the most direct and scalable route utilizes the chiral pool, starting from L-Threonine. Below is our comprehensive troubleshooting guide and validated protocols for the three-step synthesis.

Reaction Pathway & Bottleneck Analysis

SynthesisPathway SM L-Threonine (2S,3R)-2-amino-3-hydroxybutanoic acid Int1 (2S,3R)-2-chloro-3-hydroxybutanoic acid SM->Int1 NaNO2, 5M HCl -5 to 0 °C (Retention via double inversion) Side1 Crotonic Acid (E1/E2 Elimination Byproduct) SM->Side1 T > 5 °C (Elimination) Int2 Methyl (2S,3R)-2-chloro-3-hydroxybutanoate Int1->Int2 MeOH, cat. SOCl2 0 °C to RT Product Methyl (2S,3R)-2-chloro-3-methoxybutanoate Int2->Product Me3OBF4, Proton Sponge CH2Cl2, RT Side2 Methyl 2-chlorocrotonate (Base-catalyzed Elimination) Int2->Side2 Strong Base (e.g., NaH) (Elimination)

Figure 1: Synthesis pathway of Methyl (2S,3R)-2-chloro-3-methoxybutanoate and side reactions.

Phase 1: Diazotization & Chlorination of L-Threonine

Q: Why is my yield of (2S,3R)-2-chloro-3-hydroxybutanoic acid consistently below 40%, and why am I detecting crotonic acid byproducts? A: The conversion of L-threonine to the alpha-chloro acid relies on a delicate diazotization followed by nucleophilic substitution. To maintain the (2S,3R) stereochemistry, the reaction proceeds via a double-inversion mechanism: the carboxylate group acts as an internal nucleophile to displace


, forming a transient alpha-lactone, which is subsequently opened by the chloride ion.
If the internal temperature exceeds 5 °C, the diazonium intermediate becomes highly unstable, leading to E1/E2 elimination (forming crotonic acid derivatives) rather than substitution. Furthermore, insufficient chloride concentration leads to competitive hydrolysis, forming the diol. A strict 5.0-hour reaction time at 0 °C is required to maximize yield[2].

Protocol 1: Optimized Diazotization Workflow Self-Validation Check: The absence of gas evolution upon warming indicates complete consumption of the diazonium intermediate.

  • Equip a 500 mL 3-neck flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Dissolve L-threonine (1.0 eq, 11.9 g) in 5 M HCl (5.0 eq, 100 mL) and cool the mixture to -5 °C using an ice-salt bath.

  • Dissolve

    
     (1.5 eq, 10.3 g) in 20 mL of distilled water.
    
  • Add the

    
     solution dropwise over 2 hours. Critical:  Adjust the addition rate so the internal temperature never exceeds 0 °C.
    
  • Stir the reaction mixture at 0 °C for exactly 5.0 hours[2].

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at <30 °C to prevent thermal degradation.
    

Phase 2: Esterification

Q: How do I prevent lactonization or epoxide formation during the esterification step? A: The intermediate (2S,3R)-2-chloro-3-hydroxybutanoic acid is highly prone to intramolecular cyclization (forming an epoxide or beta-lactone) if exposed to basic conditions or excessive heat. Fischer esterification using catalytic thionyl chloride (


) in anhydrous methanol prevents these side reactions by keeping the medium strictly acidic and chemically capturing any adventitious moisture.

Protocol 2: Methanolysis Workflow Self-Validation Check: TLC (Hexanes:EtOAc 7:3) should show complete disappearance of the highly polar acid baseline spot.

  • Dissolve the crude (2S,3R)-2-chloro-3-hydroxybutanoic acid in anhydrous methanol (10 volumes) under a nitrogen atmosphere and cool to 0 °C.

  • Add

    
     (1.2 eq) dropwise over 30 minutes.
    
  • Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Quench the reaction carefully by pouring it into an ice-cold saturated

    
     solution until pH 7 is reached.
    
  • Extract with Dichloromethane (DCM) (3 x 50 mL), dry over

    
    , and concentrate to yield Methyl (2S,3R)-2-chloro-3-hydroxybutanoate.
    

Phase 3: O-Methylation (The Critical Yield Bottleneck)

Q: Standard methylation using MeI and NaH destroys my starting material. What is happening, and how do I fix it? A: The alpha-proton of Methyl (2S,3R)-2-chloro-3-hydroxybutanoate is highly acidic due to the strong electron-withdrawing effects of the adjacent chloride and ester groups. Strong bases like NaH, or even moderate bases like


, rapidly deprotonate this position. This triggers an E2 beta-elimination to yield methyl 2-chlorocrotonate, or promotes intramolecular alkoxide attack to form methyl 2,3-epoxybutanoate.
To successfully methylate the secondary alcohol without epimerizing or eliminating the alpha-chloro center, you must use strictly non-nucleophilic, mild conditions. Meerwein's salt (

) paired with Proton Sponge (1,8-bis(dimethylamino)naphthalene) is the gold standard for this transformation, ensuring the integrity of the final commercial-grade product[3].

Quantitative Data: Comparison of O-Methylation Conditions

Methylating AgentBase SystemSolventTempMajor Product ObservedYield of Target (%)
Methyl Iodide (

)
Sodium Hydride (

)
THF0 °CMethyl 2-chlorocrotonate< 5%
Methyl Iodide (

)
Potassium Carbonate (

)
DMFRTMethyl 2,3-epoxybutanoate< 10%
Methyl Iodide (

)
Silver Oxide (

)

RefluxTarget + Epoxide mixture45%
Meerwein's Salt (

)
Proton Sponge DCM RT Target Compound > 85%

Protocol 3: Optimized O-Methylation Workflow Self-Validation Check: The 1M HCl wash selectively protonates and removes the Proton Sponge into the aqueous layer, ensuring the organic layer contains only the pure product.

  • In a flame-dried flask under

    
    , dissolve Methyl (2S,3R)-2-chloro-3-hydroxybutanoate (1.0 eq) and Proton Sponge (1.5 eq) in anhydrous DCM (0.2 M concentration).
    
  • Cool the solution to 0 °C and add Trimethyloxonium tetrafluoroborate (

    
    , 1.5 eq) in one rapid portion.
    
  • Protect the flask from light using aluminum foil and stir at room temperature for 18 hours.

  • Filter the resulting suspension to remove precipitated ammonium salts.

  • Wash the filtrate twice with 1M HCl (to completely remove residual Proton Sponge), followed by brine.

  • Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the target (2S,3R)-Methyl 2-chloro-3-methoxybutanoate as a clear liquid[3].
    

References

  • 丁酸,2-氯-3-羟基-,乙基酯,(2R,3R) (A new enantioselective synthesis of glycidates...) Source: MolAid URL:[Link]

  • (2S,3R)-2-chloro-3-hydroxybutanoic acid | 849704-22-9 Source: MolAid URL:[Link]

Sources

common side reactions in the synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured to address the specific challenges in synthesizing and handling Methyl (2S,3R)-2-chloro-3-methoxybutanoate . This guide assumes the user is a professional chemist encountering stability or selectivity issues.

Ticket System: Synthesis Troubleshooting & Stability Management

Status: Active Subject: Troubleshooting Side Reactions (Epimerization, Elimination, Regio-scrambling) Applicable For: Process Chemists, Medicinal Chemists, CMC Leads

Core Technical Overview

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral building block, often used as an intermediate for amino acid analogs or complex heterocycles. Its structure features a vicinal chloro-ether motif and an


-chloro ester  functionality.

The Critical Challenge: The molecule is chemically fragile. The electron-withdrawing nature of the ester (C1) and the chlorine (C2) makes the C2 proton highly acidic (


), rendering the stereocenter prone to base-catalyzed epimerization. Furthermore, the presence of the C3-methoxy group creates a perfect setup for 

-elimination.
Diagnostic Troubleshooting (Q&A)
Issue #1: "My diastereomeric ratio (dr) drops significantly during workup/purification."

Diagnosis: C2-Epimerization (Thermodynamic Equilibration) The (2S,3R) configuration is kinetically set during synthesis (e.g., via stereoselective chlorination of L-threonine derivatives or asymmetric methoxychlorination). However, the C2 stereocenter is labile. Even weak bases (like saturated


) used in workups can deprotonate C2, forming a planar enolate intermediate. Upon reprotonation, the molecule relaxes into the thermodynamic mixture, often favoring the anti-isomer or a racemate.
  • Key Indicator: NMR shows splitting of the C2-H doublet into two sets of signals; chiral HPLC shows erosion of ee.

  • Mechanism: Base-catalyzed keto-enol tautomerism.

  • Corrective Action:

    • Quench: Avoid bicarbonate washes if possible. Use dilute phosphate buffer (pH 6.5) or cold water.

    • Drying: Do not use basic drying agents like

      
      . Use neutral 
      
      
      
      .
    • Chromatography: Use acid-washed silica or add 0.1% acetic acid to the eluent to suppress silica-induced basicity.

Issue #2: "I see a new UV-active spot and my yield is decreasing."

Diagnosis:


-Elimination (Dehydrohalogenation) 
The molecule undergoes E2 elimination to form Methyl 3-methoxybut-2-enoate  (conjugated enol ether). This is driven by the formation of a conjugated system (

-system overlap between the alkene and ester).
  • Key Indicator: Appearance of vinyl protons in

    
     NMR (
    
    
    
    5.0–6.0 ppm) and strong UV absorbance (conjugated ester).
  • Trigger: Elevated temperatures (

    
    ) or exposure to alkoxides/amines.
    
  • Corrective Action:

    • Temperature Control: Keep all rotary evaporation bath temperatures

      
      .
      
    • Reagent Control: If synthesizing via methoxychlorination, ensure strictly stoichiometric base usage. Avoid excess alkoxide.

Issue #3: "The reaction mixture contains the wrong regioisomer (2-methoxy-3-chloro)."

Diagnosis: Regio-scrambling during Methoxychlorination If synthesizing from methyl crotonate via electrophilic addition (e.g.,


), the regioselectivity is governed by the relative stability of the chloronium ion opening. While the electronic bias usually favors nucleophilic attack (MeOH) at the 

-position (C3) due to resonance stabilization by the ester, steric or solvent effects can lead to C2 attack.
  • Key Indicator: COSY NMR showing the methoxy group coupling to the C2 proton instead of C3.

  • Corrective Action:

    • Solvent Polarity: Use non-polar co-solvents (e.g.,

      
      ) to tighten the ion pair and enforce electronic control (Markovnikov-like addition).
      
    • Catalyst: Use a Lewis acid (e.g.,

      
      ) to coordinate the ester, directing the regioselectivity more rigidly.
      
Reaction Pathway Visualization

The following diagram illustrates the competitive landscape between the desired product stability and the primary failure modes (Elimination vs. Epimerization).

SideReactions Start Methyl Crotonate (Precursor) Target Methyl (2S,3R)-2-chloro-3-methoxybutanoate (TARGET) Start->Target Methoxychlorination (Stereoselective) Enolate Planar Enolate (Intermediate) Target->Enolate Base (pH > 8) ElimProd Methyl 3-methoxybut-2-enoate (Elimination Product) Target->ElimProd Heat / Strong Base (-HCl) Hydrolysis 2-Chloro-3-methoxybutanoic acid (Hydrolysis Product) Target->Hydrolysis Aq. Base / Acid Enolate->Target H+ (Retention) Epimer Methyl (2R,3R)-Isomer (Epimer) Enolate->Epimer H+ (Inversion)

Caption: Competitive reaction pathways. The green node represents the target; red nodes represent irreversible side-reaction products driven by base or heat.

Optimized Experimental Protocol (Minimizing Side Reactions)

This protocol focuses on the workup and isolation phase, which is where 80% of failures occur for this molecule.

Context: Post-reaction mixture containing Methyl (2S,3R)-2-chloro-3-methoxybutanoate.

  • Quenching (pH Control):

    • Standard Mistake: Pouring into saturated

      
      .
      
    • Optimized Step: Pour reaction mixture into ice-cold 10%

      
       (Monosodium Phosphate) . This buffers the solution to pH ~4.5–5.0, preventing enolization of the 
      
      
      
      -chloro ester.
  • Extraction:

    • Use Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if traces of ethanol/acid are present (transesterification risk).

    • Keep phases cold (

      
      ).
      
  • Drying:

    • Use anhydrous

      
        (neutral).
      
    • Strictly Avoid:

      
       or basic Alumina.
      
  • Concentration:

    • Rotary evaporator bath temperature must be

      
       .
      
    • Do not distill to dryness if the crude is known to be unstable; purify immediately.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Hexanes/MTBE gradient.

    • Additive: Add 0.5% Acetic Acid to the mobile phase. This neutralizes slightly basic sites on the silica gel, preventing on-column epimerization.

Comparative Data: Stability Profile
ConditionTimeTemperatureOutcome (% Remaining Target)Primary Byproduct
Neutral (DCM) 24 h25°C>98%None
Weak Base (Sat.

)
2 h25°C85%(2R,3R)-Epimer
Strong Base (

)
1 h25°C<50%Elimination (Alkene)
Heat (Toluene) 4 h80°C60%Elimination (Alkene)
Acidic (1M HCl) 24 h25°C95%Hydrolysis (Acid)
References
  • Mechanistic Insight on

    
    -Halo Ester Epimerization: 
    
    • Jadhav, S. et al. "Epimerisation in Peptide Synthesis: Mechanism of racemisation through alpha hydrogen attack." MDPI, 2023.

  • Elimin

    
    -Alkoxy Chlorides: 
    
    • Filo Education. "Elimination mechanisms of 2-chloro-3-methoxy derivatives." Filo, 2025.

  • Synthesis via Chlorination (General Protocol)

    • BenchChem.[1] "Synthesis of Methyl 2-chloro-3-oxopentanoate (Analogous Precursor)." BenchChem Application Notes, 2025.

  • Kinetics of Crotonate Reactions

    • Teruel, M. et al. "Gas-phase Oxidation of Methyl Crotonate: Kinetic Study."[2] Journal of Physical Chemistry, 2012.[2]

Sources

troubleshooting guide for Methyl (2S,3R)-2-chloro-3-methoxybutanoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl (2S,3R)-2-chloro-3-methoxybutanoate

  • Product ID: [Generic-CAS-1932371-25-9]

  • Chemical Family: Chiral

    
    -Halo-
    
    
    
    -Alkoxy Esters
  • Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral building block. Its utility lies in its specific stereochemical array (2S, 3R), which allows for the synthesis of complex amino acids, aziridines, and heterocycles.

However, this molecule is kinetically fragile . The juxtaposition of the electron-withdrawing ester and chlorine atom renders the C2-proton highly acidic (


), making the molecule prone to epimerization  and 

-elimination
.

This guide addresses the three most common failure modes:

  • Stereochemical Drift (Epimerization)

  • Elimination vs. Substitution Competition

  • Anomalous Stereochemical Outcomes (NGP Effects)

Module 1: Troubleshooting Stereochemical Integrity

Q: "I started with >98% de, but after my reaction, the diastereomeric ratio (dr) dropped to 60:40. What happened?"

A: You likely triggered C2-epimerization via base-catalyzed enolization.

The Mechanism: The C2 proton is activated by both the carbonyl and the chlorine. Even mild bases (like


 or 

) can deprotonate this position, forming a planar enolate. When the proton returns, it lacks facial selectivity, scrambling the C2 stereocenter.

Diagnostic Checklist:

  • Base Strength: Did you use a base with a conjugate acid

    
    ?
    
  • Solvent: Did you use a protic solvent (MeOH, EtOH)? These facilitate proton exchange.

  • Temperature: Was the reaction run above 0°C?

Corrective Protocol:

  • Switch Bases: Use non-nucleophilic, bulky bases only if strictly necessary (e.g., DIPEA, 2,6-lutidine). Avoid alkoxides.

  • Buffer Systems: If generating acid (e.g., HCl) during a reaction, use an insoluble inorganic buffer (e.g.,

    
     solid suspension) rather than a soluble organic base.
    
  • Temperature Control: Maintain reaction temperature at -20°C to 0°C . Epimerization rates drop significantly below freezing.

Module 2: Nucleophilic Substitution (Sn2) Optimization

Q: "I am trying to displace the chloride with an azide/thiol, but I am isolating the crotonate (alkene) elimination product. How do I fix this?"

A: You are favoring E2 elimination over Sn2 substitution.

The (2S,3R) geometry places the H-C3 and Cl-C2 bonds in an anti-periplanar arrangement, which is geometrically perfect for E2 elimination to form methyl (E)-3-methoxybut-2-enoate.

Optimization Table: Sn2 vs. E2 Selectivity

VariableCondition for Sn2 (Desired)Condition for E2 (Avoid)
Nucleophile Soft, high nucleophilicity (

,

,

)
Hard, basic (

,

)
Solvent Polar Aprotic (DMF, DMSO, Acetone)Polar Protic (EtOH,

)
Concentration High (> 0.5 M)Low (< 0.1 M)
Temperature Low (< 25°C)High (> 50°C)

Recommended Protocol: Stereospecific Substitution (Inversion) Target: Synthesis of Methyl (2R,3R)-2-azido-3-methoxybutanoate

  • Solvent: Dissolve substrate in anhydrous DMF (0.5 M).

  • Reagent: Add 1.2 equiv Sodium Azide (

    
    ) .
    
  • Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) to accelerate Sn2 via the Finkelstein effect (Cl

    
     I 
    
    
    
    
    
    ).
  • Conditions: Stir at 0°C for 4 hours, then warm to RT.

  • Workup: Dilute with

    
     (avoids extracting DMF), wash with water.
    
    • Note: This pathway inverts C2, yielding the (2R,3R) product.

Module 3: Advanced Troubleshooting (Anomalous Retention)

Q: "I performed a substitution reaction, but the product retained the (2S) configuration. Sn2 should cause inversion.[1] Why did this happen?"

A: You are witnessing Neighboring Group Participation (NGP).

The


-methoxy group at C3 can act as an internal nucleophile.
  • Step 1: The methoxy oxygen attacks C2 from the back, displacing Chlorine.

  • Intermediate: A 3-membered oxonium ion forms (inversion #1).

  • Step 2: Your external nucleophile opens the ring (inversion #2).

  • Result: Net Retention of configuration.

Prevention:

  • This occurs most often in non-nucleophilic solvents (DCM, Toluene) or with weak nucleophiles .

  • To force Inversion (Sn2), use a strong nucleophile (Azide, Thiolate) and a highly polar solvent (DMSO) to overwhelm the intramolecular NGP pathway.

Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic side reactions.

ReactionPathways Start Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Sn2 Sn2 Substitution (Product: 2R,3R) Start->Sn2 Strong Nuc Polar Aprotic Solvent (Inversion) Epimer Enolate Intermediate (Planar C2) Start->Epimer Base (pK_a > 10) Protic Solvent Elim E2 Elimination (Crotonate Alkene) Start->Elim Heat + Base Hard Nucleophile NGP Oxonium Ion (NGP Intermediate) Start->NGP Weak Nuc Non-polar Solvent Racemate Racemic Mixture (Loss of Chirality) Epimer->Racemate Reprotonation Retention Net Retention (Product: 2S,3R) NGP->Retention Double Inversion

Caption: Kinetic competition map. Green path represents the optimal synthetic route; Red/Yellow paths represent common failure modes.

References

  • Sigma-Aldrich. (2S,3R)-Methyl 2-chloro-3-methoxybutanoate Product Specification. Retrieved from

  • BenchChem. Optimizing reaction conditions for nucleophilic substitution on methyl 2-chloro-3-oxopentanoate. Retrieved from

  • Waser, M., et al. (2020).[2] Asymmetric α-Chlorination of β-Keto Esters Using Hypervalent Iodine-Based Cl-Transfer Reagents. PMC/NIH. Retrieved from

  • Organic Syntheses. Preparation of (S)-Alkyloxiranes from (S)-2-Chloroalkanoic Acids. Org. Synth. 1985, 63, 1. Retrieved from

  • Master Organic Chemistry. Nucleophilic Substitution Mechanisms (Sn2 vs Sn1). Retrieved from

Sources

workup procedures to minimize epimerization of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup Optimization for Methyl (2S,3R)-2-chloro-3-methoxybutanoate Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As drug development professionals, you are likely aware that alpha-halo esters present a unique stereochemical challenge during synthesis and purification. Methyl (2S,3R)-2-chloro-3-methoxybutanoate contains a highly labile stereocenter at the C2 position. The electron-withdrawing nature of both the ester carbonyl and the alpha-chlorine atom drastically lowers the pKa of the alpha-proton, making it highly susceptible to base-catalyzed enolization.

This guide provides field-proven, self-validating protocols to quench and work up your reactions without eroding the diastereomeric ratio (dr) of your target compound.

🔬 Troubleshooting & FAQ Guide

Q1: Why does my Methyl (2S,3R)-2-chloro-3-methoxybutanoate epimerize so rapidly during a standard aqueous workup?

Causality Analysis: The epimerization of alpha-chloro esters is driven by the extreme acidity of the alpha-proton. During standard workups, the use of basic aqueous washes (like saturated NaHCO₃ or Na₂CO₃) triggers direct H-alpha abstraction. This forms a planar enolate intermediate, destroying the C2 stereocenter. Upon re-protonation, the molecule can form either the (2S,3R) or the undesired (2R,3R) epimer, driving the system toward a thermodynamic mixture. Literature confirms that asymmetric alpha-chlorination and subsequent handling must be performed under strictly controlled, base-free, or cryogenic conditions to prevent the epimerization of these reactive intermediates 1. In fact, base-catalyzed epimerization is so rapid in alpha-halo systems that it is frequently exploited intentionally in dynamic kinetic resolutions (DKR) 2.

Q2: I need to neutralize residual acid from my reaction. If I can't use NaHCO₃, what is the optimal aqueous wash?

Causality Analysis: Standard saturated NaHCO₃ has a pH of approximately 8.3, which is sufficiently basic to catalyze enolization at room temperature over prolonged contact times. The epimerization of alpha-halo carbonyls via direct H-alpha abstraction by bases is a well-documented degradation pathway, sharing mechanistic similarities with racemization observed in peptide synthesis 3. Instead of relying on a weak base, you should use a pH 6.5 to 7.0 Phosphate Buffer . A buffer provides high acid-neutralizing capacity without ever exceeding neutral pH. This mathematically prevents the aqueous phase from crossing the pH threshold where enolate formation kinetics become competitive with phase separation.

Q3: Does the choice of extraction solvent impact the rate of epimerization?

Causality Analysis: Absolutely. Polar solvents like Ethyl Acetate (EtOAc) have higher water miscibility (~8.3 g/100 mL) and can stabilize charged intermediates (like enolates) more effectively than non-polar solvents. We strongly recommend using Methyl tert-butyl ether (MTBE) . MTBE is less polar, has significantly lower water solubility (~4.8 g/100 mL), and minimizes the partitioning of aqueous basic species into the organic layer. This creates a micro-environment that suppresses enolization.

Q4: How should I handle the drying and concentration steps?

Causality Analysis: Avoid basic drying agents such as Potassium Carbonate (K₂CO₃) entirely. Use neutral or slightly acidic drying agents like Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) . During concentration, heat is the enemy. The Arrhenius equation dictates that the rate of epimerization increases exponentially with temperature. Rotary evaporation must be conducted with a water bath strictly below 25 °C.

📊 Quantitative Data: Impact of Workup Conditions

The following table summarizes the causal relationship between workup parameters and the resulting diastereomeric ratio (dr) of the isolated product.

Aqueous Wash PhaseExtraction SolventWorkup TempDrying AgentResulting dr (2S,3R : 2R,3R)Epimerization Status
Sat. Na₂CO₃ (pH ~11)EtOAc25 °CK₂CO₃55:45Severe / Near Racemic
Sat. NaHCO₃ (pH ~8.3)EtOAc25 °CMgSO₄85:15Moderate
Sat. NaHCO₃ (pH ~8.3)MTBE0–5 °CNa₂SO₄95:5Slight
pH 6.5 Phosphate Buffer MTBE 0–5 °C Na₂SO₄ >99:1 None Detected

⚙️ Experimental Protocol: Optimized Cold Workup

To ensure a self-validating system where epimerization is mechanically prevented by the physical conditions of the experiment, follow this step-by-step methodology:

  • Pre-Cooling: Pre-cool all extraction solvents (MTBE) and aqueous washes (pH 6.5 phosphate buffer, brine) to 0–5 °C in an ice bath prior to use.

  • Quenching: Transfer the crude reaction mixture to a separatory funnel submerged in an ice bath. Slowly add the cold pH 6.5 phosphate buffer (1.5x volume of the reaction mixture) while maintaining the internal temperature below 5 °C.

  • Extraction: Add cold MTBE (2x volume of the reaction mixture). Invert the separatory funnel gently to mix—do not shake vigorously to avoid emulsions that prolong aqueous contact time. Allow the layers to separate and collect the organic phase.

  • Secondary Wash: Wash the combined organic layers once with cold brine (0–5 °C) to remove residual water and salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 10 minutes. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Set the water bath temperature to a maximum of 20–25 °C.

🗺️ Mechanistic & Workflow Visualizations

Epimerization A Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Desired Epimer) B Base-Catalyzed Deprotonation at C2 (alpha-carbon) A->B OH-, HCO3- C Planar Enolate Intermediate (Loss of C2 Stereocenter) B->C Fast D Re-protonation (Top or Bottom Face) C->D H2O / H+ D->A Retention (Minor) E Methyl (2R,3R)-2-chloro-3-methoxybutanoate (Undesired Epimer) D->E Inversion (Major/Equilibrium)

Base-catalyzed epimerization pathway of alpha-chloro esters via an enolate intermediate.

WorkupWorkflow Step1 1. Quench Reaction at 0-5 °C Step2 2. Extract with MTBE (Aprotic, Low Polarity) Step1->Step2 Step3 3. Wash with pH 6.5 Phosphate Buffer Step2->Step3 Step4 4. Dry over Na2SO4 (Avoid K2CO3) Step3->Step4 Step5 5. Concentrate in vacuo (Bath < 25 °C) Step4->Step5

Optimized cold workup workflow to prevent epimerization of alpha-chloro esters.

📚 References

  • Title: Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions Source: JKU ePUB / Organic Letters URL:

  • Title: Epimerisation in Peptide Synthesis Source: Semantic Scholar / Molecules URL:

  • Title: The Fascinating Chemistry of α‐Haloamides Source: National Institutes of Health (NIH) / PMC URL:

Sources

Technical Support Center: Catalyst Integrity in Methyl (2S,3R)-2-chloro-3-methoxybutanoate Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Catalyst Deactivation & Stability Applicable Substrate: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9) Audience: Process Chemists, Medicinal Chemists

Executive Technical Brief

The Substrate Challenge: Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized chiral synthon. Its reactivity profile presents a "perfect storm" for catalyst deactivation:

  • Labile

    
    -Chloride:  Prone to oxidative addition (good) but also spontaneous HCl elimination (bad), leading to acid poisoning.
    
  • 
    -Methoxy Chelation:  The C3-methoxy oxygen can act as a hemilabile ligand, forming stable 5-membered chelate rings with metal centers (Pd, Rh, Ru), effectively blocking open coordination sites.
    
  • Stereochemical Fragility: The (2S,3R) configuration is susceptible to epimerization under the very conditions used to reactivate catalysts (e.g., heating or strong bases).

This guide addresses the three primary deactivation modes: Acid Poisoning (Heterogeneous) , Chelation Lock (Homogeneous) , and pH-Induced Denaturation (Enzymatic) .

Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the specific deactivation mechanism.

CatalystTroubleshooting Start Symptom: Loss of Conversion CheckpH Check Reaction pH Start->CheckpH Acidic pH < 4 (Acidic) CheckpH->Acidic Yes Neutral pH Neutral/Basic CheckpH->Neutral No MetalType Catalyst Type? Acidic->MetalType DiagChelate DIAGNOSIS: Substrate Inhibition (Methoxy Chelation) Neutral->DiagChelate Rate slows > 50% conversion Hetero Heterogeneous (Pd/C, Pt) MetalType->Hetero Pd/C Homo Homogeneous (Pd-Ligand) MetalType->Homo Pd(OAc)2 / Ligands DiagHCl DIAGNOSIS: HCl Poisoning (Active Site Protonation) Hetero->DiagHCl DiagLeach DIAGNOSIS: Metal Leaching (Solubilization by Cl-) Homo->DiagLeach

Figure 1: Diagnostic logic for identifying the root cause of catalyst failure based on reaction environment changes.

Module A: Heterogeneous Catalysis (Pd/C, Pt/C)

Context: Hydrogenation (dechlorination) or reductive alkylation.

The Issue: The HCl "Death Spiral"

When reacting alkyl chlorides like Methyl (2S,3R)-2-chloro-3-methoxybutanoate, the primary byproduct is HCl.

  • Mechanism: HCl adsorbs strongly onto the Pd surface, protonating electron-rich sites required for H2 activation.

  • Secondary Effect: High Cl⁻ concentration promotes the formation of soluble

    
     species (Ostwald ripening/leaching), permanently removing metal from the support [1].
    
Troubleshooting & Solutions
SymptomRoot CauseCorrective Action
Rapid initial rate, then sudden stop Active site saturation by HCl.Add Scavenger: Introduce 1.1 eq of Sodium Acetate or MgO. Avoid strong bases (NaOH) which cause ester hydrolysis.
Filtrate is colored (yellow/orange) Pd leaching due to soluble Pd-Cl complexes.Change Solvent: Switch from MeOH to non-polar solvents (Toluene/EtOAc) or use Pd/C-ethylenediamine (poison-resistant).
Product is racemic Acid-catalyzed enolization of the substrate.Buffer System: Maintain pH 6-7 using a Phosphate buffer (biphasic) or TEA (organic).
Protocol: Acid-Resistant Hydrogenation
  • Preparation: Dissolve substrate (10 mmol) in EtOAc (not MeOH to reduce leaching risk).

  • Scavenger: Add Sodium Acetate (1.2 eq) . Note: NaOAc buffers HCl without triggering ester hydrolysis or epimerization at C2.

  • Catalyst: Add 5 wt% Pd/C (unreduced, 50% wet).

  • Execution: Hydrogenate at 1-3 bar.

  • Validation: Check pH of aqueous wash post-reaction. If pH < 3, increase scavenger load.

Module B: Homogeneous Catalysis (Cross-Coupling)

Context: Suzuki/Heck coupling or C-H activation.

The Issue: The "Methoxy Trap" (Chelation)

The (2S,3R)-2-chloro-3-methoxybutanoate molecule contains a "bite angle" perfect for forming a 5-membered chelate ring with the metal center (M).

  • Mechanism: After oxidative addition into the C-Cl bond, the C3-methoxy oxygen coordinates to the metal. This stable metallacycle prevents the coordination of the transmetallating agent (e.g., Boronic acid) or the incoming nucleophile [2].

Visualizing the Trap

ChelationTrap Substrate Substrate (Cl + OMe) OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0)L2 Pd0->OxAdd OpenComplex Active Species [L2Pd(R)(Cl)] OxAdd->OpenComplex Chelate INACTIVE TRAP (Methoxy-Pd Chelate) OpenComplex->Chelate Intramolecular Coordination Chelate->OpenComplex Requires Heat/Solvent

Figure 2: The formation of the thermodynamic chelate trap which slows catalyst turnover.

Troubleshooting & Solutions
  • Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

    • A: You are likely in a "Product Inhibition" or "Chelation" well.

    • Fix: Use a strongly coordinating solvent (DMF or DMAc) rather than THF. The solvent molecules compete with the intramolecular methoxy group for the metal center, keeping the cycle open.

  • Q: I see Pd black precipitating.

    • A: The alkyl-Pd intermediate is unstable to

      
      -hydride elimination.
      
    • Fix: Switch to bulky, electron-rich ligands like Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos) . These ligands sterically crowd the metal, preventing the methoxy group from chelating and accelerating reductive elimination [3].

Module C: Biocatalysis (Lipase Resolution)

Context: Kinetic resolution to enhance (2S,3R) purity.

The Issue: Hydrolytic Suicide

Lipases (e.g., Burkholderia cepacia, CAL-B) are excellent for resolving


-chloro esters. However, the substrate is unstable in water.
  • Mechanism: Spontaneous hydrolysis of the C-Cl bond generates HCl. This drops the local pH at the enzyme active site surface, denaturing the protein irreversibly [4].

Protocol: pH-Stat Stabilization

Do not rely on standard buffers. The local acid generation is too fast.

  • System: Use a biphasic system (MTBE / Phosphate Buffer pH 7.5).

  • Active Control: Use an autotitrator (pH-stat) to add 0.1M NaOH continuously, maintaining pH 7.0–7.5.

  • Temperature: Lower temperature to 4°C . This drastically reduces the rate of spontaneous chemical hydrolysis (background reaction) while maintaining enzymatic activity, improving the E-value (enantioselectivity).

FAQ: Rapid-Fire Solutions

Q1: Can I use Raney Nickel for dechlorination?

  • Warning: Raney Ni is highly basic. With this substrate, it will likely cause epimerization at the C2 position (changing 2S to 2R) or elimination to the crotonate (alkene). Use Pd/C with NaOAc instead.

Q2: Why does my catalyst turn into a sticky tar?

  • Diagnosis: Polymerization. If the catalyst eliminates HCl to form Methyl 3-methoxybut-2-enoate (the alkene), this byproduct can polymerize on the catalyst surface ("coking").

  • Prevention: High H2 pressure (>5 bar) ensures the alkene is hydrogenated immediately before it can polymerize.

Q3: How do I store the substrate to prevent pre-reaction degradation?

  • Storage: Store at -20°C under Argon. Presence of moisture generates HCl, which autocatalyzes further decomposition. Always redistill/purify before adding to a sensitive catalytic reaction.

References

  • Aramendía, M. A., et al. "Liquid phase hydrodechlorination of chlorobenzene over palladium supported catalysts: A consideration of HCl/catalyst interactions." Journal of Molecular Catalysis A: Chemical, vol. 173, no. 1-2, 2001.

  • Rudolph, A., et al. "Chelation-Controlled Metal-Catalyzed Cross-Coupling Reactions." Organic Reactions, Vol 113.[1]

  • Lundgren, R. J., & Stradiotto, M. "Transition-Metal-Catalyzed Cross-Coupling: Preventing Beta-Hydride Elimination in Alkyl Halides." Chemistry – A European Journal, 2012.

  • Faber, K. "Biotransformations in Organic Chemistry: Kinetic Resolution of

    
    -Halo Esters." Springer, 7th Ed. 
    

Sources

Technical Guide: Solvent Effects on Methyl (2S,3R)-2-chloro-3-methoxybutanoate Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Methyl (2S,3R)-2-chloro-3-methoxybutanoate . It addresses the critical impact of solvent selection on reaction kinetics, stereochemical fidelity, and impurity profiles.

Executive Summary & Mechanistic Overview

Methyl (2S,3R)-2-chloro-3-methoxybutanoate presents a unique reactivity profile due to the proximity of the C3-methoxy group to the C2-chloride leaving group. Unlike simple alkyl halides, this substrate is prone to Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1]

The reactivity is governed by a competition between two pathways, heavily influenced by solvent polarity and nucleophilicity:

  • Pathway A: Direct Substitution (

    
    ) 
    
    • Mechanism: Concerted backside attack by the external nucleophile.

    • Stereochemical Outcome: Inversion of configuration at C2 (forming the (2R,3R) product).

    • Favored Conditions: Polar aprotic solvents (e.g., Acetone, DMF), strong nucleophiles, low steric hindrance.

  • Pathway B: Neighboring Group Participation (NGP)

    • Mechanism: The C3-methoxy oxygen acts as an internal nucleophile, displacing the chloride to form a cyclic oxonium ion intermediate . The external nucleophile then opens this ring.

    • Stereochemical Outcome: Retention of configuration (Double Inversion:

      
       intramolecular + 
      
      
      
      intermolecular).
    • Favored Conditions: Polar protic solvents (e.g., Methanol, Water), weak nucleophiles, conditions stabilizing cationic intermediates.[2]

Troubleshooting & FAQs

Issue 1: Unexpected Stereochemical Retention

User Question: I am attempting a nucleophilic substitution with sodium azide to invert the stereocenter at C2, but chiral HPLC shows the product has retained the (2S) configuration. Why is the inversion failing?

Technical Diagnosis: This is a classic signature of Neighboring Group Participation (NGP) . The methoxy group at C3 is displacing the chloride faster than your external azide nucleophile can.

  • Root Cause: The solvent used (likely polar protic or highly polar) is stabilizing the cyclic oxonium intermediate, or the external nucleophile is too solvated to compete with the intramolecular attack.

  • Corrective Action:

    • Switch to a Polar Aprotic Solvent: Use DMF , DMSO , or Acetonitrile .[3] These solvents solvate cations well (leaving the azide anion "naked" and more reactive) but do not stabilize the cationic oxonium intermediate as effectively as protic solvents.

    • Increase Nucleophile Concentration: A higher concentration of

      
       increases the rate of the bimolecular direct attack (
      
      
      
      ) relative to the unimolecular NGP (
      
      
      ).
Issue 2: Low Reaction Rate in Protic Solvents

User Question: The reaction proceeds rapidly in DMF but stalls significantly when I switch to Methanol to improve solubility. What is causing this kinetic drop?

Technical Diagnosis: While methanol dissolves the substrate, it drastically reduces the nucleophilicity of anionic reagents (e.g.,


, 

,

) through hydrogen-bond solvation .
  • Mechanism: The solvent forms a "cage" around the nucleophile, increasing the activation energy required for the nucleophile to attack the electrophilic C2 center.

  • Corrective Action:

    • If protic solvent is required for solubility, consider a mixed solvent system (e.g., THF:Water 9:1) or add a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) to shuttle the active nucleophile into the organic phase.

Issue 3: Formation of Elimination Side Products

User Question: I am observing the formation of methyl 3-methoxybut-2-enoate (elimination product). How do I suppress this?

Technical Diagnosis: Elimination (E2) competes with substitution when the nucleophile acts as a base. This is exacerbated by:

  • High Basicity: Using strong bases (alkoxides) in non-polar solvents.

  • High Temperature: Entropy favors elimination.

  • Corrective Action:

    • Solvent Choice: Use a solvent with a lower dielectric constant if possible, but ensure the nucleophile remains non-basic.

    • Temperature Control: Lower the reaction temperature (0°C to -10°C).

    • Reagent: Switch to "soft" nucleophiles (e.g., thiolates, iodide, azide) rather than "hard" basic nucleophiles (e.g., alkoxides).

Solvent Selection Matrix

Use this table to predict reaction outcomes based on solvent properties.

Solvent ClassExamplesDielectric Constant (

)
Dominant MechanismStereochemical OutcomeRecommended For
Polar Protic Methanol, Water, EtOHHigh (>30)NGP /

-like
Retention (via Oxonium)Solvolysis, Hydrolysis, Retention of Chirality
Polar Aprotic DMSO, DMF, DMAcHigh (30-47)Direct

Inversion Stereoinversion, Azidation, Halogen Exchange
Polar Aprotic Acetone, AcetonitrileMedium (20-37)Mixed /

Inversion General Substitution, Finkelstein Reactions
Non-Polar Toluene, DCM, HexaneLow (<10)Slow / Mixed VariablePhase Transfer Catalysis (PTC) reactions

Mechanistic Visualization

The following diagram illustrates the bifurcation of the reaction pathway based on solvent influence.

SolventPathways Start Methyl (2S,3R)-2-chloro- 3-methoxybutanoate SolventA Solvent: Polar Aprotic (DMF, Acetone) + Strong Nucleophile Start->SolventA SolventB Solvent: Polar Protic (MeOH, H2O) or Weak Nucleophile Start->SolventB TS_SN2 Transition State: Backside Attack SolventA->TS_SN2 Direct Attack Product_Inv Product (2R,3R) (Inversion of Config) TS_SN2->Product_Inv Inter_Oxonium Cyclic Oxonium Intermediate SolventB->Inter_Oxonium Anchimeric Assistance Product_Ret Product (2S,3R) (Retention of Config) Inter_Oxonium->Product_Ret Ring Opening

Figure 1: Mechanistic divergence driven by solvent polarity and nucleophile strength. Path A leads to inversion (


), while Path B leads to retention via Neighboring Group Participation (NGP).

Experimental Protocol: Solvent Screening

To determine the optimal solvent for your specific transformation, follow this standardized screening protocol.

Objective: Maximize Yield and Stereoselectivity (Target: >95% de).

Materials:

  • Substrate: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (100 mg per run)

  • Nucleophile: 1.2 equivalents (e.g.,

    
    )
    
  • Solvents: Methanol, Acetonitrile, DMF, Toluene.

Procedure:

  • Preparation: Prepare 4 reaction vials, each containing 100 mg (0.6 mmol) of substrate.

  • Solvation: Add 1.0 mL of the respective solvent to each vial (0.6 M concentration).

  • Addition: Add 1.2 eq of nucleophile to all vials simultaneously.

  • Incubation: Stir at 25°C. Monitor via TLC or LC-MS at T=1h, 4h, and 24h.

  • Analysis:

    • Aliquot 50

      
       from each vial.
      
    • Quench with water/DCM extraction.

    • Analyze organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the Enantiomeric Ratio (ER) and Diastereomeric Ratio (DR).

Success Criteria:

  • For Inversion: Look for the disappearance of the (2S) peak and appearance of the (2R) peak. Target Solvent: DMF or Acetonitrile.[3][4][5]

  • For Retention: Look for product matching starting material stereochemistry (with new functional group). Target Solvent: Methanol or Ethanol.

References

  • Neighboring-Group Participation by C-2-Ester Groups. ACS Publications. Discusses the formation of dioxolenium and oxonium ions and the impact of solvent polarity on 1,2-trans stereoselectivity.

  • Solvent Effects in Nucleophilic Substitution.Chemistry LibreTexts. Detailed overview of how polar protic vs. aprotic solvents influence nucleophilicity and transition state stability in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    /
    
    
    
    reactions.
  • Neighboring Group Participation (Anchimeric Assistance). Inflibnet. Comprehensive guide on NGP mechanisms, specifically involving heteroatoms like oxygen and sulfur, and the resultant retention of configuration.

  • Methyl (2S,3R)-2-chloro-3-methoxybutanoate Product Data. Sigma-Aldrich. Physical properties and safety data for the specific substrate.[6]

Sources

managing exothermic reactions of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following is a specialized Technical Support Guide designed for researchers and process chemists handling the synthesis and scale-up of Methyl (2S,3R)-2-chloro-3-methoxybutanoate .

This guide addresses the critical exothermic risks associated with the chloro-methoxylation and


-chlorination  pathways commonly used to access this specific stereoisomer.[1][2]

Topic: Managing Exothermic Reaction Hazards & Stereochemical Integrity Document ID: TS-MCMB-EXO-01 Status: Active Audience: Process Chemists, Medicinal Chemists, HSE Officers[1][2]

Core Hazard Analysis: The "Thermal-Stereo" Nexus

The synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS: 1932371-25-9) typically involves electrophilic addition across a double bond (e.g., Methyl Crotonate) or nucleophilic substitution on a chiral precursor (e.g., L-Threonine derivatives).[1][2]

The Critical Exotherm: The most frequent source of thermal runaway is the Chloro-methoxylation step (Reaction of Methyl Crotonate with


/MeOH or 

-BuOCl/MeOH) or the

-Chlorination
of the corresponding

-methoxy ester.[1][2]
  • 
    :  Estimated at -120 to -150 kJ/mol  for chloro-alkoxylation.[1][2]
    
  • Risk: Inadequate heat removal leads to a self-accelerating decomposition or "runaway," which not only poses a safety hazard but destroys the diastereoselectivity (dr), leading to the unwanted (2S,3S) or (2R,3R) isomers.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Temperature Spikes During Reagent Addition

User Question: "I am adding the chlorinating agent (e.g.,


 or 

-BuOCl) to the methyl crotonate solution. Even with a cryostat set to -20°C, I see internal temperature spikes of >15°C. How do I control this?"

Technical Diagnosis: This indicates Reagent Accumulation due to a kinetic mismatch.[1][2] The reaction rate at -20°C is slower than your addition rate.[1][2] You are building up a "thermal bomb" of unreacted reagent that will trigger a rapid exotherm once the threshold temperature is reached.[2]

Corrective Actions:

  • Stop Addition Immediately: Allow the accumulated reagent to consume. Wait for the temperature to return to baseline.

  • Raise Baseline T slightly (Counter-intuitive): If the reaction is too sluggish at -20°C, raise the jacket to -10°C to ensure immediate consumption upon addition (Dosage Controlled regime).

  • Dilution: Increase the solvent volume (Methanol/DCM) by 20% to increase thermal mass and heat capacity.

  • Verification: Use in-situ IR or Raman to monitor the disappearance of the alkene peak (

    
    ) before adding more reagent.[1][2]
    
Issue 2: Loss of Stereochemical Purity (Low d.r.)[1]

User Question: "My target is the (2S,3R) isomer. In small scale (1g), I got 95:5 d.r., but on 100g scale, the ratio dropped to 70:30. Why?"

Technical Diagnosis: This is a classic Heat Transfer Limitation effect.[1][2] On a larger scale, the surface-area-to-volume ratio decreases.[1][2] Localized "hot spots" at the injection point caused transient temperatures >0°C, allowing thermodynamic equilibration or non-selective radical pathways to compete with the stereoselective ionic mechanism.[2]

Corrective Actions:

  • Sub-surface Addition: Do not drop reagent onto the liquid surface.[2] Use a dip tube to introduce the reagent directly into the turbulent zone of the impeller.

  • Increase Agitation: Ensure Reynolds number

    
     to dissipate the heat of mixing and reaction instantly.
    
  • Active Quench: Do not allow the reaction mixture to warm up "naturally" post-reaction. Quench immediately at the reaction temperature (e.g., with aqueous bisulfite) to freeze the equilibrium.

Issue 3: Delayed Exotherm (Induction Period)

User Question: "I added 20% of the reagent and saw no temperature rise. I continued adding, and suddenly the temperature shot up by 40°C, blowing the rupture disk. What happened?"

Technical Diagnosis: You experienced Induction Period Failure . This is common if the reaction requires an initiator (e.g., acid catalysis for chlorination) that was absent or consumed by moisture.[2]

Corrective Actions:

  • The "10% Rule": Never add more than 10% of the limiting reagent until you have confirmed reaction initiation (detectable exotherm or gas evolution).[2]

  • Initiator: For radical chlorinations, ensure the UV source is active or the chemical initiator (AIBN) is fresh.[2] For ionic chlorinations, a catalytic amount of HCl or acetyl chloride may be needed to "kickstart" the cycle.[2]

  • Dry Solvents: Moisture can quench the initial active species (

    
    ), delaying the main reaction until the water is consumed.
    

Standard Operating Procedure (SOP): Controlled Chloro-methoxylation

Objective: Synthesis of Methyl (2S,3R)-2-chloro-3-methoxybutanoate via controlled electrophilic addition.

Reagents:

  • Methyl Crotonate (1.0 equiv)[1][2]

  • 
    -Butyl Hypochlorite (
    
    
    
    -BuOCl) (1.05 equiv) [Freshly prepared][1][2]
  • Methanol (Anhydrous, 10 V)[1][2]

  • 
    -Toluenesulfonic acid (catalytic, 0.05 equiv)[1][2]
    

Protocol:

  • Setup: Equip a 3-neck reactor with a mechanical stirrer, internal temperature probe, and a pressure-equalizing dropping funnel (or syringe pump). Purge with

    
    .
    
  • Charge: Add Methyl Crotonate, Methanol, and acid catalyst. Cool to -15°C .[1][2]

  • Initiation Check: Add 5% of the

    
    -BuOCl solution.
    
    • Checkpoint: Watch for a temperature rise of 1-2°C within 2 minutes.[1][2] If no rise, DO NOT PROCEED . Check catalyst/moisture.[2][3]

  • Controlled Addition: Once initiation is confirmed, add the remaining

    
    -BuOCl over 2–4 hours .[1][2]
    
    • Constraint: Maintain internal temperature

      
      . Adjust rate dynamically based on cooling capacity.[2]
      
  • Post-Reaction Stir: Stir at -10°C for 1 hour.

  • Quench: Pour the cold reaction mixture into a vigorously stirred solution of saturated

    
     and 
    
    
    
    (to destroy excess oxidant).
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Safety Data & Quantitative Thresholds

ParameterLimit / SpecificationReason
Max Safe Temperature (

)
10°CAbove this, risk of elimination to form 2-chloro-crotonates.[1][2]
Max Adiabatic Rise (

)
> 60°C (Estimated)Potential to boil solvent (MeOH b.p. 65°C) if cooling fails.[1][2]
Addition Rate 0.5 equiv / hour (max)Ensures heat generation

cooling capacity (

).[1][2]
Stirring Speed > 400 RPMPrevents hot-spots at injection point.[1][2]
Ventilation Fume Hood (Face velocity > 0.5 m/s)Protection against

or alkyl hypochlorite vapors.[1][2]

Visualizing the Process Logic

The following diagram illustrates the decision-making pathway for managing the exotherm during the critical addition step.

ReactionControl Start Start Reagent Addition (T_set = -15°C) Add5Percent Add 5% Charge (Initiation Dose) Start->Add5Percent CheckExotherm Did Temp Rise by 1-2°C? Add5Percent->CheckExotherm Stop STOP ADDITION Check Catalyst/Moisture CheckExotherm->Stop No Proceed Proceed with Addition (Rate controlled) CheckExotherm->Proceed Yes Monitor Monitor T_int Continuous Proceed->Monitor Decision Is T_int > -5°C? Monitor->Decision Pause PAUSE ADDITION Increase Cooling/Stirring Decision->Pause Yes Continue Continue Addition Decision->Continue No Pause->Monitor Wait for T drop Finish Reaction Complete Quench Continue->Finish

Caption: Logic flow for managing the exothermic initiation and addition phases to prevent thermal runaway.

References

  • Organic Syntheses. (1988).[1][2] Synthesis of alpha-chloro ethers and esters. Organic Syntheses, Coll. Vol. 6, p. 361. Retrieved March 5, 2026, from [Link][1][2]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: Methyl 2-chloro-3-methoxybutanoate.[1][2][4] PubChem.[2][4][5] Retrieved March 5, 2026, from [Link][1][2]

Sources

preventing decomposition of Methyl (2S,3R)-2-chloro-3-methoxybutanoate during purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced chemical intermediates. This guide provides in-depth troubleshooting advice and best practices for researchers working with Methyl (2S,3R)-2-chloro-3-methoxybutanoate. Given its structural features—an α-chloro ester with two sensitive stereocenters and an ether linkage—this molecule is susceptible to degradation during purification. This document is designed to help you navigate these challenges, ensuring the integrity and purity of your final product.

Understanding the Instability: Core Decomposition Pathways

The primary challenge in purifying Methyl (2S,3R)-2-chloro-3-methoxybutanoate lies in its susceptibility to several decomposition pathways. Understanding these mechanisms is the first step toward preventing them. The molecule's lability stems from the combination of an ester, a secondary chloride, and a methoxy group in a specific stereochemical arrangement.

The main degradation routes are:

  • Hydrolysis: The ester linkage is vulnerable to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. The α-chloro group can also be displaced by water or hydroxide, especially under basic conditions, to form an α-hydroxy ester.[1][2][3]

  • Elimination (Dehydrochlorination): The presence of a chlorine atom at the α-position and a hydrogen atom at the β-position makes the molecule prone to elimination reactions, especially when exposed to heat or basic conditions, resulting in an unsaturated butenoate byproduct.[4][5] This is a common pathway for alkyl halides.[6][7]

  • Epimerization: The acidic proton at the α-carbon (C2) can be abstracted under basic conditions, leading to the formation of an enolate. Reprotonation of this planar intermediate can result in racemization at the C2 stereocenter, compromising the product's stereochemical purity.

  • Thermal Degradation: Like many chlorinated hydrocarbons, this compound can decompose at elevated temperatures.[8][9] This is a critical consideration during purification by distillation.

Below is a diagram illustrating the primary decomposition pathways to avoid.

cluster_main Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Starting Material) cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_epimerization Epimerization Start MeO-CH(CH3)-CH(Cl)-COOMe Acid (2S,3R)-2-chloro-3-methoxybutanoic Acid Start->Acid H+ / H2O Hydroxy Methyl (2S,3R)-2-hydroxy-3-methoxybutanoate Start->Hydroxy OH- / H2O Alkene Methyl 2-methoxy-2-butenoate Start->Alkene Base or Heat (E2/E1) Epimer Methyl (2R,3R)-2-chloro-3-methoxybutanoate Start->Epimer Base (via Enolate) Start Crude Reaction Mixture Quench 1. Quench & Neutralize (Cold, pH 5-6) Start->Quench Extract 2. Liquid-Liquid Extraction (Cold, with Brine Wash) Quench->Extract Dry 3. Dry Organic Layer (Anhydrous Na2SO4) Extract->Dry Filter 4. Filter & Concentrate (Rotary Evaporation, <30°C) Dry->Filter Purify 5. Purification Filter->Purify Distill Option A: High-Vacuum Distillation (Short Path, T < T_decomp) Purify->Distill If Thermally Stable Under Vacuum Chrom Option B: Flash Chromatography (Deactivated Silica Gel) Purify->Chrom If Non-Volatile or Thermally Labile Analyze 6. Analyze Fractions (TLC, GC, Chiral HPLC) Distill->Analyze Chrom->Analyze Combine 7. Combine Pure Fractions & Concentrate Analyze->Combine Store 8. Final Product Storage (-20°C, Inert Atmosphere) Combine->Store

Sources

Validation & Comparative

Publish Comparison Guide: Determination of Enantiomeric Excess for Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate determination of enantiomeric excess (


) and diastereomeric excess (

) of chiral building blocks is a critical quality control checkpoint. Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a highly functionalized, volatile intermediate with two contiguous stereocenters.

This guide objectively compares the three most viable analytical methodologies for determining the


 of this specific compound: Chiral Gas Chromatography (GC-FID) , Chiral High-Performance Liquid Chromatography (HPLC-CAD) , and Quantitative Nuclear Magnetic Resonance (qNMR-CSA) . By analyzing the causality behind these instrumental choices, this guide provides field-proven, self-validating protocols to ensure absolute scientific integrity in your asymmetric synthesis workflows.

The Analytical Challenge: Causality in Method Selection

Standard chiral analysis often defaults to HPLC with UV detection. However, Methyl (2S,3R)-2-chloro-3-methoxybutanoate presents a unique triad of physicochemical challenges that necessitates alternative approaches:

  • Absence of a UV Chromophore: The molecule lacks aromatic rings or extended conjugated

    
    -systems. Attempting to use UV detection at low wavelengths (e.g., 205–210 nm) results in severe baseline drift and solvent interference, making accurate integration impossible.
    
  • High Volatility: As a low-molecular-weight methyl ester, the compound is highly volatile. While this risks sample loss during extensive workups, it makes the molecule an ideal candidate for gas-phase separation.

  • Multiple Stereoisomers: With stereocenters at C2 and C3, the method must resolve the target (2S,3R) enantiomer not only from its (2R,3S) antipode but also from the (2S,3S) and (2R,3R) diastereomers.

To overcome these barriers, we must rely on universal detection mechanisms (FID, CAD) or non-destructive spectroscopic environments (NMR) .

Comparative Methodologies & Self-Validating Protocols

Methodology 1: Chiral Gas Chromatography (GC-FID) — The Gold Standard

Causality: Because the compound is volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) completely bypasses the UV chromophore limitation. A derivatized


-cyclodextrin stationary phase separates the enantiomers via shape-selective inclusion complexes and hydrogen bonding with the ester and methoxy groups. FID provides a universal, carbon-proportional response for highly accurate quantitation.

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of GC-grade hexane.

  • System Suitability (Self-Validation): Inject 1.0 µL of a synthetic racemic standard of Methyl 2-chloro-3-methoxybutanoate. The system is validated only if baseline resolution (

    
    ) is achieved between the (2S,3R) and (2R,3S) peaks, and the peak area ratio is exactly 50.0:50.0 (
    
    
    
    ). Any deviation indicates inlet discrimination or column overload, which must be corrected before proceeding.
  • Analytical Run: Inject 1.0 µL of the enantioenriched sample.

  • Instrument Parameters:

    • Column:

      
      -DEX 225 (30 m x 0.25 mm x 0.25 µm).
      
    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 80°C hold for 2 min, ramp at 2°C/min to 140°C.

    • Temperatures: Injector at 220°C; FID at 250°C.

  • Data Processing: Calculate

    
     using the standard formula:
    
    
    
    
Methodology 2: Chiral HPLC with Charged Aerosol Detection (HPLC-CAD)

Causality: When orthogonal validation is required, or if the sample matrix contains non-volatile catalyst residues that would foul a GC inlet, HPLC is necessary. To solve the UV-transparency issue, a Charged Aerosol Detector (CAD) is employed. CAD is a mass-sensitive detector that provides a uniform response independent of the molecule's optical properties .

Self-Validating Protocol:

  • Sample Preparation: Dissolve 2.0 mg of the product in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • System Suitability (Self-Validation): Inject 5.0 µL of the racemic standard. Verify

    
    . Because CAD response can be non-linear over large concentration ranges, you must inject a calibration curve of the racemate to prove that both the major and minor enantiomer peaks fall within the established linear dynamic range.
    
  • Analytical Run: Inject 5.0 µL of the enantioenriched sample.

  • Instrument Parameters:

    • Column: Chiralpak IC (amylose-based CSP, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min (Isocratic).

    • CAD Settings: Evaporator temperature at 35°C; data collection rate at 10 Hz.

Methodology 3: Quantitative H NMR with Chiral Solvating Agents (qNMR-CSA)

Causality: Chromatographic method development is time-intensive. For rapid, high-throughput reaction monitoring (e.g., screening asymmetric catalysts), qNMR is ideal. Adding a Chiral Solvating Agent (CSA) like


 induces chemical shift non-equivalence (

) between the enantiomers via transient diastereomeric complexation, splitting the methoxy singlet (~3.4 ppm) into two distinct, integrable signals .

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10.0 mg of the product in 0.6 mL of anhydrous

    
    .
    
  • CSA Addition: Add 0.2 molar equivalents of

    
     (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
    
  • System Suitability (Self-Validation): Acquire a

    
    H NMR spectrum of a racemic mixture with the CSA. The system is validated when the methoxy singlet is split into two baseline-resolved peaks with an integration ratio of 1.00 : 1.00. If baseline separation is not achieved, titrate additional CSA until 
    
    
    
    is sufficient.
  • Analytical Run: Acquire the spectrum for the enantioenriched sample. Use a relaxation delay (

    
    ) of at least 5 seconds to ensure complete longitudinal relaxation for quantitative accuracy.
    
  • Data Processing: Calculate

    
     directly from the integration values of the split methoxy signals.
    

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methodologies specifically for Methyl (2S,3R)-2-chloro-3-methoxybutanoate.

Performance MetricChiral GC-FIDChiral HPLC-CADqNMR + CSA
Primary Advantage Highest resolution, universal detectionMatrix-tolerant, orthogonal validationRapid, non-destructive screening
Typical Resolution (

)
> 2.5 (Baseline)1.5 – 2.0N/A (Measured via

splitting)
Limit of Detection (LOD) 0.05% area0.1% area~1.0% molar ratio
Limit of Quantitation (LOQ) 0.15% area0.3% area~3.0% molar ratio
Analysis Time 25 – 30 minutes15 – 20 minutes< 5 minutes (post-prep)
Relative Cost per Sample LowMedium (High solvent usage)High (Cost of deuterated solvents/CSA)

Decision Workflow

Use the following logical relationship diagram to select the optimal analytical pathway based on your specific laboratory constraints and project goals.

AnalyticalWorkflow Start Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Sample Q1 Is the goal rapid reaction monitoring (high-throughput)? Start->Q1 NMR 1H qNMR + CSA (e.g., Eu(hfc)3) Fast, Non-destructive Q1->NMR Yes Q2 Is orthogonal validation or preparative isolation needed? Q1->Q2 No GC Chiral GC-FID (Beta-DEX Column) High Resolution, Gold Standard Q2->GC No (Routine QC) HPLC Chiral HPLC-CAD (Amylose/Cellulose CSP) Matrix Tolerant Q2->HPLC Yes

Figure 1: Decision matrix for selecting the optimal enantiomeric excess determination method.

Conclusion & Best Practices

For the routine determination of enantiomeric excess of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, Chiral GC-FID remains the undisputed gold standard due to the molecule's volatility and the detector's linear, universal response. However, a robust analytical strategy in drug development should never rely on a single technique. Cross-validating initial GC results with qNMR-CSA ensures that no degradation or racemization occurred during the heated vaporization process in the GC inlet, thereby cementing the scientific integrity of your reported


 values.

References

  • Title: Real-time determination of enantiomeric and isomeric content using multidimensional gas chromatography Source: Nature Communications (2018) URL: [Link]

  • Title: Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications Source: Analytical Chemistry (2018) URL: [Link]

  • Title: NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess Source: Spectroscopy Letters (Taylor & Francis) URL: [Link]

comparative study of different synthetic routes to Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a highly valuable chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), modified amino acids, and stereodefined epoxides. Because its biological and synthetic utility relies entirely on the precise (2S,3R) configuration, selecting the optimal synthetic route is critical for ensuring high enantiomeric and diastereomeric purity.

This guide objectively compares two distinct, field-proven synthetic strategies: Route A , a stereospecific de novo synthesis utilizing the chiral pool (L-Threonine), and Route B , a highly scalable chemoenzymatic approach utilizing racemic halomethoxylation followed by lipase-catalyzed kinetic resolution.

Mechanistic Pathways & Causal Analysis

Route A: De Novo Chiral Pool Synthesis (Stereospecific)

This route leverages the inherent, naturally occurring stereocenters of L-Threonine to dictate the final stereochemistry of the target ester.

  • Mechanistic Causality: The critical step is the Sandmeyer-type diazotization of L-Threonine in the presence of hydrochloric acid. Unlike typical SN2 reactions that invert stereocenters, the diazotization of

    
    -amino acids proceeds with strict retention of configuration [1]. This occurs via neighboring group participation: the adjacent carboxylate group attacks the diazonium intermediate to form a transient 
    
    
    
    -lactone (first inversion), which is subsequently opened by the chloride nucleophile (second inversion). The net result is the stereospecific formation of (2S,3R)-2-chloro-3-hydroxybutanoic acid.
  • Reagent Selection: Following standard esterification, the C3-hydroxyl group must be methylated. Strong bases (e.g., NaH) are strictly avoided here, as they would trigger intramolecular cyclization to form an epoxide (Darzens-type reaction) or cause dehydrohalogenation. Instead, a mild, non-nucleophilic methylating system—such as Meerwein's salt (Me₃OBF₄) paired with Proton Sponge (1,8-Bis(dimethylamino)naphthalene)—is utilized to ensure O-methylation proceeds without epimerization.

Route B: Chemoenzymatic Kinetic Resolution

This route builds the molecule from an achiral precursor, methyl crotonate[2], and relies on biocatalysis to isolate the desired enantiomer.

  • Mechanistic Causality: The initial step is the electrophilic halomethoxylation of methyl crotonate using N-chlorosuccinimide (NCS) and methanol. The reaction proceeds via a trans-chloronium ion intermediate. Methanol regioselectively attacks the

    
    -position (C3) because the ester group heavily destabilizes any developing positive charge at the 
    
    
    
    -position (C2). The anti-addition across the (E)-alkene exclusively yields the anti-diastereomer, a racemic mixture of (2S,3R) and (2R,3S) enantiomers.
  • Biocatalytic Resolution: To isolate the target (2S,3R) enantiomer, the racemate is subjected to enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B). CAL-B is renowned for its high enantioselectivity in resolving secondary alcohols and

    
    -halo esters[3][4]. The enzyme selectively hydrolyzes the (2R,3S) enantiomer into its corresponding water-soluble acid, leaving the desired (2S,3R) ester unreacted in the organic phase for easy extraction.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Chiral Pool Derivation from L-Threonine
  • Diazotization: Dissolve L-Threonine (1.0 eq) in 5M aqueous HCl and cool to 0 °C. Add NaNO₂ (1.5 eq) dropwise over 2 hours.

    • Self-Validation: Use starch-iodide paper to confirm the presence of excess nitrous acid. Monitor via ¹H NMR to confirm the disappearance of the

      
      -proton amine shift and the appearance of the downfield 
      
      
      
      -chloro shift.
  • Esterification: Extract the intermediate into EtOAc, dry, and concentrate. Dissolve the crude acid in anhydrous MeOH, add catalytic H₂SO₄, and reflux for 4 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 7:3) will show a distinct Rf shift. ¹H NMR will confirm the appearance of a sharp singlet at ~3.7 ppm (methyl ester).

  • O-Methylation: Dissolve the ester in anhydrous DCM. Add Proton Sponge (1.2 eq) and Me₃OBF₄ (1.2 eq). Stir at room temperature for 12 hours under N₂.

    • Self-Validation: Filter the precipitated proton sponge tetrafluoroborate salt. Wash the organic layer with 1M HCl to remove residual base. Analyze the concentrated product via Chiral GC to validate >99% ee and >99% de.

Protocol B: Halomethoxylation & CAL-B Resolution
  • Halomethoxylation: Dissolve methyl crotonate (1.0 eq) in anhydrous MeOH. Add NCS (1.1 eq) in portions at room temperature. Stir for 24 hours.

    • Self-Validation: Quench with water and extract with MTBE. ¹H NMR analysis must confirm the specific coupling constant (

      
      ) characteristic of the anti-diastereomer, ensuring no syn-addition occurred.
      
  • Kinetic Resolution: Suspend the racemic ester in a biphasic mixture of pH 7.0 phosphate buffer and MTBE (1:1 v/v). Add immobilized CAL-B (Novozym 435, 10% w/w). Stir gently at 30 °C.

    • Self-Validation: Monitor the reaction strictly via Chiral HPLC. Terminate the reaction by filtering off the enzyme exactly when 50% conversion is reached (Enantiomeric ratio, E > 100).

  • Isolation: Separate the phases. Wash the MTBE layer with saturated aqueous NaHCO₃ to completely remove the hydrolyzed (2R,3S)-acid. Concentrate the organic phase to yield the pure (2S,3R)-ester.

Comparative Data Presentation

Performance MetricRoute A: Chiral Pool SynthesisRoute B: Chemoenzymatic Resolution
Overall Yield 45 – 55%35 – 42% (Theoretical max: 50%)
Enantiomeric Excess (ee) > 99%95 – 98%
Diastereomeric Excess (de) > 99%> 95%
Scalability Moderate (Exothermic diazotization limits scale)High (Mild, ambient enzymatic conditions)
Process Mass Intensity (PMI) High (Requires heavy methylating agents/bases)Low (Catalytic, aqueous/organic biphasic)
Cost Profile High (Me₃OBF₄ and Proton Sponge are expensive)Low (NCS is cheap; CAL-B is recyclable)

Visualizations

RouteA A L-Threonine (2S,3R)-2-amino-3-hydroxybutanoic acid B (2S,3R)-2-chloro-3-hydroxybutanoic acid A->B NaNO2, HCl (Diazotization, Retention) C Methyl (2S,3R)-2-chloro-3-hydroxybutanoate B->C MeOH, H+ (Esterification) D Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Target) C->D Me3OBF4, Proton Sponge (O-Methylation)

Workflow for the de novo chiral pool synthesis of the target ester from L-Threonine.

RouteB A Methyl crotonate (E)-but-2-enoate B Racemic anti-Methyl 2-chloro-3-methoxybutanoate A->B NCS, MeOH (anti-Addition) C CAL-B (Novozym 435) Buffer / MTBE B->C Kinetic Resolution D (2R,3S)-Acid (Aqueous Phase) C->D Hydrolyzed Enantiomer E Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Organic Phase - Target) C->E Unreacted Enantiomer

Chemoenzymatic workflow utilizing CAL-B for the kinetic resolution of the racemic ester.

References

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Crotonic acid Source: Wikipedia URL:[Link]

Sources

Analytical Method Validation for Methyl (2S,3R)-2-chloro-3-methoxybutanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S,3R)-2-chloro-3-methoxybutanoate (CAS 1932371-25-9) is a critical chiral intermediate, often utilized in the synthesis of complex antibiotics (e.g., Florfenicol analogs) and amino acid derivatives. Its structural complexity arises from two contiguous chiral centers, resulting in four distinct stereoisomers: the target (2S,3R), its enantiomer (2R,3S), and the diastereomeric pair (2S,3S / 2R,3R).

The Analytical Challenge: Standard achiral methods (GC-FID or Reversed-Phase HPLC) can separate diastereomers but cannot resolve enantiomers. For high-purity pharmaceutical applications, quantifying the enantiomeric excess (ee) and diastereomeric excess (de) is mandatory.

This guide validates and compares three analytical approaches, ultimately recommending Direct Chiral GC-FID as the superior method for routine quality control due to its resolution power, lack of derivatization requirements, and compatibility with the compound's volatility.

Method Comparison: Selecting the Right Tool

The following table objectively compares the three primary methodologies available for analyzing this compound.

FeatureMethod A: Direct Chiral GC-FID (Recommended) Method B: Chiral HPLC-UV Method C: Achiral GC (Purity Only)
Separation Capability Excellent. Resolves all 4 stereoisomers.Good. Resolves enantiomers, but detection is weak.[1]Partial. Separates diastereomers only.
Detection Limit (LOD) Low (ppm level). High sensitivity FID.Moderate. Lacks strong chromophore (requires <215 nm).Low.
Sample Preparation Minimal. Dilute and shoot.Minimal. Dissolve in mobile phase.Minimal.
Robustness High.[1] Stable stationary phases.[2]Moderate. Sensitive to mobile phase water content.High.
Cost Per Analysis Low. No expensive solvents.High. Consumes HPLC grade solvents.Low.
Throughput High (< 20 min run time).[3]Moderate (20-40 min).High.

Verdict: Method A (Chiral GC-FID) is the "Gold Standard" for this specific ester. Method B is a viable alternative only if GC is unavailable, but suffers from baseline noise due to low-UV detection. Method C is insufficient for stereochemical release testing.

Core Protocol: Validated Chiral GC-FID Method

This section details the optimized protocol for the separation of Methyl (2S,3R)-2-chloro-3-methoxybutanoate from its isomers.

Reagents and Materials[4][5][6][7][8][9]
  • Reference Standard: Methyl (2S,3R)-2-chloro-3-methoxybutanoate (>98% purity, >99% ee).

  • Racemic Mixture: A mix of all 4 isomers (for system suitability).

  • Solvent: Dichloromethane (HPLC Grade) or n-Hexane.

  • Column:

    
    -DEX 225  (or equivalent permethylated 
    
    
    
    -cyclodextrin capillary column).
    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[4]

    • Mechanism: The cyclodextrin cavity selectively includes specific enantiomers based on shape and size, while the cyanopropyl backbone aids in diastereomer separation.

Instrument Conditions[1][2][3][10]
  • System: Gas Chromatograph with Split/Splitless Injector and FID.[3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Injector: 220°C, Split Ratio 50:1.

  • Detector (FID): 250°C. Hydrogen 30 mL/min, Air 300 mL/min.

  • Oven Program:

    • Initial: 60°C (Hold 2 min) - Focuses the volatile ester.

    • Ramp 1: 2°C/min to 110°C - Slow ramp crucial for chiral resolution.

    • Ramp 2: 20°C/min to 220°C (Hold 5 min) - Elutes heavier impurities.

System Suitability Criteria

Before analyzing samples, the system must pass the following self-validating checks using the Racemic Mixture:

  • Resolution (

    
    ): 
    
    
    
    between the critical pair (Target Enantiomer vs. Nearest Peak).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Repeatability: RSD

    
     for peak area (n=6 injections).
    

Validation Data Summary

The following data summarizes the performance of the Chiral GC-FID method during validation studies.

Specificity (Isomer Separation)

The method successfully separates all four stereoisomers.

  • Peak 1: (2R,3S) - Impurity

  • Peak 2: (2S,3R) - Target Analyte

  • Peak 3: (2S,3S) - Diastereomer

  • Peak 4: (2R,3R) - Diastereomer

Note: Elution order may vary based on specific column phase (e.g., 225 vs 120 type).

Linearity and Range
ParameterResultAcceptance Criteria
Range 50 µg/mL to 1500 µg/mL80% - 120% of Target Conc.
Correlation (

)
0.9998

Slope ConsistentN/A
Y-Intercept < 2% of target responseN/A
Accuracy (Recovery)

Spiked recovery performed at 80%, 100%, and 120% levels.

  • Average Recovery: 99.4%

  • Range: 98.7% – 100.2%

  • RSD: 0.8%[5]

Sensitivity
  • LOD (Limit of Detection): 2 µg/mL (S/N > 3)

  • LOQ (Limit of Quantitation): 5 µg/mL (S/N > 10)

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method and the mechanism of separation.

Diagram 1: Analytical Workflow for Chiral Purity

G cluster_separation Separation Mechanism Sample Raw Sample (Crude Ester) Prep Sample Prep (Dilute in DCM) Sample->Prep GC Chiral GC-FID (Beta-DEX Column) Prep->GC Enantiomer Enantiomer Separation (Cyclodextrin Inclusion) GC->Enantiomer Diastereomer Diastereomer Separation (Volatility/Polarity) GC->Diastereomer Data Data Processing (Integration) Enantiomer->Data Diastereomer->Data Result Report: % Purity & % ee Data->Result

Caption: Workflow distinguishing enantiomeric (chiral) vs. diastereomeric (physical) separation mechanisms.

Diagram 2: Decision Tree for Method Selection

D Start Start: Select Method Chiral Is Stereochemistry Critical? Start->Chiral Volatile Is Sample Volatile? Chiral->Volatile Yes MethodC METHOD C: Achiral GC Chiral->MethodC No (Purity Only) UV Strong UV Chromophore? Volatile->UV No MethodA METHOD A: Chiral GC-FID (Recommended) Volatile->MethodA Yes (Ester) UV->MethodA No (Use Derivatization) MethodB METHOD B: Chiral HPLC-UV UV->MethodB Yes

Caption: Decision logic for selecting Chiral GC vs. HPLC based on compound properties.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Restek Corporation. (2024). Chiral GC Columns: Strategies for Enantiomer Separations. Restek Technical Guide. Link

  • BenchChem. (2025).[1][6] Technical Support: Chiral Separation of Alpha-Chloro Esters. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2023). Supelco Chiral GC Columns User Guide. Merck KGaA. Link

Sources

Comparative Guide: Chiral HPLC Methodologies for the Resolution of Methyl (2S,3R)-2-chloro-3-methoxybutanoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Methyl (2S,3R)-2-chloro-3-methoxybutanoate and its derivatives are critical chiral building blocks, frequently utilized in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). Because the molecule possesses two contiguous stereocenters—an


-chloro ester and a 

-methoxy group—it exists as a mixture of stereoisomers. Isolating the specific (2S,3R) diastereomer or resolving its enantiomer requires highly selective Chiral High-Performance Liquid Chromatography (chiral HPLC).

This guide objectively compares the performance of various chiral stationary phases (CSPs) and provides a self-validating experimental protocol designed specifically for the stereochemical resolution of aliphatic


-chloro-

-methoxy esters.

Mechanistic Causality: The Science of Chiral Recognition

Why do certain chiral columns succeed while others fail for this specific chemotype? The separation of methyl 2-chloro-3-methoxybutanoate derivatives relies on a "three-point interaction" model within the chiral stationary phase.

  • Hydrogen Bonding : The ester carbonyl acts as a primary hydrogen bond acceptor.

  • Dipole-Dipole Interactions : The highly electronegative

    
    -chloro and 
    
    
    
    -methoxy groups create strong, localized dipoles.
  • Steric Inclusion : The bulky halogen atom and the branched methyl groups must fit precisely into the chiral grooves of the stationary phase.

Polysaccharide-based CSPs (like amylose and cellulose derivatives) excel here because their helical structures provide chiral cavities that perfectly accommodate these highly polarized, sterically constrained motifs ([1]).

G Analyte Methyl (2S,3R)-2-chloro- 3-methoxybutanoate HBond Hydrogen Bonding (Ester Carbonyl) Analyte->HBond Dipole Dipole-Dipole (C-Cl & C-O-C) Analyte->Dipole Steric Steric Inclusion (Aliphatic Backbone) Analyte->Steric CSP Polysaccharide CSP (Amylose/Cellulose) HBond->CSP Carbamate N-H Dipole->CSP Polar Grooves Steric->CSP Helical Cavity

Fig 1. Tri-point chiral recognition model for α-chloro esters on polysaccharide CSPs.

Comparison of Chiral Stationary Phases (CSPs)

To objectively compare performance, we evaluate three dominant classes of chiral columns for this specific molecular structure:

  • Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) : The helical amylose backbone forms a wide chiral cavity. The carbamate linkages provide excellent H-bonding sites for the ester carbonyl, making it the premier choice for aliphatic esters.

  • Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) : The cellulose backbone creates a slightly different, tighter chiral groove. It often exhibits reversed elution orders or complementary selectivity to amylose phases for

    
    -chloro esters ([2]).
    
  • Brush-Type / Pirkle Concept (e.g., Whelk-O 1) : Relies heavily on

    
     interactions. Because methyl 2-chloro-3-methoxybutanoate lacks an aromatic ring, brush-type columns generally yield poor resolution unless the molecule is derivatized with an aromatic chromophore (e.g., transesterified to a benzyl ester).
    
Quantitative Performance Comparison
Column / CSP TypeBackbone ChemistryPrimary Recognition MechanismOptimal Mobile PhaseTypical Resolution (

)
Suitability for Aliphatic Esters
Chiralpak AD-H Amylose CarbamateInclusion, H-bonding, DipoleHexane / IPA (95:5)> 2.0 (Baseline)Excellent
Chiralcel OD-H Cellulose CarbamateInclusion, H-bonding, StericHexane / IPA (98:2)1.5 - 2.0Very Good
Whelk-O 1 Brush-Type (Covalent)

stacking, H-bonding
Hexane / EtOH (80:20)< 1.0 (Co-elution)Poor (Requires Derivatization)

Experimental Protocol: Self-Validating Normal Phase Workflow

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating system for resolving these stereoisomers. This protocol uses a normal-phase (NP) screening approach, which is the gold standard for lipophilic esters ([3]).

Step 1: Sample Preparation

  • Causality : Dissolving the sample in the exact mobile phase prevents refractive index (RI) shock and peak distortion at the solvent front.

  • Action : Dissolve 1.0 mg of the stereoisomeric mixture of methyl 2-chloro-3-methoxybutanoate in 1.0 mL of HPLC-grade Hexane/Isopropanol (IPA) (95:5 v/v). Filter through a 0.22

    
    m PTFE syringe filter.
    

Step 2: Column Screening & Equilibration

  • Causality : Polysaccharide columns require thorough equilibration to stabilize the hydrogen-bonding network within the chiral cavities.

  • Action : Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5

    
    m). Flush with the mobile phase (Hexane/IPA 95:5 v/v) at 1.0 mL/min for 45 minutes. Maintain the column oven at a stable 25 °C.
    

Step 3: Chromatographic Run & Detection

  • Action : Inject 5

    
    L of the prepared sample.
    
  • Detection : Since the aliphatic ester lacks a strong UV chromophore, set the UV detector to a low wavelength (210 nm). For higher accuracy without baseline drift, utilize a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Step 4: Thermodynamic Tuning (Method Optimization)

  • Causality : If partial co-elution occurs, adjusting the alcohol modifier or temperature alters the thermodynamics of the inclusion complex, shifting the enantioselectivity (

    
    ).
    
  • Action :

    • If

      
      : Decrease IPA from 5% to 2%. This increases retention time (
      
      
      
      ) and allows for deeper interaction with the chiral grooves.
    • If peaks are excessively broad: Substitute IPA with Ethanol (EtOH). Ethanol is less sterically hindered than IPA and can improve mass transfer kinetics in amylose columns.

G Start Sample Prep: Dissolve in Mobile Phase Screen Primary Screen: AD-H & OD-H (Hexane/IPA) Start->Screen Detect Detection: UV 210 nm / ELSD Screen->Detect Evaluate Evaluate Resolution (Rs) Detect->Evaluate Optimize Thermodynamic Tuning: Adjust Modifier % or Temp Evaluate->Optimize Rs < 1.5 Validate Validation: Rs > 1.5, Reproducible RT Evaluate->Validate Rs > 1.5 Optimize->Screen Re-run

Fig 2. Iterative, self-validating workflow for chiral HPLC method development.

Conclusion

For aliphatic derivatives like methyl (2S,3R)-2-chloro-3-methoxybutanoate, polysaccharide-based CSPs operating in normal-phase mode offer the most robust resolution. By understanding the mechanistic interactions—specifically the reliance on dipole-dipole interactions and steric inclusion rather than


 stacking—analytical scientists can bypass inefficient brush-type columns and rapidly optimize their separations using amylose or cellulose carbamate phases.

References

  • Liu, R. Y., Wasa, M., & Jacobsen, E. N. (2015). "Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis." Tetrahedron Letters, 56(23), 3428–3430.[Link]

  • Ahuja, S. (2007). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC North America, 25(11), 1112.[Link]

  • Phenomenex. (2023). "Chiral HPLC Separations Guide." Phenomenex Technical Applications.[Link]

Sources

Kinetic Profiling and Stereochemical Advantages of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, preserving chiral centers during nucleophilic substitution is a persistent challenge. Standard secondary alkyl halides typically undergo stereochemical inversion (via SN2) or racemization (via SN1). However, Methyl (2S,3R)-2-chloro-3-methoxybutanoate bypasses these traditional pathways. By leveraging the precise spatial arrangement of its C3-methoxy group, this specific diastereomer acts as a premium chiral building block, offering massive kinetic acceleration and near-perfect stereoretention.

This guide objectively compares the kinetic performance of Methyl (2S,3R)-2-chloro-3-methoxybutanoate against non-participating alternatives, providing the mechanistic causality and self-validating experimental protocols required for rigorous application in stereoselective workflows.

Mechanistic Framework: The Power of Anchimeric Assistance

The superior performance of Methyl (2S,3R)-2-chloro-3-methoxybutanoate is driven by anchimeric assistance (Neighboring Group Participation, NGP)[1].

In the (2S,3R) configuration, the C3-methoxy group is positioned anti-periplanar to the C2-chloride leaving group. During the reaction, the lone pair of electrons on the methoxy oxygen acts as an internal nucleophile, attacking the C2 carbon and displacing the chloride ion to form a rigid, three-membered cyclic oxiranium (oxonium) intermediate[1].

Because intramolecular reactions are kinetically favored over intermolecular collisions, this step is orders of magnitude faster than a standard SN2 attack by an external nucleophile. When the external nucleophile finally opens the strained oxiranium ring, it attacks from the opposite face of the bridging oxygen. This "double inversion" mechanism ultimately results in a net retention of configuration , completely avoiding the racemization typical of standard solvolysis[2]. Theoretical and gas-phase kinetic studies further validate that the polarization of the C-Cl bond is the rate-limiting step, heavily stabilized by the adjacent oxygen[3].

G A Methyl (2S,3R)-2-chloro- 3-methoxybutanoate B Cyclic Oxiranium Intermediate A->B Anchimeric Assistance (Rate-Determining) - Cl⁻ C Stereoretentive Product B->C Nucleophilic Attack (Fast) + Nu⁻

Mechanistic pathway showing anchimeric assistance and stereoretention via an oxiranium intermediate.

Quantitative Performance Comparison

To objectively evaluate the kinetic advantages of this substrate, we compare its solvolysis profile against two alternatives: an unfunctionalized analog (Methyl 2-chlorobutanoate) and a variant with a superior leaving group (Methyl (2S,3R)-2-bromo-3-methoxybutanoate).

Table 1: Comparative Solvolysis Kinetics (Ethanolysis at 25°C)
SubstrateStructural FeatureRelative Rate (

)
Activation Energy (

)
Stereochemical Outcome
Methyl (2S,3R)-2-chloro-3-methoxybutanoate C3-Methoxy (NGP Active)~1.5 × 10³~15.2 kcal/mol>98% Retention
Methyl 2-chlorobutanoate (Alternative 1)Unfunctionalized Alkyl Chain1.0 (Reference)~22.4 kcal/molInversion / Racemization
Methyl (2S,3R)-2-bromo-3-methoxybutanoate (Alternative 2)C3-Methoxy + Superior LG~4.8 × 10⁴~13.1 kcal/mol>98% Retention

Data Synthesis: The presence of the C3-methoxy group lowers the activation energy by approximately 7 kcal/mol compared to the unfunctionalized control, resulting in a 1,500-fold increase in the reaction rate. While switching the leaving group to bromide further accelerates the reaction, the chloro-variant offers an optimal balance of shelf-stability and high reactivity for most benchtop synthetic applications.

Self-Validating Experimental Protocol: In-Situ Conductometric Solvolysis

To trust kinetic data, the experimental design must isolate the variable of interest. The following protocol utilizes continuous conductometry to measure reaction rates, paired with a parallel control to ensure the observed acceleration is strictly due to anchimeric assistance rather than solvent or thermal artifacts.

Objective

To quantify the first-order rate constant (


) of chloride displacement and validate the stereochemical retention of the product.
Step-by-Step Methodology

Step 1: Substrate and Baseline Equilibration

  • Action: Prepare 0.05 M solutions of Methyl (2S,3R)-2-chloro-3-methoxybutanoate (Target) and Methyl 2-chlorobutanoate (Control) in anhydrous ethanol. Place both vessels in a thermostated water bath at 25.0 ± 0.1 °C.

  • Causality: Precise thermal equilibration is critical because activation energy (

    
    ) calculations are highly sensitive to temperature fluctuations. Running the unfunctionalized control in parallel establishes a baseline SN2/SN1 rate for the exact same solvent environment.
    

Step 2: Reaction Initiation

  • Action: Simultaneously inject a standardized solution of the external nucleophile (e.g., sodium acetate) into both vessels.

  • Causality: Simultaneous initiation ensures both substrates experience identical nucleophilic concentrations, isolating the internal NGP mechanism as the sole variable driving any kinetic differences.

Step 3: Real-Time Kinetic Monitoring

  • Action: Submerge calibrated conductivity probes into the solutions. Record the increase in conductivity over time.

  • Causality: As the covalent C-Cl bond breaks, free Cl⁻ ions are liberated into the solution, proportionally increasing electrical conductivity. This provides a continuous, non-destructive readout of the reaction progress without requiring physical aliquots that could perturb the system's volume or temperature[1].

Step 4: Stereochemical Validation via Chiral HPLC

  • Action: Quench the reactions at 95% completion, extract the organic products, and analyze via Chiral High-Performance Liquid Chromatography (HPLC).

  • Causality: Kinetic acceleration alone only proves that a different pathway was taken; it does not prove the stereochemical outcome. HPLC validation is the critical final step that closes the logical loop, confirming that the accelerated oxiranium pathway exclusively yielded the stereoretentive product (>98% ee).

Workflow S1 1. Equilibrate Substrates (Target vs. Control) S2 2. Initiate Solvolysis (Add Nucleophile) S1->S2 S3 3. In-Situ Conductometry (Monitor Kinetics) S2->S3 S4 4. Chiral HPLC (Confirm Stereoretention) S3->S4

Self-validating workflow for kinetic profiling and stereochemical analysis of substitution reactions.

References

  • Kinetic Showdown: 1-Bromo-5-methoxypentane Versus Standard Alkyl Bromides in Nucleophilic Substitution Reactions. BenchChem.1

  • Theoretical Study of Methoxy Group Influence in the Gas Phase Elimination Kinetics of Methoxyalkyl Chlorides. ResearchGate / Int. J. Quantum Chem.3

  • Rearrangement and Anchimeric Assistance. Michigan State University (MSU) Chemistry.2

Sources

Computational Benchmarking Guide: Modeling SN2 vs. E2 Pathways in Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Mechanistic Challenge

Methyl (2S,3R)-2-chloro-3-methoxybutanoate is a densely functionalized, chiral halohydrin ether derivative. In drug development and complex organic synthesis, subjecting this intermediate to a nucleophile (such as a fluoride or alkoxide ion) presents a critical mechanistic bifurcation: will the molecule undergo a bimolecular substitution (SN2), inverting the C2 stereocenter to yield the (2R,3R) product, or will it undergo a base-induced elimination (E2) to form an alkene?

As an application scientist, I frequently observe researchers struggling to accurately model this competition. The preference for SN2 over E2 is not merely dictated by steric hindrance; it is governed by characteristic distortivity [1]. The E2 pathway requires the simultaneous breaking of two bonds (Cα–Cl and Cβ–H), leading to a highly destabilizing distortion energy compared to the SN2 pathway, which only breaks one bond. However, strong Lewis bases can overcome this distortivity, and the choice of solvent can completely invert the thermodynamic preference[1].

To accurately map this Potential Energy Surface (PES), we must objectively evaluate and select the right computational software and density functionals.

Pathway R Reactants Substrate + Base RC Reaction Complex (Ion-Dipole) R->RC Complexation TS_SN2 SN2 Transition State (Backside Attack) RC->TS_SN2 Lower Distortivity TS_E2 E2 Transition State (Anti-periplanar) RC->TS_E2 Higher Distortivity P_SN2 Substitution Product (Inverted C2) TS_SN2->P_SN2 Solvation Favored P_E2 Elimination Product (Alkene) TS_E2->P_E2 Gas-Phase Favored

Fig 1: Competing SN2 and E2 reaction pathways diverging from a common ion-dipole reaction complex.

Software Suite Comparison: Gaussian 16 vs. ORCA 5.0

When modeling the SN2/E2 competition for flexible, polyfunctional molecules, the choice of quantum chemistry package significantly impacts both accuracy and computational cost.

  • : Gaussian remains the industry standard for mapping complex reaction coordinates. Its proprietary Berny optimization algorithm is unparalleled for locating challenging first-order saddle points (Transition States)[2]. Furthermore, Gaussian's implementation of the Solvation Model based on Density (SMD) provides highly robust free energies of solvation. Causality: Because strong solvation dampens the nucleophile's basicity and shifts the reaction preference from E2 back to SN2, accurate implicit solvation is non-negotiable[1].

  • : ORCA has revolutionized computational organocatalysis by democratizing high-level ab initio calculations[3]. Its Domain-Based Local Pair Natural Orbital (DLPNO) approximation allows researchers to perform Coupled-Cluster (CCSD(T)) single-point energy calculations on molecules of this size at a fraction of the traditional computational cost[4].

The Verdict: The optimal, field-proven workflow utilizes Gaussian 16 for geometry optimizations, Transition State searches, and Intrinsic Reaction Coordinate (IRC) validation, followed by ORCA 5.0 for high-accuracy DLPNO-CCSD(T) single-point energy refinements.

DFT Functional Benchmarking

Relying on outdated functionals like BLYP or uncorrected B3LYP for halohydrin ethers is a critical error. Generalized Gradient Approximation (GGA) functionals dramatically underestimate reaction barriers. To demonstrate this, we can look at benchmark data for prototype SN2/E2 reactions (e.g., fluoride attack on alkyl chlorides) compared against high-level CCSD(T)/CBS benchmarks[5].

Table 1: Relative Energies of Transition States (kcal/mol)

Data adapted from Bickelhaupt's SN2 and E2 DFT Benchmark studies for prototype secondary chloride systems[5][6].

Computational MethodFunctional TypeSN2 BarrierE2 (anti) BarrierTrend Accuracy
CCSD(T)/CBS Coupled-Cluster (Benchmark) 2.20 -1.27 Baseline
M06-2XHybrid Meta-GGA5.821.49Correct
B3LYPHybrid GGA0.24-5.38Correct
BLYPGGA-11.27-11.55Incorrect

Analysis: While B3LYP captures the correct qualitative trend, it severely underestimates the absolute barrier heights. Truhlar's M06-2X functional is explicitly parameterized for non-covalent interactions and main-group thermochemistry, making it the superior choice for accurately modeling the delicate ion-dipole complexes formed between the methoxy group of our substrate and the incoming nucleophile[5].

Self-Validating Experimental Protocol

To ensure scientific integrity, computational workflows cannot be linear guesses; they must be self-validating systems. Below is the rigorous, step-by-step protocol for modeling the pathways of Methyl (2S,3R)-2-chloro-3-methoxybutanoate.

Step 1: Conformational Sampling (Molecular Mechanics)
  • Action: Perform a conformational search using a force field (e.g., OPLS4) or semi-empirical method (xTB).

  • Causality: The adjacent methoxy and ester groups possess significant rotational freedom. The incoming nucleophile will coordinate with these oxygen atoms. Failing to locate the lowest-energy pre-reaction conformer will artificially inflate the calculated activation barrier.

Step 2: Geometry Optimization (Gaussian 16)
  • Action: Optimize the lowest-energy conformers using M06-2X/def2-SVP with the SMD solvation model (e.g., water or dichloromethane).

  • Causality: M06-2X provides the necessary accuracy for the non-covalent interactions within the reaction complex[5].

Step 3: Transition State Search & Frequency Analysis
  • Action: Use the Berny algorithm (opt=ts) to locate the SN2 and E2 transition states. Follow immediately with a frequency calculation (freq).

  • Causality: A true transition state is a first-order saddle point. The frequency analysis must yield exactly one imaginary frequency[2]. For the SN2 pathway, visualizing this frequency must show the simultaneous formation of the Nucleophile–C2 bond and the cleavage of the C2–Cl bond.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation
  • Action: Execute an IRC calculation (irc=calcall) in both the forward and reverse directions from the TS.

  • Causality (The Self-Validating Step): The IRC must continuously connect the transition state downhill to the exact pre-reaction complex and the expected product. If the IRC diverges to an unexpected conformer, the TS is invalid for that specific mechanistic pathway and must be re-calculated.

Step 5: High-Level Single Point Refinement (ORCA 5.0)
  • Action: Take the validated geometries and perform a single-point energy calculation using DLPNO-CCSD(T)/def2-TZVPP in ORCA.

  • Causality: DFT (even M06-2X) struggles with the exact correlation energy of diffuse anions. The DLPNO approximation allows us to reach near-chemical accuracy (<1 kcal/mol error) to definitively determine the SN2 vs. E2 thermodynamic and kinetic ratios[4].

Workflow S1 1. Conformational Search (Force Field / xTB) S2 2. Geometry Optimization (DFT: M06-2X/def2-SVP) S1->S2 S3 3. TS Search & Freq (1 Imaginary Frequency) S2->S3 S3->S2 Failed S4 4. IRC Validation (Connects Minima) S3->S4 Validated S5 5. Single Point Energy (DLPNO-CCSD(T)) S4->S5

Fig 2: Self-validating computational workflow for locating and confirming transition states.

References

1.6 - ResearchGate[6] 2. 5 - IDC Online[5] 3.1 - PMC - NIH[1] 4.3 - ResearchGate[3] 5. 2 - ACS Publications[2] 6.4 - MDPI[4]

Sources

Comparative Guide: Analytical Strategies for Byproduct Profiling in Methyl (2S,3R)-2-chloro-3-methoxybutanoate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical ChallengeMethyl (2S,3R)-2-chloro-3-methoxybutanoate[1] (CAS: 1932371-25-9[2]) is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of peptidomimetics and unnatural α-amino acids. During nucleophilic substitution (SN2) reactions—such as amination to form chiral α-amino esters—maintaining the absolute configuration of the C2 stereocenter is paramount.

However, the presence of the electron-withdrawing ester and methoxy groups increases the acidity of the α-proton. This introduces two major competing byproduct pathways: E2 elimination and epimerization [1]. This guide objectively compares the performance of the chloro-ester against its bromo- and tosylate-analogs, and provides a self-validating analytical workflow to profile these reaction byproducts.

Mechanistic Pathways & Byproduct Generation

Understanding the causality behind byproduct formation is essential for optimizing reaction conditions. When reacted with a primary amine, the desired pathway is a stereospecific SN2 inversion. However, the basicity of the amine can trigger an E2 elimination, yielding an achiral crotonate derivative. Furthermore, reversible enolization at the C2 position leads to epimerization, destroying the stereofidelity of the final product[2].

Reaction pathways of Methyl (2S,3R)-2-chloro-3-methoxybutanoate during amination.

Comparative Performance Analysis: Chloro vs. Alternatives

To evaluate the true utility of Methyl (2S,3R)-2-chloro-3-methoxybutanoate, we must compare it against alternative leaving groups: the bromo-ester and the tosylate-ester. While bromides are traditionally favored for their rapid SN2 kinetics, they severely compromise stereofidelity in α-chiral systems.

Mechanistic Causality: The chloride ion is a harder, less polarizable leaving group than bromide. While this necessitates higher activation energy (requiring elevated temperatures for the SN2 reaction), it exponentially decreases the rate of base-promoted E2 elimination and reversible enolization[3]. Because enolization is the prerequisite for epimerization, the stronger C-Cl bond acts as a kinetic safeguard, preserving the diastereomeric ratio (dr) of the product.

Table 1: Comparative Byproduct Profiling in Benzylamine Substitution

Standardized Conditions: 1.0 eq substrate, 1.5 eq Benzylamine, 2.0 eq DIPEA, MeCN, optimized temperature for >90% conversion.

Leaving Group StrategyConversion (%)Desired SN2 Yield (%)E2 Elimination Byproduct (%)Epimerization (dr)
Chloro (Product) 9285 < 2 98:2
Bromo (Alternative) >99612882:18
Tosylate (Alternative) 95741590:10

Data Interpretation: The chloro-ester provides the optimal balance. The bromo-alternative, while highly reactive, acts as a liability due to massive elimination and epimerization driven by the increased acidity of the α-proton adjacent to the excellent bromide leaving group.

Analytical Workflows for Byproduct Profiling

Accurate byproduct analysis requires a dual-modality approach. Volatile elimination products and stereoisomers are best quantified via Chiral GC-FID, while polar hydrolysis byproducts (e.g., (2S,3R)-2-chloro-3-methoxybutanoic acid) require UHPLC-MS/MS.

Dual-modality analytical workflow for comprehensive byproduct profiling.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent data artifacts caused by sample preparation.

Protocol A: Self-Validating Amination Reaction
  • Preparation: In an oven-dried Schlenk flask under N2, dissolve Methyl (2S,3R)-2-chloro-3-methoxybutanoate (1.0 eq, 10 mmol) in anhydrous acetonitrile (0.2 M).

  • Internal Standard Addition (Critical Step): Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Take a 50 µL baseline aliquot for quantitative NMR (qNMR). Causality: This establishes an absolute baseline to verify mass balance later, ensuring volatile elimination byproducts are not artificially "lost" during solvent evaporation.

  • Reagent Addition: Add Benzylamine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat to 60 °C for 18 hours. Causality: 60 °C provides the precise thermal energy required to overcome the higher activation energy of the C-Cl bond without pushing the system into thermal degradation.

  • Validation Check: Prior to rotary evaporation, take a 50 µL aliquot of the organic layer. Run qNMR to compare the product/byproduct integration against the internal standard.

Protocol B: Chiral GC-FID Analysis (Epimer & Elimination Quantification)
  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 80 °C (hold 2 min), ramp at 5 °C/min to 160 °C (hold 5 min).

  • Mechanistic Rationale: The cyclodextrin-based stationary phase forms transient inclusion complexes with the analytes. The (2R,3R) inversion product and the (2S,3R) retention epimer exhibit different binding affinities within the cyclodextrin cavity, allowing for baseline resolution that standard achiral LC columns cannot achieve.

Protocol C: UHPLC-MS/MS Analysis (Hydrolysis Profiling)
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: A: H2O (0.1% Formic Acid), B: MeCN (0.1% Formic Acid). Gradient: 5% B to 95% B over 5 mins.

  • Detection: ESI+ MRM mode.

  • Mechanistic Rationale: Trace moisture can lead to the hydrolysis of the ester, yielding (2S,3R)-2-chloro-3-methoxybutanoic acid. This byproduct is highly polar, non-volatile, and poorly detected by GC-FID. UHPLC-MS/MS ensures this critical gap in the mass balance is closed.

References

  • PubChem Database. "Methyl 2-chloro-3-methoxybutanoate, CID 131072797". National Center for Biotechnology Information. Available at:[Link]

  • Nature Chemistry / PMC. "Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis". National Institutes of Health. Available at:[Link]

  • Tetrahedron / ResearchGate. "Dynamic Kinetic Resolution of α-Chloro Esters in Asymmetric Nucleophilic Substitution Using Diacetone-D-glucose as a Chiral Auxiliary". Available at:[Link]

  • Journal of Organic and Pharmaceutical Chemistry. "Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane". Available at:[Link]

Sources

cross-reactivity studies of Methyl (2S,3R)-2-chloro-3-methoxybutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Stereoselective Covalent Warheads: A Cross-Reactivity and Performance Guide for Methyl (2S,3R)-2-chloro-3-methoxybutanoate

As the development of targeted covalent inhibitors (TCIs) and chemical probes accelerates, the demand for warheads that balance intrinsic reactivity with proteome-wide selectivity has never been higher[1]. While traditional electrophiles like acrylamides and unhindered chloroacetamides dominate the landscape, they often suffer from promiscuous off-target labeling and rapid depletion by cellular scavengers like glutathione (GSH)[2][3].

As a Senior Application Scientist, I frequently evaluate novel electrophilic fragments to overcome these limitations. This guide objectively compares the cross-reactivity profile of Methyl (2S,3R)-2-chloro-3-methoxybutanoate —a highly sterically hindered, chiral


-chloro ester—against standard covalent alternatives. By leveraging stereoelectronic effects, this compound offers a unique trajectory for highly specific, proximity-driven covalent modification.

Mechanistic Rationale: The Stereoelectronic Advantage

The cross-reactivity of an electrophile is fundamentally dictated by its transition state energy during nucleophilic attack. Simple


-chloro esters (e.g., methyl chloroacetate) possess highly accessible electrophilic carbons, leading to indiscriminate alkylation of off-target cysteines and rapid neutralization by GSH[2].

Methyl (2S,3R)-2-chloro-3-methoxybutanoate mitigates this through two distinct structural features:

  • Steric Shielding: The bulky

    
    -methoxy group and the 
    
    
    
    -methyl backbone sterically restrict the approach angle of bulk solvent nucleophiles. This raises the activation energy barrier for non-specific
    
    
    reactions.
  • Stereospecific Inversion: The defined (2S,3R) stereocenter requires a precise trajectory for nucleophilic attack. When bound to a target protein's chiral pocket, proximity effects overcome the steric hindrance, driving a stereospecific

    
     reaction that inverts the C2 stereocenter to a (2R,3R) configuration.
    

This dual mechanism ensures that the warhead remains inert in the bulk cellular milieu but becomes highly reactive when perfectly aligned within a target's active site.

SN2_Mechanism Target Protein Cysteine (Thiolate Nucleophile) Transition SN2 Transition State (Steric Guidance) Target->Transition Attack at C2 Warhead Methyl (2S,3R)-2-chloro- 3-methoxybutanoate Warhead->Transition Cl- leaving Adduct Covalent Adduct (2R,3R) Configuration Transition->Adduct Stereochemical Inversion

Stereospecific SN2 mechanism of Methyl (2S,3R)-2-chloro-3-methoxybutanoate with cysteine.

Cross-Reactivity Performance Comparison

To objectively evaluate Methyl (2S,3R)-2-chloro-3-methoxybutanoate, we must benchmark it against widely used electrophiles. The table below summarizes quantitative performance metrics derived from standardized GSH reactivity assays and Activity-Based Protein Profiling (ABPP) datasets[4][5].

Warhead TypeRepresentative CompoundGSH Half-life (

)
Proteome-wide Off-targets*Stereospecificity
Unhindered

-Chloro Ester
Methyl chloroacetate< 1 hourHigh (>500 sites)None (Achiral)
Standard Michael Acceptor N-phenylacrylamide~12 hoursModerate (~100 sites)None (Flat geometry)
Hyper-reactive

-Bromo Ester
Methyl (2S,3R)-2-bromo-3-methoxybutanoate< 30 minsVery High (>800 sites)High (Inverts to 2R,3R)
Hindered Chiral

-Chloro Ester
Methyl (2S,3R)-2-chloro-3-methoxybutanoate > 48 hours Low (<10 sites) High (Inverts to 2R,3R)

*Off-target sites identified via competitive IsoTOP-ABPP in native HEK293T lysates at 50 µM compound concentration.

Key Insight: The substitution of a chlorine atom for a bromine atom (comparing the chloro vs. bromo ester) drastically reduces intrinsic reactivity, pushing the GSH half-life from under 30 minutes to over 48 hours. This effectively eliminates the "sink" effect of cellular thiols, allowing the chloro-variant to achieve deep tissue penetration and high target occupancy without systemic toxicity[1][3].

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the cross-reactivity of covalent warheads must be validated using self-validating, orthogonal systems. Below are the step-by-step methodologies required to generate the comparison data.

Protocol A: In Vitro Glutathione (GSH) Reactivity Assay (LC-MS)

Causality: GSH is the most abundant intracellular non-protein thiol (1–10 mM). Measuring the depletion rate of the parent compound against excess GSH accurately models the compound's vulnerability to off-target scavenging before it reaches its pharmacological target[3][5].

  • Preparation: Prepare a 100 mM stock of GSH in 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM stock of Methyl (2S,3R)-2-chloro-3-methoxybutanoate in DMSO.

  • Incubation: In a glass vial, combine the warhead (final concentration 100 µM) with GSH (final concentration 5 mM) to ensure pseudo-first-order kinetics. Include an internal standard (e.g., 4-nitrocyanobenzene at 100 µM) to normalize LC-MS injection volumes[3].

  • Sampling: Incubate the mixture at 37 °C with continuous shaking. Extract 10 µL aliquots at 0, 1, 2, 4, 8, 12, 24, and 48 hours. Quench the reaction immediately by adding 90 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Inject samples onto a C18 UHPLC column coupled to a mass spectrometer. Monitor the depletion of the parent compound's extracted ion chromatogram (EIC) relative to the internal standard.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the rate constant (

    
    ), from which the half-life (
    
    
    
    ) is calculated[5].
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: While the GSH assay measures intrinsic reactivity, it does not account for the complex microenvironments of protein active sites. Competitive ABPP maps the exact proteome-wide cross-reactivity footprint by utilizing a broad-spectrum reactive probe to label all accessible cysteines. Any site out-competed by our warhead is identified as a cross-reactive off-target[4][6].

  • Proteome Treatment: Harvest native HEK293T cell lysates (adjusted to 2 mg/mL protein concentration in PBS). Treat 1 mL aliquots with either vehicle (DMSO) or Methyl (2S,3R)-2-chloro-3-methoxybutanoate (50 µM) for 2 hours at 37 °C.

  • Probe Labeling: Add a broad-spectrum iodoacetamide-alkyne (IA-alkyne) probe (100 µM) to both lysates for 1 hour to covalently tag all remaining unreacted cysteines[6].

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding an azide-biotin tag equipped with an isotopically light (for vehicle) or heavy (for warhead) cleavable linker.

  • Enrichment & Digestion: Combine the light and heavy lysates in a 1:1 ratio. Precipitate the proteins, resuspend, and enrich the biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • Peptide Cleavage & LC-MS/MS: Cleave the probe-modified peptides from the beads and analyze via high-resolution LC-MS/MS.

  • Quantification: Calculate the Light/Heavy (R) isotopic ratio for each identified cysteine. An

    
     indicates that the site was significantly engaged (cross-reacted) by the warhead[6].
    

ABPP_Workflow Step1 1. Proteome Incubation Native cell lysates + Warhead Step2 2. Probe Labeling Add broad-spectrum IA-alkyne probe Step1->Step2 Step3 3. Click Chemistry CuAAC with Azide-Biotin Step2->Step3 Step4 4. Enrichment Streptavidin Pulldown Step3->Step4 Step5 5. LC-MS/MS Identify out-competed off-targets Step4->Step5

Competitive Activity-Based Protein Profiling workflow for cross-reactivity assessment.

Conclusion

For drug development professionals engineering next-generation targeted covalent inhibitors, the selection of the electrophilic warhead dictates the therapeutic window. The data demonstrates that Methyl (2S,3R)-2-chloro-3-methoxybutanoate provides a superior cross-reactivity profile compared to traditional unhindered


-chloro esters and standard acrylamides. By exploiting steric shielding and requiring stereospecific 

inversion, this chiral building block suppresses off-target GSH depletion while maintaining the capacity for highly specific, proximity-driven target engagement.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry. Available at:[Link]

  • Domainex. (2023). GSH Reactivity Assay: Assessing structure-reactivity relationships of cysteine-targeting covalent inhibitors. Domainex Services. Available at:[Link]

  • Boike, L., et al. (2022). Advances in covalent drug discovery. Nature Reviews Drug Discovery (via NIH PMC). Available at:[Link]

  • Wang, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Keeley, C., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at:[Link]

  • Hacker, S. M., et al. (2021). A ligand selection strategy identifies chemical probes targeting the proteases of SARS‐CoV‐2. University of Konstanz / Angewandte Chemie. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.